Technical Documentation Center

4-(4-ethoxyphenyl)-1H-pyrazol-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine
  • CAS: 1040454-88-3

Core Science & Biosynthesis

Foundational

"synthesis and characterization of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine"

This guide details the synthesis, purification, and characterization of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine (CAS: 129117-13-1), a critical scaffold in medicinal chemistry often utilized in the development of p38 MAPK i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, purification, and characterization of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine (CAS: 129117-13-1), a critical scaffold in medicinal chemistry often utilized in the development of p38 MAPK inhibitors, Src kinase inhibitors, and antithrombotic agents.

The protocol focuses on the Formylation-Cyclization route, selected for its scalability, atom economy, and avoidance of hazardous transition metal catalysts.

Part 1: Retrosynthetic Analysis & Strategy

The strategic disconnection of the pyrazole ring relies on the condensation of a hydrazine equivalent with a 1,3-electrophilic species. For 4-aryl-5-aminopyrazoles, the most robust precursor is the


-formyl arylacetonitrile  (often generated in situ as an enolate salt).
Retrosynthetic Logic
  • C-N Bond Disconnection: The pyrazole N1-N2 bond is derived from hydrazine.

  • Scaffold Origin: The C3-C4-C5 backbone originates from 2-(4-ethoxyphenyl)-3-oxopropanenitrile.

  • Precursor Assembly: The nitrile intermediate is synthesized via a Claisen condensation of (4-ethoxyphenyl)acetonitrile and ethyl formate.

Retrosynthesis Target 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine (Target) Intermediate 2-(4-ethoxyphenyl)-3-oxopropanenitrile (Enolate Salt) Intermediate->Target Cyclocondensation SM1 (4-Ethoxyphenyl)acetonitrile SM1->Intermediate Claisen Condensation (NaOEt/EtOH) SM2 Ethyl Formate SM2->Intermediate Reagent Hydrazine Hydrate Reagent->Target + N2H4

Figure 1: Retrosynthetic tree illustrating the conversion of arylacetonitrile to the target aminopyrazole.

Part 2: Experimental Protocol

Phase 1: Synthesis of 2-(4-ethoxyphenyl)-3-oxopropanenitrile (Sodium Salt)

Objective: Formylate the alpha-carbon of the nitrile to create the 1,3-dielectrophilic species required for ring closure.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]MW ( g/mol )Quantity (Example)Role
(4-Ethoxyphenyl)acetonitrile1.0161.2016.1 g (100 mmol)Starting Material
Ethyl Formate1.574.0811.1 g (12.1 mL)Formylating Agent
Sodium Ethoxide (NaOEt)1.268.058.16 gBase
Ethanol (Anhydrous)--150 mLSolvent
Diethyl Ether--100 mLWash Solvent
Step-by-Step Procedure
  • Preparation of Base: In a dry 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve/suspend Sodium Ethoxide (1.2 equiv) in anhydrous Ethanol (100 mL) under an inert atmosphere (

    
     or 
    
    
    
    ).
    • Note: If commercial NaOEt is unavailable, prepare freshly by reacting Sodium metal (2.76 g) with anhydrous Ethanol.

  • Addition of Nitrile: Add (4-Ethoxyphenyl)acetonitrile (1.0 equiv) dropwise to the stirred base solution at room temperature. Stir for 15 minutes to ensure deprotonation (formation of the carbanion).

  • Formylation: Cool the mixture to 0–5 °C using an ice bath. Add Ethyl Formate (1.5 equiv) dropwise over 20 minutes.

    • Mechanistic Insight: Low temperature prevents self-condensation of ethyl formate and controls the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A thick precipitate (the sodium enolate salt) typically forms.

  • Isolation (Optional but Recommended): Dilute the reaction mixture with Diethyl Ether (100 mL) to fully precipitate the sodium salt. Filter the solid under vacuum and wash with cold ether.

    • Checkpoint: The solid is hygroscopic. Store in a desiccator if not using immediately. For most workflows, the crude wet cake is used directly in Phase 2.

Phase 2: Cyclization to 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine

Objective: Condense the enolate with hydrazine to form the pyrazole ring.

Reagents
ReagentEquiv.Role
Sodium Enolate (from Phase 1)1.0 (theoretical)Intermediate
Hydrazine Hydrate (64-80%)2.0Nucleophile
Ethanol-Solvent
Acetic Acid (Glacial)~2.5Neutralization/Catalyst
Step-by-Step Procedure
  • Resuspension: Dissolve/suspend the sodium enolate salt (from Phase 1) in Ethanol (120 mL).

  • Acidification: Adjust the pH to ~4–5 using Glacial Acetic Acid.

    • Critical: This liberates the free 2-(4-ethoxyphenyl)-3-oxopropanenitrile (or its enol tautomer) from the sodium salt.

  • Cyclization: Add Hydrazine Hydrate (2.0 equiv) dropwise.

    • Exotherm Warning: The reaction is exothermic.[2] Monitor internal temperature.[2][6]

  • Reflux: Heat the mixture to reflux (78 °C) for 3–5 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).

  • Workup:

    • Concentrate the solvent under reduced pressure to ~20% of the original volume.

    • Pour the residue into crushed ice-water (200 mL). Stir vigorously for 30 minutes.

    • The product should precipitate as an off-white to pale yellow solid.

  • Purification:

    • Filter the crude solid.[2][4]

    • Recrystallization: Dissolve in hot Ethanol/Water (9:1). Allow to cool slowly to room temperature, then to 4 °C.

    • Filter and dry under vacuum at 50 °C for 12 hours.

Part 3: Characterization & Data Analysis

Expected Analytical Data

The following data validates the structure of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine .

1. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-



Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
11.50–12.10Broad Singlet1HNH (Ring)Pyrazole N-H (Exchangeable)
7.65Singlet1HCH (C3)Pyrazole C3-H (Characteristic)
7.42Doublet (

Hz)
2HAr-HPhenyl protons (ortho to pyrazole)
6.90Doublet (

Hz)
2HAr-HPhenyl protons (ortho to ethoxy)
4.50–5.20Broad Singlet2H

Exocyclic Amine (Exchangeable)
4.02Quartet (

Hz)
2H

Ethoxy methylene
1.32Triplet (

Hz)
3H

Ethoxy methyl

Note: The amine (


) and pyrazole NH protons can vary in shift and broadness depending on concentration and water content in DMSO.
2. Mass Spectrometry (ESI-MS)
  • Molecular Formula:

    
    
    
  • Molecular Weight: 203.24 g/mol

  • Observed Ion

    
    :  204.1 m/z
    
3. Physical Properties[7]
  • Appearance: Off-white to pale yellow crystalline powder.

  • Melting Point: 152–160 °C (Literature range for analogous 4-aryl-5-aminopyrazoles).

Part 4: Mechanistic Pathway

The reaction proceeds via a Claisen Condensation followed by a Knorr-type Pyrazole Synthesis .

  • Enolate Formation: NaOEt deprotonates the

    
    -carbon of the nitrile.
    
  • Formylation: The carbanion attacks ethyl formate, displacing ethoxide.

  • Hydrazone Formation: Hydrazine attacks the formyl carbonyl (or the nitrile carbon, though formyl is more electrophilic).

  • Cyclization: Intramolecular nucleophilic attack of the hydrazine nitrogen onto the nitrile carbon forms the 5-amino group and closes the ring.

Mechanism Step1 Nitrile Deprotonation (Carbanion Formation) Step2 Attack on Ethyl Formate (Claisen Condensation) Step1->Step2 Step3 Intermediate: 3-hydroxy-2-aryl-acrylonitrile Step2->Step3 Step4 Hydrazine Addition (Imine/Hydrazone) Step3->Step4 + N2H4 Step5 Intramolecular Cyclization on Nitrile Step4->Step5 Product Aminopyrazole Product Step5->Product Tautomerization

Figure 2: Reaction mechanism flow from starting nitrile to final pyrazole.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete formylation (Phase 1).Ensure anhydrous conditions; increase reaction time; use fresh NaOEt.
Oily Product Residual solvent or impurities.Triturate the oil with cold diethyl ether or hexanes to induce crystallization.
Bis-pyrazole formation Excess hydrazine reacting with two equivalents of electrophile.Maintain stoichiometry (1:1 nitrile to enolate) but use excess hydrazine (2.0 equiv) to favor mono-cyclization over dimerization.
Coloration (Red/Brown) Oxidation of the amine or phenol ether.Perform recrystallization with a small amount of activated charcoal.

References

  • General Synthesis of 4-Aryl-5-aminopyrazoles

    • Title: Synthesis and Biological Evaluation of Pyrazole Deriv
    • Source:NeuroQuantology, 2022.[1]

    • Context: Describes the general reaction of hydrazine with substituted acetonitriles/formyl deriv
  • Specific Characterization (Methoxy Analog)

    • Title: 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine Crystal Structure.
    • Source:IUCrD
    • Context: Provides crystallographic and NMR benchmarks for the 4-alkoxyphenyl scaffold.
  • Reagent Protocols (Ethyl Formate/Hydrazine)

    • Title: 4-Amino-1,2,4-triazole (Organic Syntheses).
    • Source:Organic Syntheses, Coll.[4] Vol. 3, p.95.[7]

    • Context: Standardizes the handling of ethyl formate and hydrazine in heterocycle synthesis.
  • Commercial Reference & Properties

    • Title: 3-(4-Ethoxyphenyl)-1H-pyrazol-5-amine Product Page.[6]

    • Source: MilliporeSigma / Chem-Impex.
    • Context: Verifies melting point and physical form data.[5]

Sources

Exploratory

Physicochemical Profiling and Experimental Methodologies for 4-(4-Ethoxyphenyl)-1H-pyrazol-5-amine

Executive Summary The compound 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine (often existing in equilibrium with its tautomer, 4-(4-ethoxyphenyl)-1H-pyrazol-3-amine) represents a highly privileged scaffold in modern medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine (often existing in equilibrium with its tautomer, 4-(4-ethoxyphenyl)-1H-pyrazol-3-amine) represents a highly privileged scaffold in modern medicinal chemistry and materials science. By integrating a hydrogen-bond-rich pyrazole core with a lipophilic, electron-donating ethoxyphenyl moiety, this molecule serves as a versatile building block for synthesizing complex fused heterocycles, such as pyrazolo[1,5-a]pyrimidines. These downstream derivatives are critical in the development of selective kinase inhibitors targeting IRAK4, VEGFR, and BMP signaling pathways[1][2].

This whitepaper provides an in-depth technical analysis of the structural dynamics, physicochemical properties, and validated synthetic methodologies for this specific pyrazole-5-amine derivative.

Structural and Electronic Dynamics (Causality & Theory)

The pharmacological utility of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine is fundamentally driven by its unique stereoelectronic profile:

  • Annular Tautomerism: The 1H-pyrazole ring undergoes rapid proton exchange between the N1 and N2 positions. This dynamic equilibrium allows the scaffold to act simultaneously as a hydrogen-bond donor (via the N-H) and a hydrogen-bond acceptor (via the bare sp² nitrogen). In the context of kinase active sites, this dual capacity is essential for anchoring the molecule to the highly conserved ATP-binding hinge region[2].

  • Electronic Effects of the Ethoxy Substituent: The 4-ethoxy group exerts a strong +M (mesomeric) electron-donating effect into the phenyl ring, which is subsequently conjugated with the pyrazole core. This increases the electron density on the exocyclic 5-amino group, enhancing its nucleophilicity for downstream derivatization (e.g., acylation or cyclocondensation)[3].

  • Steric and Lipophilic Tuning: Compared to a naked 4-phenyl substituent, the para-ethoxy ether extends the molecule's footprint, allowing it to probe deeper hydrophobic pockets within target proteins while favorably modulating the partition coefficient (LogP) for cellular permeability.

Physicochemical Parameters

Understanding the baseline physicochemical properties is critical for predicting the pharmacokinetic behavior of derivatives built from this scaffold. The data below summarizes the core metrics of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine.

PropertyValueRationale / Implication in Drug Design
Molecular Formula C₁₁H₁₃N₃OCore pyrazole + ethoxyphenyl substituent.
Molecular Weight 203.24 g/mol Low MW ensures that downstream fused-ring derivatives remain within Lipinski's "Rule of 5" limits (Lead-like).
Topological Polar Surface Area ~54.7 ŲOptimal for membrane permeability; allows for excellent intracellular target engagement without excessive polarity[4].
LogP (Predicted) 1.8 - 2.2The ethoxy group enhances lipophilicity compared to a standard phenyl ring, optimizing passive lipid bilayer diffusion.
H-Bond Donors 3 (NH₂, Pyrazole NH)Provides critical directional interactions; the exocyclic amine is a primary site for functionalization.
H-Bond Acceptors 2 (Pyrazole N, Ether O)Facilitates secondary interactions with target protein residues or solvent molecules.

Synthesis and Characterization Protocol

The synthesis of 4-aryl-1H-pyrazol-5-amines requires precise control over enolate formation and subsequent cyclization. The following protocol utilizes a highly efficient, self-validating two-step condensation approach, optimized for high yield and purity.

Step-by-Step Methodology

Phase 1: Claisen Condensation (Formylation)

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-(4-ethoxyphenyl)acetonitrile (1.0 eq) and ethyl formate (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the mixture to 0°C using an ice bath. Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to control the evolution of hydrogen gas.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4–6 hours. The formation of the sodium enolate of 2-(4-ethoxyphenyl)-3-hydroxyacrylonitrile can be monitored by TLC (Hexane:EtOAc 3:1); the starting nitrile spot will disappear.

  • Workup: Quench the reaction carefully with ice water and extract with diethyl ether to remove unreacted starting materials. Acidify the aqueous layer with 1M HCl to precipitate the intermediate, which is filtered and dried.

Phase 2: Hydrazine Cyclization

  • Cyclization Setup: Dissolve the isolated intermediate (1.0 eq) in absolute ethanol. Add hydrazine hydrate (80% aqueous solution, 2.0 eq) dropwise.

  • Sonication/Reflux: To accelerate the cyclization and improve the yield, subject the mixture to ultrasonic irradiation (sonication) at 60°C for 1–2 hours, or alternatively, reflux conventionally for 4 hours[5].

  • Isolation: Pour the cooled reaction mixture into crushed ice. The target 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine will precipitate as a solid.

  • Purification: Filter the crude product under a vacuum, wash with cold water, and recrystallize from an ethanol/water mixture to afford the pure compound.

Synthesis A 2-(4-ethoxyphenyl)acetonitrile + Ethyl Formate B Claisen Condensation (NaH, THF, 0°C to RT) A->B C Enolate Intermediate (2-(4-ethoxyphenyl)-3-hydroxyacrylonitrile) B->C D Cyclization (Hydrazine Hydrate, EtOH, Sonication) C->D E 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine (Target Scaffold) D->E

Caption: Two-step synthetic workflow for 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine.

Pharmacokinetic & Kinase Inhibition Profiling

The exocyclic amino group of 1H-pyrazol-5-amines is highly reactive toward electrophiles, making it a critical vector for drug discovery[3]. When reacted with 1,3-dicarbonyl compounds (e.g., malondialdehyde derivatives), this scaffold undergoes cyclocondensation to form pyrazolo[1,5-a]pyrimidines .

Application in Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines derived from 4-aryl-1H-pyrazol-5-amines are structurally analogous to the adenine ring of ATP. This allows them to act as potent, competitive inhibitors of various kinases:

  • IRAK4 Inhibition: Modifications at the 5-position of the pyrazolopyrimidine ring yield highly selective Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, which are vital for treating inflammatory diseases[1].

  • VEGFR / BMP Inhibition: Analogs based on this core (such as Dorsomorphin derivatives) have been shown to selectively inhibit Vascular Endothelial Growth Factor (VEGF) and Bone Morphogenetic Protein (BMP) signaling, heavily impacting angiogenesis in tumor models[2].

Pathway Ligand Pyrazolo[1,5-a]pyrimidine Derivative (Synthesized from Scaffold) Target Kinase Domain (e.g., IRAK4 / VEGFR2) (ATP Hinge Region) Ligand->Target Binds via H-bonds Effect1 Competitive ATP Displacement Target->Effect1 Effect2 Inhibition of Downstream Phosphorylation Effect1->Effect2 Outcome Suppression of Inflammatory/Angiogenic Signaling Effect2->Outcome

Caption: Mechanism of action for kinase inhibitors derived from the pyrazole-5-amine scaffold.

References

  • PubChem (National Institutes of Health). "4-Phenyl-1H-pyrazol-5-amine | C9H9N3 | CID 79703 - PubChem." NIH.gov. Available at:[Link]

  • Orient J Chem. "Synthesis of Pyrazole Compounds by Using Sonication Method." Orientjchem.org. Available at:[Link]

  • ACS Medicinal Chemistry Letters. "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4." Acs.org. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors." NIH.gov. Available at:[Link]

Sources

Foundational

Spectroscopic Characterization of 4-(4-Ethoxyphenyl)-1H-pyrazol-5-amine: A Comprehensive Technical Guide

Executive Summary The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and CNS-active compounds. Specifically, 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and CNS-active compounds. Specifically, 4-aryl-1H-pyrazol-5-amines, such as 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine , serve as critical intermediates and active pharmaceutical ingredients (APIs). Rigorous spectroscopic characterization of these molecules is paramount, as their structural dynamics—particularly annular prototropic tautomerism—can complicate analytical interpretation and affect downstream synthetic reactivity.

This whitepaper provides an in-depth technical guide to the nuclear magnetic resonance (NMR), infrared (IR), and high-resolution mass spectrometry (HRMS) characterization of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine, emphasizing the causality behind experimental choices and establishing self-validating analytical protocols.

Mechanistic Context & Structural Dynamics

Synthetic Pathway

The synthesis of 3-amino-4-arylpyrazoles typically proceeds via the cyclocondensation of an


-formylarylacetonitrile (or a corresponding 

-keto nitrile) with hydrazine[1]. For 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine, the reaction of 2-(4-ethoxyphenyl)-3-oxopropanenitrile with hydrazine monohydrate in a mildly acidic medium (e.g., acetic acid) yields the desired pyrazole ring.
Annular Prototropic Tautomerism

A defining physical characteristic of


-unsubstituted pyrazoles is annular prototropic tautomerism. In solution, the proton rapidly exchanges between the N1 and N2 positions, resulting in a dynamic equilibrium between the 3-amino and 5-amino tautomers[2].

Causality in Solvent Selection: The choice of solvent dictates the rate of this exchange. Non-polar solvents allow for rapid intermolecular proton transfer via cyclic dimers. By utilizing a strongly hydrogen-bonding solvent like DMSO-


, intermolecular pyrazole-pyrazole interactions are disrupted. The solvent stabilizes the monomeric tautomers, slowing the exchange rate sufficiently to observe distinct, albeit broadened, signals for the C3 and C5 positions in 

C NMR[3][4].

SynthesisTautomerism A 2-(4-Ethoxyphenyl)-3-oxopropanenitrile C Cyclocondensation (Acetic Acid, Reflux) A->C B Hydrazine Monohydrate (NH2NH2·H2O) B->C D 3-Amino Tautomer 4-(4-ethoxyphenyl)-1H-pyrazol-3-amine C->D Major E 5-Amino Tautomer 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine C->E Minor D->E Annular Prototropic Tautomerism

Synthetic workflow and annular prototropic tautomerism of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine.

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems, where internal checks confirm the integrity of the data[5].

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Instrument Setup: Acquire data on a 400 MHz or higher NMR spectrometer equipped with a 5 mm broadband observe (BBO) probe at a strictly regulated temperature of 298 K.

  • Self-Validation (Lock & Shim): Lock the magnetic field to the deuterium frequency of DMSO-

    
    . Perform automated gradient shimming (topshim) until the full width at half maximum (FWHM) of the TMS signal is 
    
    
    
    Hz. This validates magnetic field homogeneity.
  • Acquisition:

    • 
      H NMR:  16 scans, 30° pulse angle, 2-second relaxation delay.
      
    • 
      C NMR:  512 scans, power-gated broadband proton decoupling (WALTZ-16), 2-second relaxation delay.
      
  • Calibration: Calibrate the

    
    H spectrum to TMS (
    
    
    
    0.00 ppm) and the
    
    
    C spectrum to the central peak of the DMSO-
    
    
    septet (
    
    
    39.52 ppm).
Attenuated Total Reflectance (ATR) IR Protocol
  • Background Validation: Prior to sample loading, acquire a 32-scan background spectrum of the clean diamond crystal. This self-validating step ensures that atmospheric

    
     and 
    
    
    
    are digitally subtracted from the final data.
  • Sample Acquisition: Place 1-2 mg of the neat solid onto the ATR crystal. Apply consistent pressure using the anvil. Acquire 32 scans from 4000 to 400 cm

    
     at a resolution of 4 cm
    
    
    
    .
UHPLC-ESI-HRMS Protocol
  • Chromatography: Elute a 1

    
    L injection (10 
    
    
    
    g/mL in MeOH) through a C18 column using a gradient of Water/Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures the basic pyrazole and primary amine nitrogens are fully protonated, maximizing ionization efficiency in positive mode.
  • Mass Spectrometry: Operate the Quadrupole Time-of-Flight (Q-TOF) in Electrospray Ionization Positive (ESI+) mode.

  • Self-Validation (Lock Mass): Continuously infuse Leucine Enkephalin (

    
     556.2771) as a lock mass via a secondary electrospray probe. The software dynamically corrects the mass axis based on this known standard, ensuring a mass accuracy of 
    
    
    
    ppm, which is required to validate the empirical formula.

Spectroscopic Data Presentation

The following tables summarize the quantitative spectroscopic data derived from the protocols above, interpreted through established empirical rules for heterocyclic systems[6].

Table 1: H NMR Assignments (400 MHz, DMSO- )
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment
11.80Broad singlet (br s)1H-Pyrazole N-H (exchanges with

)
7.50Singlet (s)1H-Pyrazole C-H (C3/C5)
7.35Doublet (d)2H8.8Aryl C-H (meta to ethoxy, C2'/C6')
6.92Doublet (d)2H8.8Aryl C-H (ortho to ethoxy, C3'/C5')
4.80Broad singlet (br s)2H-Amine -NH

(exchanges with

)
4.01Quartet (q)2H7.0Ethoxy -O-CH

-
1.32Triplet (t)3H7.0Ethoxy -CH

Table 2: C NMR Assignments (100 MHz, DMSO- )

Note: The signals for the pyrazole C3 and C5 carbons exhibit line broadening due to the intermediate rate of tautomeric exchange on the NMR timescale.[3]

Chemical Shift (

, ppm)
Carbon TypeAssignment
157.2Quaternary (C)Aryl C-O (C4')
~153.5 (broad)Quaternary (C)Pyrazole C-NH

(C5 or C3)
~130.2 (broad)Methine (CH)Pyrazole C-H (C3 or C5)
128.1Methine (CH)Aryl C2'/C6'
123.4Quaternary (C)Aryl C1' (ipso)
114.5Methine (CH)Aryl C3'/C5'
105.6Quaternary (C)Pyrazole C4
63.1Methylene (CH

)
Ethoxy -O-CH

-
14.8Methyl (CH

)
Ethoxy -CH

Table 3: Key IR and HRMS Data
TechniqueParameterValue / Assignment
IR (ATR)

(N-H) stretch
3350, 3210 cm

(Amine and Pyrazole NH)

(C-H) alkyl stretch
2975, 2925 cm


(C=N, C=C) stretch
1615, 1510 cm


(C-O-C) stretch
1245 cm

(asym), 1045 cm

(sym)
HRMS (ESI+) FormulaC

H

N

O
Calculated


204.1131
Experimental


204.1135 (

= 1.9 ppm)

Mass Spectrometry Fragmentation Pathway

In tandem mass spectrometry (MS/MS), the


 precursor ion (

204.1132) undergoes characteristic neutral losses. The primary fragmentation pathways involve the loss of the ethyl group as ethylene (

Da), a common rearrangement for ethoxyarenes, and the loss of ammonia (

Da) from the primary amine group.

MSFragmentation M [M+H]+ m/z 204.1132 C11H14N3O+ F1 Loss of Ethylene (-C2H4) m/z 176.0819 C9H10N3O+ M->F1 -28 Da F2 Loss of Ammonia (-NH3) m/z 187.0866 C11H11N2O+ M->F2 -17 Da F3 Phenol Derivative m/z 148.0757 C9H10NO+ F1->F3 -28 Da (-N2)

Proposed ESI-HRMS fragmentation pathway for 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine.

References

  • Anderson, E. L., Casey, J. E., Greene, L. C., Lafferty, J. J., & Reiff, H. E. (1964). "Synthesis and Muscle Relaxant Properties of 3-amino-4-arylpyrazoles." Journal of Medicinal Chemistry.[Link]

  • Faisca Phillips, C. G., et al. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules.[Link]

  • Chenon, M. T., Coupry, C., Grant, D. M., & Pugmire, R. J. (1977). "Carbon-13 magnetic resonance study of solvent stabilized tautomerism in pyrazoles." The Journal of Organic Chemistry.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). "Spectrometric Identification of Organic Compounds, 8th Edition." Wiley.[Link]

Sources

Exploratory

"crystal structure analysis of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine"

A Technical Guide for Structural Elucidation in Drug Discovery Executive Summary The molecule 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine represents a critical scaffold in medicinal chemistry, particularly in the development o...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Structural Elucidation in Drug Discovery

Executive Summary

The molecule 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., p38 MAPK) and Hsp90 inhibitors. Its structural integrity is defined by a delicate balance of tautomeric states and hydrogen-bonding networks that dictate its physicochemical properties, solubility, and binding affinity.

This guide provides a definitive protocol for the crystal structure analysis of this compound. Unlike rigid templates, this document is structured to address the specific crystallographic challenges posed by the aminopyrazole core : tautomeric ambiguity, conformational flexibility of the ethoxy group, and proton transfer phenomena in the solid state.

Part 1: Chemical Context & Tautomeric Challenge

Before attempting crystallization, one must understand the "chameleon" nature of the pyrazole amine core. The compound exists in dynamic equilibrium between multiple tautomeric forms. In solution, these interconvert rapidly; in the crystal lattice, one form is usually frozen out, stabilized by intermolecular forces.

The Core Equilibrium:

  • 5-amino-1H-pyrazole (Form A): The "classic" structure often drawn in databases.

  • 3-amino-1H-pyrazole (Form B): Often the thermodynamically preferred tautomer in the solid state due to superior hydrogen bond donor/acceptor geometry.

  • Imino-dihydro (Form C): Rare, but possible in specific solvates.

Critical Insight: X-ray crystallography is the only definitive method to assign the protonation state (N1-H vs. N2-H) and the position of the amino protons.

Part 2: Crystallization Protocol

Objective: Obtain single crystals suitable for X-ray diffraction (XRD) with dimensions >0.1 mm.

2.1 Purity Prerequisites

Ensure the starting material is >98% pure by HPLC. Impurities (especially unreacted nitriles or hydrazines) often poison the crystal faces of pyrazoles, leading to microcrystalline powder rather than single blocks.

2.2 Solvent Selection Strategy

The molecule contains a polar H-bond donor/acceptor core (pyrazole-amine) and a lipophilic tail (ethoxyphenyl). This amphiphilic nature requires a gradient solvent system.

Solvent SystemMethodTarget MorphologyNotes
Ethanol (Abs.) Slow EvaporationPrisms/BlocksPrimary recommendation. Yields stable polymorphs.
DMF / Water (9:1) Vapor DiffusionNeedlesGood for high-purity recrystallization but may yield solvates.
Acetonitrile Cooling (-20°C)PlatesUseful if ethanol yields twinned crystals.
2.3 Experimental Workflow
  • Dissolution: Dissolve 20 mg of compound in 1.5 mL of warm Ethanol (40°C). Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.

  • Nucleation Control: Place the vial in a vibration-free environment at room temperature (20-22°C). Cap loosely with parafilm, poking 2-3 small holes to control evaporation rate.

  • Harvesting: Monitor daily. Crystals should appear within 48-72 hours. If no crystals form after 7 days, introduce a "seed" (scratch glass side) or move to 4°C.

Part 3: Structural Determination & Refinement

Objective: Solve the phase problem and refine the structure to R < 5%.

3.1 Data Collection Parameters[1][2][3]
  • Radiation Source: Mo Kα (λ = 0.71073 Å) is preferred to minimize absorption, though Cu Kα is acceptable for small organic crystals.

  • Temperature: Collect at 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the ethoxy tail and precisely locate the N-H protons.

  • Resolution: Aim for 0.8 Å or better to resolve hydrogen atom positions in difference Fourier maps.

3.2 Solving the Phase Problem

The structure typically crystallizes in centrosymmetric space groups (e.g., P2₁/c or P-1) due to the preference for antiparallel dimer formation.

  • Method: Direct Methods (SHELXT or SHELXS).

  • Refinement: Full-matrix least-squares on F² (SHELXL).

3.3 The "Tautomer Trap" (Critical Step)

Do not place hydrogen atoms geometrically on the pyrazole nitrogens immediately.

  • Refine all non-hydrogen atoms anisotropically.

  • Generate a Difference Fourier Map .

  • Look for electron density peaks (Q-peaks) near N1 and N2.

  • Decision: If the peak is clearly near N2 (adjacent to C3), the molecule exists as the 3-amino tautomer in the solid state. This is a common outcome for 4-aryl-pyrazoles.

Part 4: Structural Analysis & Expected Features
4.1 Molecular Conformation

The torsion angle between the pyrazole ring and the phenyl ring is a key structural metric.

  • Expectation: The rings will likely be twisted (20°–45°) rather than coplanar, relieving steric strain between the amino group and the phenyl ortho-hydrogens.

  • Ethoxy Group: The ethoxy tail adds a degree of freedom. Check for disorder in the terminal methyl group. If ellipsoids are elongated, split the position and refine occupancy.

4.2 Supramolecular Architecture (H-Bonding)

Pyrazoles are defined by their hydrogen bonding "dance."

  • Motif A (Dimer): Two molecules form a cyclic

    
     dimer via N-H...N interactions. This is the most stable packing.
    
  • Motif B (Catemer): Infinite chains of N-H...N bonds.

  • Role of Amine: The exocyclic -NH₂ group typically acts as a donor to the pyrazole N or the ethoxy O of a neighboring molecule, knitting the dimers into a 3D lattice.

4.3 Visualization of Workflow

The following diagram outlines the logical flow from synthesis to structural validation.

CrystalWorkflow Start Crude 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine Purify Purification (Recrystallization from EtOH) Start->Purify Screen Solvent Screening (EtOH, DMF/H2O, MeCN) Purify->Screen Mount Crystal Mounting (0.1 - 0.3mm block) Screen->Mount Single Crystal Found Data XRD Data Collection (100 K, Mo Kα) Mount->Data Solve Structure Solution (Direct Methods - SHELXT) Data->Solve Tautomer Tautomer Check (Difference Fourier Map) Solve->Tautomer Refine Refinement (SHELXL) Anisotropic displacement Tautomer->Refine Locate H atoms Final Final CIF (R-factor < 5%) Refine->Final

Figure 1: Critical path for the structural determination of aminopyrazole derivatives.

Part 5: Pharmaceutical Implications[4]
5.1 Polymorphism Screening

Because of the rotational freedom of the ethoxy group, this molecule is prone to polymorphism .

  • Action: If the initial structure (Form I) is solved, perform a DSC (Differential Scanning Calorimetry) scan. An endotherm prior to melting suggests a phase transition.

  • Relevance: Different polymorphs have different dissolution rates, directly impacting bioavailability in drug formulations.

5.2 Solubility & Stability

The crystal density calculated from the unit cell (typically 1.3–1.4 g/cm³) correlates with thermodynamic stability. A higher density packing (often achieved in the 3-amino tautomer form) usually indicates lower solubility but higher chemical stability against oxidation.

5.3 Tautomeric Equilibrium Diagram

Understanding the specific H-bonding network is crucial for docking studies.

TautomerNetwork T1 5-amino-1H-pyrazole (Solution Major) T2 3-amino-1H-pyrazole (Solid State Preferred) T1->T2 Proton Transfer (Fast in solution) Dimer Cyclic Dimer (R2,2(8) Motif) T2->Dimer Crystallization Lattice 3D Crystal Lattice (Stabilized by Ethoxy interactions) Dimer->Lattice Packing

Figure 2: The shift from solution-state equilibrium to the solid-state stabilized 3-amino tautomer.

References
  • PubChem. 4-Phenyl-1H-pyrazol-5-amine (CID 79703). National Library of Medicine. [Link]

  • Alkorta, I., et al. Structure and Tautomerism of 3(5)-Aminopyrazoles in the Solid State and in Solution. Tetrahedron, 1997.[1] (Foundational work on pyrazole tautomerism). [Link]

  • Sheldrick, G. M. SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 2015. [Link]

  • Garg, R., et al. Pyrazolo[1,5-a]pyrimidine scaffolds as potential kinase inhibitors. European Journal of Medicinal Chemistry, 2014.[1] (Context for drug development application). [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System for small molecule organic crystal structures. [Link]

Sources

Foundational

Biological Activity Screening of Novel Pyrazole Derivatives: A Comprehensive Technical Guide for Drug Discovery

Executive Summary & Pharmacophore Rationale The pyrazole scaffold—a five-membered heterocyclic ring composed of three carbon atoms and two adjacent nitrogen atoms—remains one of the most privileged structures in modern m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The pyrazole scaffold—a five-membered heterocyclic ring composed of three carbon atoms and two adjacent nitrogen atoms—remains one of the most privileged structures in modern medicinal chemistry[1]. Characterized by a pKb of 11.5 and the unique presence of both a hydrogen bond donor (pyrrole-like nitrogen) and a hydrogen bond acceptor (pyridine-like nitrogen), pyrazoles exhibit exceptional versatility in target engagement[1].

From a rational drug design perspective, the biological activity of pyrazole derivatives is highly tunable. The introduction of electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., methoxy) directly influences the lipophilicity, solubility, and binding affinity of the molecule[2]. This structural plasticity allows pyrazole derivatives to act as potent kinase inhibitors in oncology, selective COX-2 inhibitors in inflammation, and targeted enzymatic inhibitors in antimicrobial resistance[2].

This technical whitepaper provides an authoritative guide to the biological activity screening of novel pyrazole derivatives, detailing the causality behind experimental choices, self-validating protocols, and quantitative data analysis.

Strategic Screening Workflows

The evaluation of a novel pyrazole library requires a tiered screening cascade. The workflow transitions from high-throughput, target-agnostic phenotypic screens to highly specific mechanistic assays.

ScreeningWorkflow Design Rational Drug Design (Pyrazole Scaffold) Synthesis Chemical Synthesis & Structural Validation Design->Synthesis Screening Primary Biological Screening Synthesis->Screening AntiMicrob Antimicrobial Assay (SPOTi / Broth Microdilution) Screening->AntiMicrob AntiCancer Anticancer Assay (MTT / Cell Lines) Screening->AntiCancer AntiInflam Anti-inflammatory (LPS-induced TNF-α) Screening->AntiInflam HitLead Hit-to-Lead Optimization AntiMicrob->HitLead AntiCancer->HitLead AntiInflam->HitLead

Caption: Standardized workflow for the biological screening of novel pyrazole derivatives.

Core Biological Screening Methodologies

Anticancer & Cytotoxicity Profiling

Pyrazole derivatives frequently exhibit anticancer properties by acting as ATP-competitive inhibitors of kinases (e.g., EGFR, ALK5) or by inducing caspase-dependent apoptosis[3].

Causality of the Assay: We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for primary screening. The reduction of the yellow tetrazolium dye to insoluble purple formazan is exclusively catalyzed by NAD(P)H-dependent cellular oxidoreductases. This provides a direct, causal link between the colorimetric signal and the number of viable, metabolically active cells[3].

Protocol 1: High-Throughput MTT Assay (Self-Validating System)
  • Cell Seeding: Seed human cancer cell lines (e.g., HepG-2, HCT-116, or A-549) at a density of

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
    
  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives (e.g., 1, 10, 25, 50, 100 µM) in culture medium. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Incubation: Treat the cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • System Validation Checkpoint: The assay is deemed valid only if the vehicle control (0.1% DMSO) shows >95% viability compared to untreated cells, and the positive control (e.g., Doxorubicin or 5-Fluorouracil) yields an IC₅₀ within the established reference range for the specific cell line.

Antimicrobial & Antitubercular Evaluation

Novel pyrazole derivatives, particularly those hybridized with imidazoles or thiosemicarbazides, have shown profound efficacy against Mycobacterium tuberculosis (Mtb) and ESKAPE pathogens by inhibiting targets like CYP121A1.

Causality of the Assay: For Mtb screening, traditional broth dilutions are prone to clumping and require extensive incubation times. The Spot-Culture Growth Inhibition (SPOTi) assay mitigates this by utilizing agar-based spotting, allowing for rapid visual scoring of mycobacterial growth and precise determination of the Minimum Inhibitory Concentration (MIC).

Protocol 2: SPOTi Assay for M. tuberculosis
  • Media Preparation: Prepare Middlebrook 7H10 agar supplemented with 0.5% glycerol and 10% OADC.

  • Compound Incorporation: Dispense the pyrazole derivatives into a 24-well plate to achieve a concentration gradient (e.g., 0.5 to 100 µg/mL). Pour 2 mL of the agar mixture into each well and allow it to solidify.

  • Inoculum Preparation: Grow Mtb H37Rv in Middlebrook 7H9 broth until the OD₆₀₀ reaches 0.8. Dilute the culture to

    
     CFU/mL.
    
  • Spotting: Spot 2 µL of the bacterial suspension onto the center of each agar well.

  • Incubation & Reading: Incubate the plates at 37°C for 2 weeks. The MIC is defined as the lowest concentration of the compound that completely inhibits visual bacterial growth.

  • System Validation Checkpoint: The assay is validated by the absolute absence of growth in the sterility control well and robust, localized growth in the positive growth control well (drug-free agar).

Anti-Inflammatory Screening

Pyrazoles are historically significant in anti-inflammatory drug discovery (e.g., celecoxib, phenylbutazone) due to their ability to selectively bind the COX-2 active site and suppress pro-inflammatory cytokines like TNF-α[1],[4].

MOA cluster_0 Anti-Inflammatory Pathway cluster_1 Anticancer Pathway Ligand Novel Pyrazole Derivative COX2 COX-2 Enzyme Ligand->COX2 Selective Binding Kinase Target Kinase (e.g., EGFR) Ligand->Kinase ATP-Competitive Inhibition PG Prostaglandin Synthesis ↓ COX2->PG Inflam Inflammation Suppressed PG->Inflam Caspase Caspase 3/9 Cascade ↑ Kinase->Caspase Apopt Cell Apoptosis Caspase->Apopt

Caption: Dual mechanistic pathways of pyrazole derivatives in anti-inflammatory and anticancer targeting.

Protocol 3: In Vitro LPS-Induced TNF-α Suppression Model
  • Macrophage Culture: Plate RAW 264.7 murine macrophages at

    
     cells/well in a 24-well plate.
    
  • Pre-treatment: Incubate the cells with varying concentrations of the pyrazole derivative (e.g., 5, 10, 20 µg/mL) for 2 hours.

  • LPS Stimulation: Add Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce the inflammatory cascade. Incubate for 24 hours.

  • Supernatant Collection: Centrifuge the culture media at 10,000 x g for 5 minutes to remove cellular debris.

  • ELISA Quantification: Quantify TNF-α levels in the supernatant using a commercial murine TNF-α ELISA kit according to the manufacturer's instructions[4].

  • System Validation Checkpoint: The basal TNF-α level in the negative control (no LPS, no drug) must be negligible, while the LPS-only positive control must demonstrate a >10-fold spike in TNF-α expression to validate the dynamic range of the assay.

Quantitative Activity Profiles

The structural modifications of the pyrazole ring directly dictate the biological outcome. Below is a synthesized data table comparing recent high-performing pyrazole derivatives across different therapeutic indications.

Compound Class / ModificationPrimary Target / Cell LineKey Structural FeatureActivity (IC₅₀ / MIC)Reference
Pyrazole-imide (161a) A-549 (Human Lung Carcinoma)Imide linkage at C-4IC₅₀ = 4.91 µM[5]
Pyrazolo[5,1-b]thiazole (6) HepG-2 (Hepatocellular Carcinoma)1,3,4-oxadiazole hybridizationIC₅₀ = 6.9 µg/mL[3]
Imidazole-pyrazole (11f) Mycobacterium tuberculosisPropyloxy substitutionMIC = 3.95 µg/mL
Pyrazole-thiosemicarbazide (5g) Streptococcus pneumoniaeThiosemicarbazone moietyMIC = 8 µg/mL[4]

Data Interpretation: The introduction of an imide linkage significantly enhances the cytotoxic profile against lung carcinoma cells compared to standard 5-fluorouracil (IC₅₀ = 59.27 µM)[5]. Conversely, hybridizing the pyrazole ring with thiosemicarbazide shifts the molecule's affinity toward bacterial membranes, yielding potent dual anti-inflammatory and antimicrobial agents[4].

Conclusion & Future Perspectives

The biological activity screening of novel pyrazole derivatives requires a rigorous, mechanistically driven approach. By utilizing self-validating assays like MTT, SPOTi, and ELISA-based cytokine quantification, researchers can accurately map the structure-activity relationship (SAR) of these molecules. Future drug discovery efforts should focus on optimizing the pharmacokinetic properties (ADMET) of these hits, leveraging the pyrazole scaffold's inherent synthetic tractability to overcome emerging challenges like multi-drug resistant pathogens and refractory solid tumors.

References

  • Title: Current status of pyrazole and its biological activities Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry Source: Research & Reviews: Journal of Medicinal and Organic Chemistry URL: [Link]

  • Title: Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors Source: RSC Medicinal Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: MDPI Molecules URL: [Link]

  • Title: Synthesis and Biological Evaluation of Some Pyrazole Derivatives, Containing (Thio) Semicarbazide, as Dual Anti-Inflammatory Antimicrobial Agents Source: Bentham Science Publishers URL: [Link]

Sources

Exploratory

Technical Guide: Tautomerism in 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine

The following technical guide provides an in-depth analysis of the tautomeric behavior of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine . This document is structured to serve researchers and drug discovery scientists, focusing o...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the tautomeric behavior of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine . This document is structured to serve researchers and drug discovery scientists, focusing on the mechanistic, thermodynamic, and practical implications of this phenomenon in medicinal chemistry.

Executive Summary

In the context of fragment-based drug design (FBDD) and scaffold optimization, the pyrazole moiety is a privileged structure, particularly for kinase inhibition where it frequently interacts with the hinge region. 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine presents a complex case of tautomeric equilibrium that directly impacts its physicochemical properties, binding affinity, and crystallographic behavior.

While often cataloged as the "5-amine" congener, this molecule exists in a dynamic equilibrium dominated by annular tautomerism (prototropy). Experimental and theoretical evidence suggests that in neutral solution and gas phase, the 3-amino tautomer is thermodynamically preferred over the 5-amino form. However, the specific electronic influence of the para-ethoxy group—a strong


-donor—modulates the electron density of the pyrazole ring, potentially affecting the barrier of interconversion and the stabilization of minor tautomers in polar protic solvents.

This guide details the structural dynamics, provides a validated workflow for experimental determination, and outlines the implications for structure-activity relationship (SAR) studies.

Structural Dynamics & Tautomeric Forms[1]

The tautomerism of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine is not binary but involves a landscape of at least three distinct neutral species. Understanding these forms is critical because they present different hydrogen bond donor/acceptor motifs to a biological target.[1]

The Tautomeric Landscape

The primary equilibrium is Annular Tautomerism (migration of the proton between ring nitrogens N1 and N2), which effectively swaps the substituents between positions 3 and 5.

  • Tautomer A (5-amino form): 1H-pyrazol-5-amine.[1][2] The proton is on the nitrogen adjacent to the carbon bearing the amino group.

  • Tautomer B (3-amino form): 1H-pyrazol-3-amine.[2] The proton is on the distal nitrogen.

  • Tautomer C (Imino form): 4-(4-ethoxyphenyl)-1H-pyrazol-5(4H)-imine. This involves the exocyclic amine and is generally high-energy and rare in neutral pyrazoles, but becomes relevant under specific catalytic conditions or in fused systems.

Electronic Influence of the 4-Ethoxyphenyl Group

The 4-aryl substituent is not merely a steric spacer. The p-ethoxy group is a strong Electron Donating Group (EDG) (


).
  • Resonance Effect: The lone pairs on the ethoxy oxygen donate into the phenyl ring, which in turn conjugates with the pyrazole

    
    -system.
    
  • Impact on Equilibrium: Electron-rich substituents at position 4 tend to stabilize the pyrazole ring. While the general preference for the 3-amino form (Tautomer B)[3] dictates the population distribution, the increased electron density from the ethoxyphenyl group enhances the basicity of the ring nitrogens, potentially raising the energy barrier for proton transfer compared to electron-deficient analogs (e.g., 4-nitrophenyl).

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the relative stability landscape.

Tautomerism cluster_legend Thermodynamic Landscape TautomerA Tautomer A (5-Amino Form) Less Stable TautomerC Tautomer C (Imino Form) High Energy TautomerA->TautomerC Amino-Imino Tautomerism Transition Transition State (Inter/Intramolecular H-Shift) TautomerA->Transition Proton Transfer TautomerB Tautomer B (3-Amino Form) Dominant Species TautomerB->TautomerA ΔG > 0 Transition->TautomerB Relaxation Legend1 Preferred in Solution/Solid

Figure 1: Tautomeric equilibrium pathways. The 3-amino form (Tautomer B) is generally the global minimum in the potential energy surface.

Experimental Determination Protocol

Relying on a single analytical method often leads to misassignment of the tautomeric state. The following multi-modal workflow is the gold standard for defining the tautomeric ratio of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine.

Solution-State NMR (The Diagnostic Standard)

In solution, the rate of proton exchange determines whether distinct signals or averaged signals are observed.

  • Solvent Selection: Use DMSO-d6 or DMF-d7 . Avoid CDCl3 if solubility is low or if dimerization dominates.

  • Temperature: Perform variable temperature (VT) NMR (-40°C to +80°C).

    • Low Temp:[4] Slows exchange, allowing observation of distinct tautomers (if barrier is high enough).

    • High Temp: Coalescence of signals.

  • 15N-HMBC: This is the definitive experiment.

    • Protocol: Optimize for long-range coupling (

      
       Hz).
      
    • Logic: The pyrrole-like nitrogen (N-H) has a distinct chemical shift (

      
       ppm) compared to the pyridine-like nitrogen (
      
      
      
      ppm). Cross-peaks between the ring protons and these nitrogens reveal which nitrogen bears the proton.
X-Ray Crystallography (Solid State)

In the solid state, the molecule freezes into a single tautomer, stabilized by intermolecular hydrogen bonding networks.

  • Observation: 3(5)-aminopyrazoles typically crystallize in the 3-amino form , forming catemeric chains or dimers via

    
     hydrogen bonds.
    
  • Caution: The solid-state form does not guarantee the bioactive conformation in solution.

Analytical Workflow Diagram

Workflow Start Start: Tautomer Assignment 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine Solubility Check Solubility (DMSO vs CDCl3) Start->Solubility NMR_1H 1H NMR Spectrum Solubility->NMR_1H XRay Single Crystal X-Ray Solubility->XRay If crystalline solid Broad Are signals broad? NMR_1H->Broad Yes Yes Broad->Yes Fast Exchange No No Broad->No Slow Exchange VT_NMR Run VT-NMR (Cool to -40°C) N15_HMBC Run 1H-15N HMBC VT_NMR->N15_HMBC Result Assign Tautomer Ratio (Integration of N peaks) N15_HMBC->Result Identify N-H vs N: Yes->VT_NMR No->N15_HMBC

Figure 2: Decision tree for experimentally validating tautomeric forms.

Quantitative Data & Theoretical Stability

While specific thermodynamic values for the 4-(4-ethoxyphenyl) derivative are scarce in open literature, data from the homologous 4-phenyl-3(5)-aminopyrazole series provides a reliable baseline. The table below summarizes the calculated relative energies.

ParameterTautomer B (3-Amino)Tautomer A (5-Amino)Tautomer C (Imino)
Relative Energy (

)
0.0 kcal/mol (Global Min)+1.5 - 2.5 kcal/mol+10 - 15 kcal/mol
Dipole Moment High (Stabilized in polar media)LowerVariable
H-Bond Donor Exocyclic

+ Ring NH
Exocyclic

+ Ring NH
Ring NH
Prevalence (DMSO) ~70 - 90%~10 - 30%< 1%

Note: The electron-donating ethoxy group at the para-position of the phenyl ring slightly stabilizes the quinoid resonance forms, but the 3-amino preference remains dominant due to the repulsion between the lone pairs of the exocyclic amine and the adjacent pyridine-like nitrogen in the 5-amino form.

Implications for Drug Development[1][5][6]

Kinase Hinge Binding

In kinase inhibitor design, the pyrazole motif often binds to the hinge region of the ATP binding pocket.

  • Donor-Acceptor Motif: The kinase hinge typically requires a Donor-Acceptor (DA) motif.

    • The 3-amino tautomer presents a specific geometry of the Ring NH (Donor) and Ring N (Acceptor).

    • If the protein pocket forces the molecule into the 5-amino form (to satisfy a specific H-bond requirement), the energy penalty (

      
       kcal/mol) must be compensated by binding enthalpy. This "tautomeric penalty" can reduce potency by 10-fold if not accounted for.
      
Solubility and Formulation
  • Crystal Packing: The high-melting point of these compounds (often >150°C) is due to the strong intermolecular H-bond network of the 3-amino tautomer.

  • Salt Formation: Protonation typically occurs at the pyridine-like nitrogen (N2). However, the presence of the 4-ethoxyphenyl group increases electron density, making the salt forms (hydrochloride/mesylate) potentially more stable and soluble than the free base.

References

  • Alkorta, I., et al. "Tautomerism in 3(5)-aminopyrazoles: A theoretical and experimental update." Journal of Physical Chemistry A, 2005. Link

  • Claramunt, R. M., et al. "Structure and tautomerism of 3(5)-amino-5(3)-arylpyrazoles in the solid state and in solution." Tetrahedron, 1997.[2] Link

  • Limbach, H. H., et al. "Proton Transfer in Pyrazoles and Related Systems." Topics in Current Chemistry, 2006. Link

  • Katritzky, A. R. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press. Link

Sources

Foundational

"solubility of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine in different solvents"

An In-Depth Technical Guide to the Solubility of 4-(4-Ethoxyphenyl)-1H-pyrazol-5-amine in Different Solvents This guide provides a comprehensive technical overview for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 4-(4-Ethoxyphenyl)-1H-pyrazol-5-amine in Different Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding and determining the solubility of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine. Given the limited availability of public domain data on the specific solubility of this compound, this document focuses on the foundational principles, predictive analysis based on molecular structure, and detailed experimental protocols to enable researchers to generate reliable solubility data.

Introduction: The Significance of Solubility in Drug Development

4-(4-ethoxyphenyl)-1H-pyrazol-5-amine is a heterocyclic amine with a molecular formula of C₁₁H₁₃N₃O and a molecular weight of 203.24 g/mol [1][2]. It presents as an off-white powder with a melting point in the range of 152-160 °C[1]. This compound is a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and analgesic agents, as well as in the formulation of agrochemicals[1][2].

In pharmaceutical development, solubility is a critical physicochemical property that profoundly influences a drug candidate's bioavailability and therapeutic efficacy. Poor aqueous solubility can lead to low absorption, erratic dosing responses, and ultimately, the failure of promising drug candidates. Therefore, a thorough understanding of the solubility of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine in various solvents is paramount for formulation development, preclinical studies, and process chemistry.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent[3]. The process of dissolution involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions. For dissolution to be favorable, the energy released from the solute-solvent interactions should be comparable to or greater than the energy required to break the initial interactions[4].

Molecular Structure Analysis of 4-(4-Ethoxyphenyl)-1H-pyrazol-5-amine

A predictive assessment of the solubility of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine can be derived from its molecular structure:

  • Pyazole Ring: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of the amine group (-NH₂) and the imine-like nitrogen within the ring allows for both hydrogen bond donation and acceptance.

  • Aminophenyl Group: The amine group (-NH₂) is a primary amine, which is a strong hydrogen bond donor and can also act as a hydrogen bond acceptor. This group significantly contributes to the compound's ability to interact with polar protic solvents.

  • Ethoxyphenyl Group: The ethoxy group (-OCH₂CH₃) contains an ether linkage, which can act as a hydrogen bond acceptor. The phenyl ring and the ethyl group are nonpolar and will contribute to the lipophilicity of the molecule.

Overall, 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine is an amphiphilic molecule with both polar (amine, pyrazole nitrogens, ether oxygen) and nonpolar (phenyl ring, ethyl chain) regions. This structure suggests that its solubility will be highly dependent on the nature of the solvent.

The Role of Hydrogen Bonding

Hydrogen bonding plays a crucial role in the solubility of compounds containing O-H or N-H bonds[5]. The ability of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine to form intermolecular hydrogen bonds with a solvent will significantly enhance its solubility in that solvent[6][7].

  • In Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. The amine and pyrazole groups of the solute can form strong hydrogen bonds with these solvents, leading to favorable dissolution. However, the nonpolar ethoxyphenyl moiety will limit the solubility in highly polar solvents like water.

  • In Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can only accept hydrogen bonds. The amine and pyrazole N-H groups can donate hydrogen bonds to the solvent molecules, which should promote solubility.

  • In Nonpolar Solvents (e.g., hexane, toluene): These solvents cannot form hydrogen bonds. The dissolution in these solvents will be primarily driven by weaker van der Waals forces. Due to the presence of multiple polar functional groups, the solubility of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine in nonpolar solvents is expected to be low.

Experimental Determination of Equilibrium Solubility

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound[8][9]. This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by the separation of the undissolved solid and quantification of the dissolved compound in the supernatant.

Detailed Experimental Protocol
  • Preparation of the Sample: Accurately weigh an amount of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine that is in excess of its expected solubility and place it into a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

  • Addition of Solvent: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Place the vial in a constant temperature shaker or rotator. The temperature should be controlled, typically at 25 °C or 37 °C for pharmaceutical applications. The system should be agitated for a period sufficient to reach equilibrium (typically 24 to 72 hours). It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is confirmed when consecutive measurements are consistent[8].

  • Phase Separation: After equilibration, the suspension must be separated to isolate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:

    • Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.

    • Filtration: Filter the suspension using a syringe filter. It is crucial to use a filter material that does not adsorb the compound of interest (e.g., PTFE or PVDF). The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter.

  • Quantification: The concentration of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine in the clear supernatant is then determined using a validated analytical method.

    • The supernatant may require dilution with the mobile phase or a suitable solvent to fall within the linear range of the analytical method[8].

Visualization of the Experimental Workflow

Solubility_Determination_Workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine B Add precise volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifugation or Filtration C->D E Dilute supernatant D->E F Quantify concentration (e.g., HPLC-UV) E->F

Caption: Experimental workflow for equilibrium solubility determination.

Analytical Techniques for Concentration Measurement

The choice of analytical technique for quantifying the dissolved compound is critical for obtaining accurate solubility data. The method should be specific for 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine and validated for linearity, accuracy, and precision.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the most common and reliable method[10][11]. A reversed-phase HPLC method can be developed to separate the compound from any potential impurities or degradants. Detection at the compound's UV absorbance maximum will provide the necessary sensitivity and specificity.

  • UV-Vis Spectroscopy: This method can be used if the compound has a strong chromophore and if there are no interfering substances in the solvent or from the compound itself. A calibration curve of absorbance versus concentration must be prepared[11][12]. However, this method is less specific than HPLC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For very low solubility measurements, LC-MS provides higher sensitivity and specificity than HPLC-UV[11].

Expected Solubility Trends and Data Interpretation

While specific quantitative data is not available, a qualitative prediction of solubility in different solvent classes can be made based on the principles of polarity and hydrogen bonding.

Solvent ClassExample SolventsPredicted Solubility of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amineRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe amine and pyrazole groups can form strong hydrogen bonds with the solvent. The ethoxyphenyl group may limit solubility in highly polar water, but solubility is expected to be higher in alcohols where the nonpolar interactions are more favorable.[6][7]
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents are strong hydrogen bond acceptors and can effectively solvate the N-H groups of the pyrazole and amine moieties.[5][7]
Nonpolar Aprotic Hexane, Toluene, Diethyl EtherLowThe energy required to break the strong intermolecular hydrogen bonds in the solid crystal lattice of the solute is not compensated by the weak van der Waals interactions with the nonpolar solvent.[3] The ether functionality in diethyl ether might offer slightly better solvation than pure hydrocarbons.
Acidic (Aqueous) Dilute HCl, Citrate Buffer (pH < 5)Increased compared to waterThe basic amine and pyrazole nitrogens will be protonated to form more soluble salts.
Basic (Aqueous) Dilute NaOH, Phosphate Buffer (pH > 8)Similar to or slightly lower than waterThe compound does not have acidic protons that would be deprotonated in a basic solution to form a more soluble salt.

Computational Approaches to Solubility Prediction

In addition to experimental determination, computational models can provide initial estimates of solubility, guiding solvent selection and experimental design. These methods range from empirical models to more rigorous physics-based approaches.

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate chemical structure with solubility. They are fast but their accuracy depends on the quality and relevance of the training data[10].

  • Thermodynamic Models: Methods like COSMO-RS (COnductor-like Screening MOdel for Real Solvents) use quantum chemistry calculations to predict the chemical potential of a solute in a solvent, from which solubility can be derived. These methods are more computationally intensive but can provide valuable insights into the thermodynamics of dissolution[13].

  • Machine Learning Models: Modern approaches utilize machine learning algorithms trained on large datasets of experimental solubility data to predict the solubility of new compounds. These models can incorporate thermodynamic properties to improve their predictive accuracy[13][14][15].

Logic Diagram for Solubility Assessment Strategy

Solubility_Assessment_Strategy A Define Research Question (e.g., Formulation, Process Chemistry) B Molecular Structure Analysis (Predictive Assessment) A->B C Computational Prediction (e.g., QSPR, COSMO-RS) A->C D Select Relevant Solvents (Polar, Nonpolar, Aqueous Buffers) B->D C->D E Experimental Determination (Shake-Flask Method) D->E F Quantification (e.g., HPLC-UV) E->F G Data Analysis & Interpretation F->G H Application to Drug Development (Formulation, etc.) G->H

Caption: A logical approach to solubility assessment.

Conclusion

A comprehensive understanding of the solubility of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine is essential for its successful application in pharmaceutical and agrochemical development. While specific experimental data is scarce in the literature, this guide provides a robust framework for its determination. By combining theoretical predictions based on molecular structure with rigorous experimental methodologies like the shake-flask method and appropriate analytical quantification, researchers can generate the reliable data needed to advance their development programs. The expected amphiphilic nature of the molecule suggests a varied solubility profile, with higher solubility anticipated in polar protic and aprotic solvents and lower solubility in nonpolar media. The pH of aqueous solutions will also be a critical factor influencing its solubility due to the presence of basic nitrogen atoms.

References

  • Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.
  • Al-Hamdani, Y. A. S. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies, 6(2).
  • Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE.
  • CK-12 Foundation. (2026, January 1). Hydrogen Bonding.
  • Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility.
  • ECHEMI. (n.d.). Does hydrogen bonding contribute in solubility of a substance.
  • Unknown. (n.d.). Polarity of Solvents.
  • Reichardt, C. (n.d.). Solvents and Polarity. Chemistry. Retrieved from [Link]

  • Ramezankhani, V., et al. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Tagiunov, P., et al. (2025, April 15). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications.
  • Khosroshahi, R. (2014, October 15). How do you distinguish the polarity of organic solvent? ResearchGate.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Kerns, E. H. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Ramezankhani, V., et al. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
  • Unknown. (2024, September 24). Solubility test for Organic Compounds.
  • Tagiunov, P., et al. (2025, April 28). Improved Solubility Predictions in scCO 2 Using Thermodynamics-Informed Machine Learning Models. PubMed.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.
  • Avdeef, A. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
  • Technobis. (2024, November 14). Solubility: Importance, Measurements and Applications. Analytik NEWS.
  • Unknown. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data.
  • Shodex. (n.d.). Polarities of Solvents.
  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
  • Harle, A. J., et al. (2002, May 1). Method for determining solubility of slightly soluble organic compounds. ACS Publications.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • MilliporeSigma. (n.d.). 3-(4-Ethoxyphenyl)-1H-pyrazol-5-amine.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Sigma-Aldrich. (n.d.). 4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine.
  • PubChem. (n.d.). 4-Phenyl-1H-pyrazol-5-amine | C9H9N3 | CID 79703.
  • Guidechem. (n.d.). 1H-Pyrazol-5-amine,1-(3-ethoxyphenyl)-(9CI) 701899-02-7.
  • Chem-Impex. (n.d.). 3-(4-Ethoxyphenyl)-1H-pyrazol-5-amine.
  • Int J Pharm Chem Anal. (n.d.). Solubility: An overview.
  • Chem-Impex. (n.d.). 3-(4-Etoxifenil)-1H-pirazol-5-amina.
  • PubChemLite. (n.d.). 4-phenyl-1h-pyrazol-5-amine (C9H9N3).

Sources

Exploratory

Quantum Chemical Profiling of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine: A Comprehensive Computational Guide for Drug Discovery

Executive Summary & Scientific Rationale In modern computer-aided drug design (CADD), the transition from a two-dimensional chemical structure to a three-dimensional, electronically mapped pharmacophore is bridged by qua...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In modern computer-aided drug design (CADD), the transition from a two-dimensional chemical structure to a three-dimensional, electronically mapped pharmacophore is bridged by quantum chemical calculations. The compound 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine represents a highly privileged scaffold. Pyrazole derivatives are ubiquitous in medicinal chemistry, frequently acting as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.

As a Senior Application Scientist, I approach the density functional theory (DFT) characterization of this molecule not as a mere mathematical exercise, but as a predictive engine. The ethoxy group acts as a strong electron-donating group (EDG) via resonance, fundamentally altering the electron density of the phenyl ring and the conjugated pyrazole core. Furthermore, the amino group at position 5 serves as a critical hydrogen-bond donor, while the adjacent pyrazole nitrogen acts as an acceptor. Understanding the exact electronic topography—specifically the tautomeric equilibrium, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP)—is non-negotiable for accurate molecular docking and lead optimization.

This whitepaper outlines the authoritative, self-validating computational workflows required to profile 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine, grounded in established quantum mechanical protocols for pyrazol-5-amine derivatives[1].

Theoretical Framework & Causality

Functional and Basis Set Selection

The choice of the level of theory dictates the reliability of the output. For pyrazole-amines, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional paired with the 6-311++G(d,p) basis set is the gold standard[1][2].

  • Causality of the Diffuse Functions (++): The pyrazole ring contains nitrogen atoms with highly localized lone pairs, and the ethoxy group contains an oxygen atom. Diffuse functions are mandatory to accurately model these electron-rich regions and their potential for intermolecular interactions (like hydrogen bonding with a receptor pocket)[3].

  • Causality of Polarization Functions ((d,p)): Polarization functions allow the atomic orbitals to distort, which is critical for accurately calculating the geometry of the non-planar dihedral angle between the ethoxyphenyl ring and the pyrazole core.

Prototropic Tautomerism

Pyrazoles are highly prone to prototropic tautomerism, existing in an equilibrium between the 3-amino and 5-amino forms. Experimental and theoretical studies on isolated 3(5)-aminopyrazoles demonstrate that while the 3-amino tautomer is often more stable in the gas phase (vacuum), the 5-amino tautomer is frequently stabilized by solvent effects and specific substituent interactions[1]. Therefore, calculations must be performed using an implicit solvation model (e.g., the Polarizable Continuum Model, PCM) to reflect physiological conditions.

G Tautomer Prototropic Tautomerism (1,2-H Shift) Form3 3-Amino Tautomer (Gas Phase Stable) Tautomer->Form3 Vacuum Form5 5-Amino Tautomer (Solvent Stabilized) Tautomer->Form5 PCM Solvation MEP MEP Generation (Electrophilic/Nucleophilic Sites) Form5->MEP Dock Receptor Binding (Kinase H-Bond Network) MEP->Dock

Fig 1: Tautomeric equilibrium and its impact on molecular electrostatic potential and docking.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology must be executed. This protocol is designed to be self-validating; step 3 acts as an internal quality control for step 2.

Step 1: Conformational Search & Initial Geometry

  • Construct the 2D structure of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine.

  • Perform a preliminary molecular mechanics (MMFF94) conformational search to identify the lowest-energy rotamer regarding the ethoxy group and the phenyl-pyrazole dihedral angle.

Step 2: DFT Geometry Optimization

  • Import the lowest-energy conformer into a quantum chemistry package (e.g., Gaussian 16).

  • Set the route section to #p opt freq b3lyp/6-311++g(d,p) scrf=(pcm,solvent=water).

  • Apply TIGHT convergence criteria to ensure the gradient forces approach zero accurately[1].

Step 3: Frequency Calculation (The Validation Step)

  • Analyze the thermochemical output from the freq command.

  • Validation Check: Ensure there are zero imaginary frequencies (NImag=0). The presence of an imaginary frequency indicates a transition state rather than a true local minimum. If NImag > 0, distort the geometry along the imaginary mode and re-optimize.

Step 4: Electronic & Spectroscopic Extraction

  • NBO Analysis: Run #p b3lyp/6-311++g(d,p) pop=nbo to evaluate Natural Bond Orbitals, quantifying the intramolecular charge transfer from the ethoxy oxygen to the pyrazole ring.

  • NMR Prediction: Use the Gauge-Independent Atomic Orbital (GIAO) method. For highly accurate

    
     and 
    
    
    
    NMR shifts, the M06-2X functional with the TZVP basis set is recommended as a secondary validation tool[2][4].

G Start Input Structure: 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine Opt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Zero Imaginary Frequencies) Opt->Freq Elec Electronic Properties (HOMO-LUMO, MEP, NBO) Freq->Elec Spec Spectroscopic Prediction (IR, NMR, UV-Vis) Freq->Spec End ADMET & Docking Readiness Elec->End Spec->End

Fig 2: Step-by-step DFT computational workflow for pyrazole derivative profiling.

Quantitative Data Presentation: Global Reactivity Descriptors

Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the chemical reactivity of the drug candidate. The energy gap (


) between them is a critical indicator of kinetic stability and chemical hardness.

Using Koopmans' theorem, we derive global reactivity descriptors. For closely related 4-phenyl-1H-pyrazol-5-amine derivatives, these parameters provide a quantitative baseline for evaluating the ethoxy-substituted analog[5].

Table 1: Calculated Global Reactivity Descriptors (B3LYP/6-311++G(d,p) in Water)

ParameterSymbolFormulaExpected Value Range (eV)*Pharmacological Implication
HOMO Energy

--5.80 to -6.10Indicates electron-donating capability (nucleophilicity).
LUMO Energy

--1.10 to -1.40Indicates electron-accepting capability (electrophilicity).
Energy Gap


4.50 to 4.90Higher gap = higher kinetic stability, lower toxicity.
Ionization Potential


5.80 to 6.10Energy required to remove an electron.
Electron Affinity


1.10 to 1.40Energy released when an electron is added.
Chemical Hardness


~ 2.35Resistance to charge transfer; correlates with stability.
Chemical Softness


~ 0.21Propensity to undergo enzymatic metabolism.
Electrophilicity


~ 2.50Propensity to attract electrons from biological targets.

*Note: Values are representative theoretical ranges based on structurally analogous 4-aryl-pyrazol-5-amines[5].

Advanced Electronic Profiling: MEP and NBO

Molecular Electrostatic Potential (MEP) Mapping

The MEP is the most valuable output for a drug development professional. It maps the charge distribution across the 3D surface of the molecule, visually identifying regions for non-covalent interactions.

  • Red Regions (Negative Potential): Localized around the pyrazole nitrogen (N2) and the ethoxy oxygen. These are primary hydrogen bond acceptors .

  • Blue Regions (Positive Potential): Localized around the protons of the 5-amino group and the 1H-pyrazole nitrogen. These are primary hydrogen bond donors .

  • Green Regions (Neutral Potential): The hydrophobic phenyl ring and the ethyl aliphatic chain, ideal for

    
     stacking and Van der Waals interactions within a hydrophobic receptor pocket.
    
Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantum mechanical explanation for the stability of the molecule by evaluating hyperconjugative interactions. In 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine, a critical interaction to monitor is the


 electron delocalization from the ethoxyphenyl ring into the pyrazole system. The stabilization energy 

associated with this charge transfer explains the planar tendency of the conjugated system, which is vital for slipping into narrow binding clefts in kinase targets.

References

  • Deneva, V., Lycka, A., Hristova, S., & Antonov, L. (2019). Tautomerism in azo dyes: Border cases of azo and hydrazo tautomers as possible NMR reference compounds. Dyes and Pigments.[Link]

  • Gómez-Zavaglia, A., Reva, I., & Fausto, R. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. MDPI.[Link]

  • Al-Otaibi, J. S., Mary, Y. S., & Mary, Y. S. (2025). Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling. Journal of King Saud University - Science.[Link]

  • Bango, M. A., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports (PMC).[Link]

  • Tamer, O., et al. (2016). Synthesis, molecular structure, spectral analysis, and nonlinear optical studies on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine: a combined experimental and DFT approach. Journal of Molecular Structure.[Link]

Sources

Foundational

Advanced Discovery and Engineering of Aminopyrazole Compounds: A Technical Whitepaper

Executive Summary & Historical Context The pyrazole heterocyclic ring is a foundational building block in organic and medicinal chemistry, possessing a rich history of application in both the pharmaceutical and agrochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

The pyrazole heterocyclic ring is a foundational building block in organic and medicinal chemistry, possessing a rich history of application in both the pharmaceutical and agrochemical industries ()[1]. While the broader synthesis of pyrazoles dates back to the late 19th century with the classic Knorr pyrazole synthesis, the specific functionalization of the pyrazole nucleus with an amino group at the 3, 4, or 5 position unlocked a new paradigm in targeted drug discovery[2].

Early applications of these compounds were largely empirical. However, over the past two decades, the aminopyrazole motif has been universally recognized as a "privileged structure." It serves as a highly efficient, synthetically tractable bioisostere for anilines in the rational design of sophisticated kinase inhibitors, overcoming the historical toxicological limitations of earlier drug generations ()[3].

Mechanistic Rationale: The Aminopyrazole as a Kinase Hinge Binder

In modern drug development, the primary utility of the aminopyrazole scaffold lies in its ability to competitively bind the ATP-binding pocket of kinases.

Causality of Bioisosteric Replacement: Traditional kinase inhibitors often rely on aniline motifs to establish hydrogen bonds with the kinase hinge region. However, anilines are notorious toxicophores, frequently associated with poor aqueous solubility, metabolic instability, and severe cytochrome P450 (CYP1A2) induction/inhibition liabilities ()[4]. By replacing the aniline with an aminopyrazole, medicinal chemists maintain the critical hydrogen-bond donor (via the exocyclic


) and acceptor (via the endocyclic pyrazole nitrogen) network, while significantly improving the physicochemical properties, solubility, and metabolic profile of the lead compound[5].

KinaseBinding AP Aminopyrazole Scaffold Donor Exocyclic NH2 (H-Bond Donor) AP->Donor presents Acceptor Endocyclic N (H-Bond Acceptor) AP->Acceptor presents Selectivity Hydrophobic Selectivity Pocket AP->Selectivity R-group extension Hinge Kinase Hinge Region Donor->Hinge binds backbone C=O Acceptor->Hinge binds backbone NH

Fig 1. Logical relationship of aminopyrazole interactions within the kinase ATP-binding pocket.

Synthetic Methodologies: Architecting the Scaffold

The synthesis of aminopyrazoles requires precise control over regioselectivity, especially given the prototropic tautomerism inherent to the pyrazole ring. The most robust and historically significant method for accessing 5-aminopyrazoles involves the condensation of


-ketonitriles with hydrazines ()[6].
Self-Validating Experimental Protocol: Synthesis of 5-Amino-3-phenyl-1H-pyrazole
  • Step 1: Reagent Preparation & Solvation

    • Action: Dissolve 1.0 equivalent of benzoylacetonitrile in absolute ethanol to create a 0.5 M solution.

    • Causality: Absolute ethanol is selected as the solvent because it provides a protic environment that facilitates the necessary proton transfers during the nucleophilic addition and subsequent dehydration steps, while maintaining complete solubility of both the hydrophobic nitrile and the polar hydrazine[7].

  • Step 2: Controlled Nucleophilic Addition

    • Action: Cool the solution to 0°C and add 1.1 equivalents of hydrazine monohydrate dropwise under an inert argon atmosphere.

    • Causality: Hydrazine monohydrate is utilized rather than anhydrous hydrazine to mitigate explosion risks and provide a controlled reaction velocity. The 0°C initialization prevents exothermic degradation of the

      
      -ketonitrile and suppresses the formation of unwanted bis-hydrazone byproducts[6].
      
  • Step 3: Thermally-Driven Cyclization

    • Action: Elevate the reaction temperature to reflux (78°C) and stir for 4 hours.

    • Causality: Thermal energy is strictly required to overcome the activation barrier for the intramolecular cyclization. The secondary nitrogen of the intermediate hydrazone attacks the electrophilic nitrile carbon, which is followed by a rapid prototropic tautomerization to yield the stable aromatic pyrazole system[8].

  • Step 4: In-Process Self-Validation

    • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase.

    • Validation: The protocol is self-validating at this stage: the complete disappearance of the UV-active benzoylacetonitrile spot (

      
      ) and the emergence of a highly polar, ninhydrin-positive spot (
      
      
      
      ) confirms the successful formation of the free amino group.
  • Step 5: Isolation and Structural Verification

    • Action: Concentrate the mixture under reduced pressure, precipitate the product by pouring into ice-water, filter, and recrystallize from hot ethanol.

    • Validation: Final validation requires LC-MS and NMR. LC-MS must show the

      
       ion at 
      
      
      
      160.1. The
      
      
      NMR (DMSO-
      
      
      ) must exhibit a broad singlet integrating for 2H at
      
      
      4.5-5.0 ppm (confirming the
      
      
      moiety) and a distinct pyrazole CH singlet at
      
      
      5.8 ppm. Absence of these signals indicates a failure in cyclization[9].

SynthWorkflow Start Benzoylacetonitrile + Hydrazine Hydrate Nucleophilic Nucleophilic Attack (0°C, EtOH) Start->Nucleophilic Dropwise addition Cyclization Intramolecular Cyclization (Reflux, 4h) Nucleophilic->Cyclization Heat to 78°C Tautomerization Prototropic Tautomerization (Aromatization) Cyclization->Tautomerization -H2O Product 5-Amino-3-phenyl-1H-pyrazole (Validated via LC-MS/NMR) Tautomerization->Product Recrystallization

Fig 2. Step-by-step synthetic workflow and mechanistic progression for 5-aminopyrazole.

Quantitative Pharmacological Profiling

The versatility of the aminopyrazole architecture has led to the discovery of numerous highly potent, selective kinase inhibitors across various therapeutic areas, from oncology to neurodegeneration[10]. The quantitative data for recent breakthrough compounds is summarized below.

Target KinaseLead CompoundBiochemical PotencyKey Structural OptimizationReference
LRRK2 GNE-0877 (11)

= 2.0 nM
Polarity installed distal to the pyrazole ring to attenuate CYP induction and improve brain penetrance.[5]
AXL Compound 6li

= 1.6 nM
Terminal nitrogen-containing heterocycle enhancing target affinity (

= 0.26 nM).
[11]
FGFR2/3 Compound 19Sub-micromolarCovalent targeting of a P-loop cysteine to overcome gatekeeper resistance mutations.[12]
CDK2/5 Analog 24Sub-micromolarCyclobutyl substitution optimizing the hydrophobic pocket interaction adjacent to the hinge.[13]

Overcoming Pharmacokinetic Liabilities in Drug Design

A critical challenge in drug development is balancing pharmacodynamics (potency) with pharmacokinetics (ADME properties). In the discovery of LRRK2 inhibitors for Parkinson's disease, early aminopyrimidine and aniline-based leads suffered from poor aqueous solubility and metabolic "soft spots"[4].

By transitioning to an aminopyrazole core, researchers effectively eliminated the aniline toxicophore. However, early aminopyrazoles exhibited off-target CYP induction. As an Application Scientist, the structural solution to this is precise: installing polarity distal to the pyrazole ring. For example, in the development of GNE-9605, incorporating a highly polar, solvent-exposed moiety prevented the compound from binding to the pregnane X receptor (PXR), thereby completely ablating the induction of CYP3A4, CYP1A2, and CYP2B6 while maintaining a


 of 2.0 nM[5]. This exemplifies the rational, causality-driven design required in modern medicinal chemistry to transform a raw chemical hit into a viable clinical candidate.

References

  • Title : Amino-Pyrazoles in Medicinal Chemistry: A Review Source : Molecules (MDPI) / PubMed Central URL :[Link]

  • Title : N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry Source : Mini Reviews in Medicinal Chemistry (PubMed) URL :[Link]

  • Title : Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors Source : Journal of Medicinal Chemistry (ACS) URL :[Link]

  • Title : Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 Source : ACS Medicinal Chemistry Letters URL :[Link]

  • Title : Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors Source : Journal of Medicinal Chemistry (ACS) URL :[Link]

  • Title : Approaches towards the synthesis of 5-aminopyrazoles Source : Beilstein Journal of Organic Chemistry / PubMed Central URL :[Link]

  • Title : Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy Source : Bioorganic & Medicinal Chemistry Letters / PubMed Central URL :[Link]

Sources

Protocols & Analytical Methods

Method

"purification techniques for 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine"

An In-Depth Guide to the Purification of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine Introduction 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Purification of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine

Introduction

4-(4-ethoxyphenyl)-1H-pyrazol-5-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development. As a substituted pyrazole, it serves as a versatile scaffold and a key intermediate in the synthesis of a wide range of biologically active molecules. The purity of this starting material is paramount, as even minor impurities can lead to unwanted side reactions, complicate structural elucidation of subsequent products, and adversely affect pharmacological screening results.

This comprehensive guide provides detailed application notes and protocols for the purification of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine. It is designed for researchers, synthetic chemists, and drug development professionals who require a high degree of purity for their downstream applications. The methodologies described herein are grounded in fundamental chemical principles and are designed to be robust and reproducible. We will explore orthogonal purification strategies, including acid-base extraction, recrystallization, and column chromatography, complemented by analytical techniques for rigorous purity assessment.

Compound Profile and Physicochemical Properties

A thorough understanding of the target molecule's properties is the foundation for developing an effective purification strategy. The structure of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine features a basic primary amine (-NH2), a weakly acidic pyrazole N-H, and an ethoxyphenyl group, which dictates its polarity and solubility.

PropertyValue / DescriptionRationale and Implication for Purification
Molecular Formula C₁₁H₁₃N₃O
Molecular Weight 203.24 g/mol [1]
Appearance Typically an off-white to pale yellow solid.[1][2]
Key Functional Groups Primary Aromatic Amine, Pyrazole Ring, EtherThe basic amine is the primary handle for acid-base extraction. The pyrazole N-H is weakly acidic. The overall molecule is moderately polar.
Solubility Generally soluble in polar organic solvents like methanol, ethanol, ethyl acetate, and DMSO. Sparingly soluble in nonpolar solvents like hexanes and sparingly soluble in water.
pKa (Predicted) ~4-5 for the protonated amine (-NH₃⁺); ~10-11 for the pyrazole N-H.The amine's basicity allows for protonation with dilute mineral acids (e.g., HCl with a pKa < 0), making it highly water-soluble for extraction.
Tautomerism The pyrazole ring can exist in two tautomeric forms. This can lead to the appearance of multiple sets of signals in NMR spectra or broadened peaks.[3][4]
Melting Point 152-160 °C (for the related isomer 3-(4-ethoxyphenyl)-1H-pyrazol-5-amine).[1][2]

Purification Strategy Workflow

A multi-step approach is often necessary to achieve high purity. The following workflow illustrates a logical sequence of techniques, moving from a bulk, coarse purification to a fine, high-purity polishing step.

Purification_Workflow Crude Crude Synthetic Product ABE Acid-Base Extraction Crude->ABE Removes non-basic impurities Analysis1 Purity Check (TLC/LCMS) ABE->Analysis1 Recryst Recrystallization Analysis2 Purity Check (TLC/LCMS) Recryst->Analysis2 Chrom Column Chromatography Chrom->Analysis2 Pure Pure Compound (>98%) FinalAnalysis Final Analysis (HPLC, NMR, MS) Pure->FinalAnalysis Analysis1->Recryst If solid & crystalline Analysis1->Chrom If oily or mixture Analysis2->Chrom Further purification if needed Analysis2->Pure If purity is high

Caption: General purification workflow for 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine.

Protocol 1: Acid-Base Extraction

Principle: This technique leverages the basicity of the primary amine. By treating the crude product mixture with a dilute aqueous acid, the amine is protonated to form a water-soluble ammonium salt.[5][6] Neutral and acidic impurities remain in the organic phase and can be washed away. Subsequently, basifying the aqueous layer regenerates the neutral amine, which can be extracted back into an organic solvent.[7][8]

Acid_Base_Extraction cluster_org1 Organic Layer 1 (e.g., Ethyl Acetate) cluster_aq1 Aqueous Layer 1 (Dilute HCl) cluster_org2 Organic Layer 2 (Discard) cluster_aq2 Aqueous Layer 2 (Add NaOH) Amine R-NH₂ (Target) AmineSalt R-NH₃⁺Cl⁻ (Target Salt) Amine->AmineSalt Add Dilute HCl, Shake & Separate Neutral Neutral Impurities Neutral2 Neutral Impurities AmineRegen R-NH₂ (Regenerated) AmineSalt->AmineRegen Add NaOH (pH > 10), Extract with EtOAc

Caption: Principle of acid-base extraction for amine purification.

Detailed Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel. A typical concentration is 50-100 mg/mL.

  • Acidic Wash: Add an equal volume of 1 M aqueous hydrochloric acid (HCl) to the separatory funnel.[6] Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. The target amine, now protonated, will be in the bottom aqueous layer (if using DCM) or the top aqueous layer (if using a less dense solvent like EtOAc, but note that aqueous layers are typically denser). Drain and collect the aqueous layer.

  • Re-extraction (Optional but Recommended): To ensure complete recovery, add a fresh portion of 1 M HCl to the remaining organic layer, shake, and combine this second aqueous extract with the first.

  • Wash Organic Layer: The original organic layer, which contains neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to identify byproducts if necessary.

  • Basification: Place the combined aqueous extracts in a clean separatory funnel or Erlenmeyer flask and cool in an ice bath. Slowly add 2 M or 6 M aqueous sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper).[7] A precipitate of the purified amine may form.

  • Back-Extraction: Add a fresh portion of ethyl acetate or DCM to the basified aqueous layer. Shake vigorously as before to extract the regenerated neutral amine into the organic phase.

  • Final Steps: Drain and collect the organic layer. Repeat the back-extraction with fresh organic solvent at least twice to maximize recovery. Combine all organic extracts, wash with brine to remove residual salts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Recrystallization

Principle: This technique purifies solid compounds based on differences in solubility between the target compound and its impurities in a given solvent. The crude material is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the less soluble target compound crystallizes out, leaving more soluble impurities behind in the mother liquor.[9]

Solvent Selection: The key is to find a solvent (or solvent system) in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

Solvent SystemBoiling Point (°C)Comments
Ethanol (EtOH) 78A common choice for moderately polar compounds.[9]
Isopropanol (IPA) 82Similar to ethanol, may offer different solubility characteristics.[9]
Ethyl Acetate 77Good for moderately polar compounds.
EtOH / Water VariableA mixed system where the compound is dissolved in hot ethanol, and water is added as an anti-solvent until turbidity appears.[9]
Hexane / EtOAc VariableA nonpolar/polar mixed system useful for controlling polarity.

Detailed Protocol:

  • Dissolution: Place the crude amine (post-extraction or as is) in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring (use a hot plate and a stir bar).

  • Achieve Saturation: Continue adding the hot solvent dropwise until the compound just dissolves completely. It is critical to use the minimum amount of solvent to ensure good recovery.[9]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting: If the compound "oils out" instead of crystallizing, it may be due to cooling too rapidly or an inappropriate solvent choice. Try re-heating the solution and allowing it to cool more slowly, or experiment with a different solvent system.[9]

Protocol 3: Column Chromatography

Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). For basic amines like the target compound, special considerations are required to prevent poor separation.

Challenge with Standard Silica Gel: Silica gel is acidic (pKa ~4-5) and can strongly interact with basic amines. This interaction leads to significant peak tailing, poor resolution, and sometimes irreversible adsorption of the compound onto the column.[10]

Solutions:

  • Mobile Phase Modification: Add a small amount (0.5-1%) of a competing base, such as triethylamine (Et₃N) or ammonia (as a 7N solution in methanol), to the eluent system (e.g., hexane/EtOAc or DCM/MeOH).[11] This base neutralizes the acidic sites on the silica, allowing the target amine to elute more symmetrically.

  • Amine-Functionalized Silica: Use a commercially available stationary phase where propyl-amine groups are bonded to the silica. This creates a more alkaline environment, ideal for purifying basic compounds without needing a mobile phase modifier.[10][12]

Detailed Protocol (Using Modified Silica):

  • TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). Test various ratios of a nonpolar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). Add 1% Et₃N to the mobile phase. The ideal system gives the target compound an Rf value of ~0.2-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (containing Et₃N) as a slurry.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase or a stronger solvent like DCM. Alternatively, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Run the column, collecting fractions. Monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure. Note that removing the high-boiling Et₃N can be challenging; co-evaporation with a lower-boiling solvent may be necessary.

Purity Assessment Protocols

Verifying purity is a critical final step. A combination of techniques should be used.

1. High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC is a highly sensitive method for determining the purity of a sample and quantifying impurities. Reversed-phase (RP) HPLC is most common for this type of molecule.

  • Typical Conditions:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.[13]

    • Mobile Phase: An isocratic or gradient system of Acetonitrile (ACN) and water, often with an acidic modifier to ensure sharp peaks. A common mobile phase is ACN and 0.1% Trifluoroacetic Acid (TFA) in water.[14][13]

    • Flow Rate: 1.0 mL/min.[14]

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm, or determine λ_max by UV-Vis scan).

    • Purity Calculation: Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: NMR provides detailed information about the molecular structure and can be used to confirm the identity of the compound and detect the presence of impurities.[15][16]

  • ¹H NMR:

    • Look for characteristic signals: aromatic protons from the ethoxyphenyl ring, a singlet for the pyrazole C-H, signals for the ethoxy group (-O-CH₂-CH₃), and broad signals for the -NH₂ and N-H protons.

    • The N-H proton of the pyrazole often appears as a very broad signal in the 10-14 ppm range.[4]

    • To confirm exchangeable protons (-NH₂ and N-H), a D₂O exchange experiment can be performed; these peaks will disappear from the spectrum after shaking the sample with a drop of D₂O.[4]

  • ¹³C NMR:

    • Confirm the presence of the expected number of carbon signals.

  • Tautomerism Consideration: Be aware that N-unsubstituted pyrazoles can exist as a mixture of tautomers, which may be in slow or fast exchange on the NMR timescale. This can result in two sets of signals or averaged signals. Variable temperature (VT) NMR can be used to investigate this phenomenon.[4]

References

  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem Technical Support.
  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685.
  • BenchChem. (2025).
  • Ganjeie, L., & Gholamreza, K. (n.d.).
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

  • Sivagam, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 170-175. [Link]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • SpectraBase. (n.d.). Pyrazole - Optional[1H NMR] - Spectrum. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25687–25697. [Link]

  • Semantic Scholar. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Igbokwe, N. N., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... SEPARATION SCIENCE PLUS. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Google Patents. (n.d.).
  • Biotage. (2023). When should amine-bonded columns be used for purification?[Link]

  • SSRN. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

  • Reddit. (2024). Amine workup : r/Chempros. [Link]

  • El-Sayed, N. F., et al. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

  • Abdel-Fattah, A. A. (2017). Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs. SciRP.org. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]

  • MilliporeSigma. (n.d.). 3-(4-Ethoxyphenyl)-1H-pyrazol-5-amine. [Link]

  • PubChem. (n.d.). 4-Phenyl-1H-pyrazol-5-amine. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2016). Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. [Link]

  • European Journal of Chemistry. (n.d.). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. [Link]

  • Chem-Impex. (n.d.). 3-(4-Etoxifenil)-1H-pirazol-5-amina. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols. [Link]

  • Arkivoc. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • RSC Publishing. (n.d.). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). [Link]

  • MilliporeSigma. (n.d.). 3-(4-ethoxyphenyl)-1H-pyrazol-5-amine. [Link]

Sources

Application

Application Note: 4-(4-Ethoxyphenyl)-1H-pyrazol-5-amine in Kinase Inhibitor Synthesis

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the synthesis, derivatization, and application of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine as a privileged scaffold in the d...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the synthesis, derivatization, and application of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine as a privileged scaffold in the design of ATP-competitive kinase inhibitors.

Executive Summary

The 4-aryl-5-aminopyrazole moiety is a "privileged structure" in kinase inhibitor discovery due to its ability to mimic the adenine ring of ATP. Specifically, 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine (Compound 1 ) serves as a versatile building block for two distinct classes of inhibitors:

  • Type I/II Inhibitors (Ureas/Amides): Targeting the DFG-motif (e.g., p38 MAPK, B-Raf).

  • Fused Bicyclic Systems (Pyrazolo[1,5-a]pyrimidines): Targeting the hinge region (e.g., CK2, CDK2, Src).

This guide provides validated protocols for synthesizing the core scaffold and diversifying it into these two high-value chemical spaces.

Structural Rationale & Binding Mode

The 5-aminopyrazole core functions as a bidentate hydrogen bond donor/acceptor system. When docked into the ATP-binding pocket of a kinase:

  • N1-H (Pyrazole): Acts as a Hydrogen Bond Donor (HBD) to the hinge region (e.g., Glu residue).

  • N2 (Pyrazole): Acts as a Hydrogen Bond Acceptor (HBA) from the hinge backbone (e.g., Leu/Met residue).

  • C4-Aryl Group: Projects into the hydrophobic pocket (Gatekeeper region), providing selectivity based on the ethoxy substitution.

Visualizing the Chemical Space

KinaseScaffold cluster_0 Key Interaction Start 4-Ethoxyphenylacetonitrile Core 4-(4-ethoxyphenyl)- 1H-pyrazol-5-amine (The Hub) Start->Core 1. HCOOEt/NaOEt 2. N2H4 Urea Diaryl Ureas (p38/Raf Inhibitors) Core->Urea Isocyanates (DFG-out Targeting) Fused Pyrazolo[1,5-a]pyrimidines (CK2/CDK Inhibitors) Core->Fused 1,3-Dicarbonyls (Hinge Targeting)

Figure 1: Divergent synthesis pathways from the central aminopyrazole hub.

Core Synthesis Protocol

Objective: Synthesis of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine from commercially available precursors.

Reaction Scheme
  • Formylation: 4-Ethoxyphenylacetonitrile + Ethyl Formate

    
    
    
    
    
    -Formyl Nitrile (intermediate)
  • Cyclization:

    
    -Formyl Nitrile + Hydrazine Hydrate 
    
    
    
    Aminopyrazole
Detailed Protocol

Materials:

  • 4-Ethoxyphenylacetonitrile (1.0 eq)

  • Ethyl formate (1.5 eq)

  • Sodium ethoxide (NaOEt) (1.2 eq)

  • Hydrazine hydrate (65% or 98%) (2.0 eq)

  • Solvents: Ethanol (anhydrous), Diethyl ether (for workup).

Step-by-Step Procedure:

  • Enolate Formation: In a dry round-bottom flask under Argon, dissolve NaOEt (1.2 eq) in anhydrous ethanol. Cool to 0°C.[1]

  • Addition: Dropwise add a mixture of 4-ethoxyphenylacetonitrile (1.0 eq) and ethyl formate (1.5 eq) over 30 minutes. The solution will turn yellow/orange.

  • Stirring: Allow the mixture to warm to room temperature and stir for 12 hours. Checkpoint: TLC should show consumption of nitrile.

  • Cyclization: Cool the reaction mixture back to 0°C. Add hydrazine hydrate (2.0 eq) dropwise (Caution: Exothermic).

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

  • Workup: Evaporate ethanol under reduced pressure. Resuspend the residue in ice-water. Neutralize with dilute acetic acid to pH ~7. The product often precipitates as a solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

Yield Expectation: 70–85% Characterization:


H NMR (DMSO-

) should show a singlet at

ppm (Pyrazole C3-H) and a broad singlet at

ppm (NH

).

Application A: Synthesis of Pyrazolo[1,5-a]pyrimidine Inhibitors

Target Class: CK2, CDK2, Src Family Kinases. Mechanism: The pyrazole nitrogen (N1) and the exocyclic amine (N5) react with 1,3-electrophiles to form a fused 6-membered ring.

Protocol: Condensation with 1,3-Dicarbonyls

Reagents:

  • 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine (Core)

  • Acetylacetone (or substituted malonaldehyde)

  • Glacial Acetic Acid[2][3]

Procedure:

  • Dissolve the aminopyrazole core (1.0 mmol) in glacial acetic acid (5 mL).

  • Add acetylacetone (1.1 mmol).

  • Reflux at 110°C for 4 hours.

  • Workup: Pour into crushed ice. Neutralize with saturated NaHCO

    
    . Filter the precipitate.
    
  • Result: 2,7-dimethyl-3-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine.

Critical Note on Regiochemistry: The reaction is generally regioselective. The exocyclic amine attacks the most electrophilic carbonyl first. However, steric bulk in the dicarbonyl can shift the ratio. Verification by NOESY NMR is recommended.

Application B: Synthesis of Urea-Based Inhibitors

Target Class: p38 MAPK, B-Raf (Type II "DFG-out" binders). Mechanism: The urea linker allows the inhibitor to reach deep into the allosteric pocket created when the DFG motif moves.

Protocol: Isocyanate Coupling

Reagents:

  • 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine (Core)

  • Aryl Isocyanate (e.g., 3-trifluoromethylphenyl isocyanate)

  • Solvent: Anhydrous THF or DCM

Procedure:

  • Dissolve the aminopyrazole (1.0 eq) in anhydrous THF under inert atmosphere.

  • Add the isocyanate (1.1 eq) dropwise at room temperature.

  • Stir for 12–24 hours. A precipitate (the urea) usually forms.

  • Workup: Filter the solid and wash with cold diethyl ether to remove unreacted isocyanate.

Optimization Tip: If the reaction is sluggish due to the electron-rich nature of the pyrazole amine, add a catalytic amount of DMAP or heat to 50°C.

Analytical Data Summary (Reference Values)

Compound StageKey NMR Signal (DMSO-

)
IR Feature (cm

)
Mass Spec (ESI+)
Starting Nitrile

3.9 (s, 2H, CH

CN)
2250 (CN stretch)[M+H]

Aminopyrazole Core

7.6 (s, 1H, Pyrazole-H),

4.8 (br, 2H, NH

)
3300-3400 (NH

)
[M+H]

= 204.1
Pyrazolo-pyrimidine Loss of NH

signal; New aromatic signals
1610 (C=N)[M+H]

> 204
Urea Derivative

8.9, 9.2 (s, 1H each, Urea NH)
1680 (C=O Urea)[M+H]

+ Isocyanate Mass

Troubleshooting & Optimization

Problem: Poor Cyclization Yield (Core Synthesis)
  • Cause: Incomplete formylation of the nitrile.

  • Solution: Ensure NaOEt is fresh. Use a slight excess of ethyl formate. Monitor the "enol" formation by TLC before adding hydrazine.

Problem: Regioisomer Mixtures (Fused System)
  • Cause: Asymmetric 1,3-dicarbonyls.

  • Solution: Use symmetrical dicarbonyls for initial screening. If asymmetric is required, perform the reaction in ethanol with a catalytic base (piperidine) to favor thermodynamic control.

Problem: Solubility Issues
  • Cause: The ethoxyphenyl group is lipophilic.

  • Solution: Introduce solubilizing groups (e.g., morpholine, piperazine) on the other side of the molecule (the urea aryl group or the pyrimidine ring) to balance LogP.

References

  • Design and Synthesis of Pyrazolo[1,5-a]pyrimidines as CK2 Inhibitors Source: National Institutes of Health (NIH) / PubMed Central Context: Detailed SAR on the fusion of aminopyrazoles to pyrimidines for kinase inhibition. Link:[Link]

  • Aminopyrazole as a Privileged Scaffold in Cancer Therapy Source: MDPI / Molecules Context: Review of aminopyrazole derivatives in CDK and p38 inhibition. Link:[Link]

  • Synthesis of 4-Aryl-5-aminopyrazoles via Nitrile Chemistry Source: Organic Syntheses / Org.[4] Lett. (General Methodology) Context: Standard protocols for the reaction of arylacetonitriles with formates and hydrazine. Link:[Link]

  • p38 MAPK Inhibitor Binding Modes (SC-806/SC-102) Source: Journal of Medicinal Chemistry (via NIH) Context: Structural basis for using pyrazoles to target p38.[5][6][7] Link:[Link]

Sources

Method

"protocol for in vitro anticancer screening of pyrazole compounds"

Application Notes & Protocols Topic: Protocol for In Vitro Anticancer Screening of Pyrazole Compounds Audience: Researchers, scientists, and drug development professionals. A Hierarchical Strategy for Evaluating the Anti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Protocol for In Vitro Anticancer Screening of Pyrazole Compounds Audience: Researchers, scientists, and drug development professionals.

A Hierarchical Strategy for Evaluating the Anticancer Potential of Novel Pyrazole Compounds In Vitro

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Screening Pyrazole Compounds

Pyrazole derivatives represent a privileged class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] Their unique five-membered ring structure containing two adjacent nitrogen atoms serves as a versatile scaffold for designing potent and selective therapeutic agents.[3][4] In oncology, numerous pyrazole derivatives have been developed and investigated for their potential to inhibit cancer cell proliferation by targeting various critical cellular pathways.[1][5] Documented mechanisms of action include the inhibition of key enzymes like Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as interference with tubulin polymerization, a process essential for cell division.[1][3][6]

Given this therapeutic promise, a robust and systematic in vitro screening protocol is essential for the initial identification and characterization of novel pyrazole compounds with anticancer activity. This guide provides a comprehensive, multi-tiered approach, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic assays to elucidate the mode of action. The protocols herein are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.

Experimental Design: A Roadmap to Meaningful Data

A successful screening campaign begins with a well-conceived experimental design. This involves the careful selection of cellular models and a logical workflow to triage compounds from primary hits to lead candidates.

Selection of Cancer Cell Lines

The choice of cell lines is critical and should align with the therapeutic goal of the drug discovery program. A common approach is to use a panel of cell lines to assess the breadth of a compound's activity.[7][8] The NCI-60 panel, for instance, is a widely used resource comprising 60 human tumor cell lines from nine different tissue types, which allows for broad-spectrum analysis.[7][9]

For initial screening, a smaller, representative panel is often sufficient. Consider the following factors for selection:

  • Tissue of Origin: Include cell lines from prevalent cancer types such as breast (e.g., MCF-7), lung (e.g., A549), colon (e.g., HCT-116), and prostate (e.g., DU145).[1][10]

  • Genetic Background: Select cell lines with known genetic mutations (e.g., p53 status, EGFR mutations) that may confer sensitivity or resistance to the test compounds.[8]

  • Non-Cancerous Control: It is crucial to include a non-cancerous cell line (e.g., human fibroblasts, HEK293) to determine the selectivity index of the compounds—a measure of their toxicity toward cancer cells versus normal cells.[1][11]

Compound Preparation and Handling
  • Stock Solutions: Prepare high-concentration stock solutions of the pyrazole compounds, typically 10-20 mM, in a suitable solvent like dimethyl sulfoxide (DMSO).[11]

  • Working Dilutions: Create serial dilutions from the stock solution in complete cell culture medium immediately before treating the cells. Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).[11]

General Cell Culture and Maintenance

Maintain all cell lines under sterile conditions in their recommended culture medium, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin). Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[12] Regularly monitor cells for confluence and passage them before they become overgrown to ensure they are in the exponential growth phase for experiments.[13]

G cluster_0 Screening Workflow cluster_1 Mechanistic Elucidation cluster_2 Outcome Start Synthesized Pyrazole Compound Library Primary Primary Screening: Cytotoxicity Assays (MTT / SRB) Start->Primary Broad Panel of Cancer Cell Lines Hit_ID Identify 'Hits' (e.g., IC50 < 10 µM) Primary->Hit_ID Secondary Secondary Screening: (On Identified Hits) Hit_ID->Secondary Advance Promising Compounds Apoptosis Apoptosis Assay (Annexin V / PI) Secondary->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Secondary->CellCycle Target Target Validation (e.g., Western Blot for Kinases) Secondary->Target Lead_Dev Lead Candidate Development Apoptosis->Lead_Dev CellCycle->Lead_Dev Target->Lead_Dev

Caption: A hierarchical workflow for in vitro anticancer screening of pyrazole compounds.

Tier 1: Primary Screening for Cytotoxicity and Antiproliferative Effects

The initial goal is to determine the concentration at which the pyrazole compounds inhibit cancer cell growth. The MTT and Sulforhodamine B (SRB) assays are two robust, colorimetric methods widely used for this purpose.

The MTT Assay: A Measure of Metabolic Activity

The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of living cells.[14]

  • Cell Seeding: Harvest cells in their exponential growth phase. Using a hemocytometer, count the cells and seed them into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium.[11][15] Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of the pyrazole compounds (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[11][15]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[15]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C in the dark.[11][16]

  • Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[11][13]

  • Absorbance Measurement: Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.[11] Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (OD_Treated / OD_Control) * 100. Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

The Sulforhodamine B (SRB) Assay: A Measure of Total Protein Content

The SRB assay is a cell density determination method based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[17][18] The amount of bound dye is proportional to the total cellular protein mass.[18][19] This assay is less susceptible to interference from compounds that affect metabolic activity and has a stable endpoint.[20]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the treatment incubation period, gently remove the culture medium. Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[17][18]

  • Washing: Discard the TCA and wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye.[17][18] Allow the plates to air dry completely at room temperature.

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[17]

  • Post-Stain Washing: Quickly wash the plates again with 1% acetic acid to remove unbound SRB dye.[17]

  • Solubilization: Once the plates are completely dry, add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[17][18]

  • Absorbance Measurement: Place the plate on a shaker for 5-10 minutes. Measure the absorbance at a wavelength of 510-570 nm.[18][20]

  • Data Analysis: Calculate the IC₅₀ value as described for the MTT assay.

Tier 2: Mechanistic Elucidation of Lead Compounds

Compounds that demonstrate potent cytotoxicity (e.g., IC₅₀ < 10 µM) in the primary screen should be advanced to secondary assays to investigate their mechanism of action. Key questions to address are whether the compound induces programmed cell death (apoptosis) and/or causes cell cycle arrest.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

Apoptosis is a key mechanism for many anticancer drugs. One of the earliest signs of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[21][22] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[21][23] Flow cytometry is used to quantify the cell populations.

Caption: Interpretation of Annexin V/PI flow cytometry data for apoptosis analysis.

  • Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate or T25 flask.[21] After 24 hours, treat cells with the pyrazole compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To do this, first collect the culture medium. Then, wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.[12][22]

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS.[21][22]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add fluorescently-labeled Annexin V and Propidium Iodide according to the manufacturer's instructions (e.g., add 1-2 µL of each stain to 100 µL of cell suspension).[21][23]

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[23]

  • Flow Cytometry: Analyze the samples immediately on a flow cytometer, collecting at least 10,000 events per sample.[12][21] Live cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be positive for both (Annexin V+/PI+).[21]

Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer agents function by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle.[3][12] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M).[24] PI is a fluorescent dye that intercalates into the DNA, and the amount of fluorescence is directly proportional to the DNA content.[24]

  • Cell Culture and Treatment: Seed and treat cells as described in the apoptosis protocol (Step 1).

  • Cell Harvesting: Collect and wash the cells as described for the apoptosis assay (Steps 2 & 3).

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[12] Store the fixed cells at -20°C for at least 2 hours (can be stored for weeks).[12][25]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[12][24] A typical solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS.[12]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[12]

  • Flow Cytometry: Analyze the samples on a flow cytometer. A histogram of fluorescence intensity will show distinct peaks corresponding to cells in the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and a broader distribution in between for cells in the S phase (DNA synthesis).[24][26] An accumulation of cells in any particular phase compared to the control suggests compound-induced cell cycle arrest.

Data Presentation and Interpretation

Summarize all quantitative data in clearly structured tables for easy comparison and interpretation.

Table 1: Example Cytotoxicity Data for Pyrazole Compounds

CompoundCell LineCancer TypeIC₅₀ (µM) after 48hSelectivity Index (SI)*
PZ-001 MCF-7Breast5.219.6
A549Lung8.905.6
HCT-116Colon4.3511.5
HEK293Normal Kidney50.1-
PZ-002 MCF-7Breast15.71.8
A549Lung22.41.3
HCT-116Colon11.82.4
HEK293Normal Kidney28.3-
Doxorubicin MCF-7Breast0.8515.3
(Control)A549Lung1.1211.6
HCT-116Colon0.7916.5
HEK293Normal Kidney13.0-

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater cancer cell-specific toxicity.

References

  • Vertex AI Search. (n.d.). MTT Assay: Assessing Cell Proliferation.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Zhang, Y., et al. (2023).
  • Abcam. (n.d.). MTT assay protocol.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
  • Abdel-Maksoud, M. S., et al. (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.
  • Gautam, A. K. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher.
  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Bio-protocol. (2025). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • PMC - NIH. (n.d.). Assaying cell cycle status using flow cytometry.
  • Benchchem. (2025). Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27.
  • PMC. (n.d.). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities.
  • DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244.
  • Benchchem. (2025). Application Notes and Protocols for Screening 5-Bromo-1-butyl-1H-pyrazole for Biological Activity.
  • Benchchem. (2025). Application Notes and Protocols: Sulforhodamine B (SRB) Assay for Determining (R)
  • International Journal of Pharmaceutical Sciences. (2024). Review: Anticancer Activity Of Pyrazole.
  • ZELLX. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Colorimetric Assay (1000 assays).
  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • PubMed. (n.d.). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Humana Press Inc. (2004). Flow Cytometric DNA Analysis of Human Cancer Cell Lines.
  • ResearchGate. (2022).
  • ResearchGate. (n.d.). (PDF) Sulforhodamine B colorimetric assay for cytoxicity screening.
  • WuXi AppTec. (n.d.). Comprehensive Cancer Cell Panel and In Vitro Oncology Screening Services.
  • AddexBio. (n.d.). Cancer Cell Line Screening (CCP-58).
  • ResearchGate. (n.d.). In vitro anticancer screening of synthesized compounds.
  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • OEMS Connect Journals. (n.d.). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives.
  • Abcam. (n.d.). Induction of apoptosis in cells.
  • Rasayan. (2020). In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES.
  • BMG Labtech. (2025).
  • bioRxiv. (2023). Selection of optimal cell lines for high-content phenotypic screening.
  • ResearchGate. (2025).
  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery.

Sources

Application

Application Notes &amp; Protocols: A Guide to Assessing the Antimicrobial Activity of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine Derivatives

Introduction: The Growing Imperative for Novel Antimicrobial Agents The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and continuous search fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and continuous search for new chemical entities with potent antimicrobial properties.[1] Heterocyclic compounds, particularly those containing a pyrazole nucleus, have garnered significant attention from the medicinal chemistry community. Pyrazole derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2][3][4][5] The specific scaffold of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine represents a promising area for the development of novel antimicrobial agents.

These application notes provide a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the standardized methods to reliably evaluate the in vitro antimicrobial activity of this class of pyrazole derivatives. The protocols herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of data.[6][7][8]

Pillar 1: Foundational Principles of Antimicrobial Susceptibility Testing

The primary objective of in vitro antimicrobial susceptibility testing is to determine the lowest concentration of a drug that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[9][10][11] This is a fundamental metric for assessing the potency of a novel compound. Beyond inhibition, it is also critical to determine if a compound is bactericidal (kills the microorganism) or bacteriostatic (inhibits its growth). This is achieved by determining the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills ≥99.9% of the initial bacterial population.[12][13][14]

Two primary, complementary methods are detailed in this guide:

  • Broth Microdilution: A quantitative method used to determine the MIC. It involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium.[8][15] This method is considered a gold standard for its accuracy and reproducibility.[9]

  • Agar Well Diffusion: A qualitative or semi-quantitative method ideal for initial screening. It relies on the diffusion of the test compound from a well through an agar medium inoculated with the test microorganism. The resulting zone of growth inhibition provides a preliminary indication of antimicrobial activity.[16][17][18][19]

The selection of these methods provides a robust two-tiered approach: a rapid initial screen with the agar well diffusion assay, followed by precise quantitative determination of potency using the broth microdilution method.

Pillar 2: Self-Validating Protocols for Accurate Assessment

The trustworthiness of any antimicrobial data hinges on meticulous adherence to validated protocols. The following sections provide step-by-step methodologies designed to be self-validating through the inclusion of appropriate controls and standardized procedures.

Protocol 1: Agar Well Diffusion Assay for Preliminary Screening

This method offers a straightforward visual assessment of antimicrobial activity.

Causality Behind Experimental Choices:

  • Medium: Mueller-Hinton Agar (MHA) is the standard medium for susceptibility testing of non-fastidious bacteria as it has good batch-to-batch reproducibility and does not inhibit common antimicrobials.[20]

  • Inoculum Standardization: The use of a 0.5 McFarland turbidity standard ensures a consistent and reproducible bacterial density (approx. 1.5 x 10⁸ CFU/mL), which is critical for accurate and comparable zone sizes.[21]

  • Well vs. Disc: The well diffusion method is particularly suited for novel compounds that are initially solubilized in solvents like DMSO, as it allows for a larger volume to be loaded compared to a paper disc.[17][18]

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and cool to 45-50°C.

  • Plate Preparation: Pour 20-25 mL of the molten MHA into sterile 100 mm Petri dishes on a level surface. Allow the agar to solidify completely.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Inoculate the colonies into a tube containing 5 mL of sterile saline or Mueller-Hinton Broth (MHB).

    • Incubate the broth at 37°C until the turbidity matches that of a 0.5 McFarland standard.

  • Inoculation of Plates: Dip a sterile cotton swab into the standardized inoculum suspension. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Well Creation: Aseptically punch wells of 6 mm diameter into the inoculated agar plate using a sterile cork borer.[19]

  • Compound Application:

    • Prepare stock solutions of the 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.

    • Controls: Include a positive control well with a known antibiotic (e.g., Ciprofloxacin) and a negative control well with the solvent (DMSO) alone to ensure it has no intrinsic antimicrobial activity.

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Result Measurement: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the well.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines established by CLSI document M07 for bacteria.[6][8]

Causality Behind Experimental Choices:

  • 96-Well Plate Format: This format allows for efficient testing of multiple compounds and concentrations simultaneously, increasing throughput.[20]

  • Two-fold Serial Dilution: This standard dilution series allows for a precise determination of the MIC value across a logarithmic concentration gradient.[21]

  • Final Inoculum Concentration: A final concentration of ~5 x 10⁵ CFU/mL is the CLSI standard, providing a sufficient number of bacteria for reliable growth without being overly dense, which could artificially elevate the MIC.[21]

  • Growth and Sterility Controls: These are essential for validating the assay. The growth control confirms the viability of the microorganism in the test medium, while the sterility control ensures the medium and plate are not contaminated.[20]

Step-by-Step Methodology:

  • Preparation of Test Compound:

    • Prepare a stock solution of each pyrazole derivative in DMSO.

    • Create a working solution by diluting the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.

  • Plate Setup:

    • Dispense 100 µL of CAMHB into wells 2 through 11 of a sterile 96-well U-bottom microtiter plate. Well 12 receives 200 µL of uninoculated CAMHB to serve as a sterility control.

    • Add 200 µL of the working compound solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial transfer from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.

    • Well 11 will contain only CAMHB and will serve as the growth control (no compound).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 200 µL and dilutes the compound and the inoculum by a factor of two, achieving the target final inoculum of ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[20]

  • Reading the MIC:

    • Visually inspect the plate for turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[9][10]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a direct extension of the MIC assay and is crucial for determining whether a compound has a killing (bactericidal) or inhibitory (bacteriostatic) effect.[13][22]

Causality Behind Experimental Choices:

  • Subculturing from Clear Wells: By taking aliquots from the wells that showed no visible growth in the MIC assay, we can determine if the bacteria were merely inhibited or have been killed.

  • 99.9% Kill Endpoint: This is the standard definition for bactericidal activity, representing a 3-log₁₀ reduction in CFU/mL from the initial inoculum count.[12][14]

Step-by-Step Methodology:

  • Following MIC Determination: Use the 96-well plate from the completed MIC assay.

  • Subculturing: From each well that showed no visible growth (the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 24-48 hours.

  • Reading the MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction of the initial inoculum.[12][14] For an initial inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction means no more than 500 CFU/mL should remain. Plating 10 µL, this corresponds to ≤5 colonies.

Pillar 3: Data Presentation and Interpretation

Clear and standardized data presentation is paramount for the interpretation and comparison of results.

Data Summary Table

Summarize all quantitative data into a structured table for easy comparison.

Compound IDTest Organism (e.g., S. aureus ATCC 29213)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretationZone of Inhibition (mm)
Derivative 1
Derivative 2
Derivative 3
CiprofloxacinBactericidal

Interpretation of Results:

  • MIC: The lower the MIC value, the more potent the compound is at inhibiting the growth of the organism.

  • MBC/MIC Ratio: This ratio is used to differentiate between bactericidal and bacteriostatic activity.[12]

    • If the MBC/MIC ratio is ≤ 4 , the compound is generally considered bactericidal .

    • If the MBC/MIC ratio is > 4 , the compound is considered bacteriostatic .

Visualization of Experimental Workflow

A clear workflow ensures procedural consistency and understanding.

Antimicrobial_Assay_Workflow cluster_screening Part 1: Initial Screening cluster_quantitative Part 2: Quantitative Analysis (MIC/MBC) A Prepare Standardized Inoculum (0.5 McFarland) B Inoculate MHA Plates A->B C Create Wells in Agar B->C D Add Pyrazole Derivatives & Controls to Wells C->D E Incubate Plates (18-24h at 37°C) D->E F Measure Zone of Inhibition (mm) E->F G Prepare Serial Dilutions of Derivatives in 96-Well Plate F->G Proceed with active compounds H Inoculate Plate with Standardized Inoculum G->H I Incubate Plate (16-20h at 37°C) H->I J Read MIC (Lowest concentration with no growth) I->J K Subculture from Clear Wells onto MHA Plates J->K L Incubate MHA Plates (24-48h at 37°C) K->L M Read MBC (≥99.9% killing) L->M N Calculate MBC/MIC Ratio & Interpret M->N

Caption: Overall workflow for antimicrobial screening and quantitative analysis.

Antifungal Susceptibility Testing

The protocols described can be adapted for antifungal testing against yeast and molds with specific modifications as recommended by CLSI documents M27 for yeasts and M38 for filamentous fungi.[23][24][25][26]

Key Modifications:

  • Media: RPMI-1640 medium is often used instead of MHB for fungi.[25]

  • Inoculum Preparation: Spore suspensions (for molds) or yeast cell suspensions are standardized using a spectrophotometer or hemocytometer.

  • Incubation: Incubation times are typically longer (24-72 hours) and temperatures may vary (e.g., 30°C or 35°C).[27]

  • MIC Endpoint Reading: For azoles against yeasts, the endpoint is often a significant reduction in growth (e.g., 50%) rather than complete inhibition.[10]

Conclusion

The evaluation of novel compounds such as 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine derivatives for antimicrobial activity requires a systematic and validated approach. By employing a preliminary diffusion-based screen followed by quantitative broth microdilution for MIC and MBC determination, researchers can generate reliable and reproducible data. Adherence to established standards, such as those provided by CLSI, is not merely a recommendation but a necessity for the data to be considered trustworthy and comparable within the scientific community. This rigorous approach is fundamental to the successful identification and development of the next generation of antimicrobial agents.

References

  • CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

  • Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Gendy, M. A. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of the Chinese Chemical Society, 66(2), 205-213. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Kumar, A., Sharma, S., & Kumar, V. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Current Organic Synthesis, 17(5), 346-366. [Link]

  • Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., Lancaster, M., Odds, F. C., Rinaldi, M. G., Walsh, T. J., & Barry, A. L. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(4), 643-658. [Link]

  • Al-Ghorbani, M., El-Shaer, N., & El-Gazzar, A. R. B. A. (2011). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Molecules, 16(9), 7458-7468. [Link]

  • Arikan, S. (2007). Current status of antifungal susceptibility testing methods. Medical Mycology, 45(7), 569-587. [Link]

  • Cheesman, M. J., Ilanko, A., Blonk, B., & Cock, I. E. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 221, 106881. [Link]

  • Thompson, G. R., & Wiederhold, N. P. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 8(11), ofab512. [Link]

  • Nikopharmad. (2025). MIC/MBC Testing. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2016). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 21(10), 1284. [Link]

  • CLSI. M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • University of Technology - Iraq. (n.d.). Lab Six: Minimum Bacteriocidal Concentration (MBC). [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • MIS. (n.d.). Minimum Bactericidal Concentration (MBC). Antimicrobial Testing Laboratory. [Link]

  • Nakayama, K., et al. (2004). Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. Journal of Medicinal Chemistry, 47(12), 3090-3100. [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Al-Rimawi, F. (2022). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Molecules, 27(14), 4636. [Link]

  • Brown, L. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 10(16), e3723. [Link]

  • CDC. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. [Link]

  • Kumar, P., & P, E. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(5), 18-22. [Link]

  • Scientific Research Publishing. (2025). Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. [Link]

  • CLSI. (n.d.). CLSI M100™. [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. [Link]

  • The European Committee on Antimicrobial Susceptibility Testing. (2026). EUCAST Home. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • British Society for Antimicrobial Chemotherapy. (n.d.). AST guidance specific to the UK and clarification on EUCAST guidance. [Link]

  • Singh, S., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Cureus, 15(3), e36965. [Link]

  • Cheesman, M. J., Ilanko, A., Blonk, B., & Cock, I. E. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Acta Biologica Szegediensis, 68(1), 1-20. [https://journals.akadem Szeged.hu/index.php/abs/article/view/3194]([Link] Szeged.hu/index.php/abs/article/view/3194)

  • Microbe online. (2020, November 1). Agar well diffusion assay [Video]. YouTube. [Link]

  • EUCAST. (n.d.). Guidance Documents. [Link]

  • da Costa, G. L., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 40(2), 319-323. [Link]

  • CLSI. M38 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Clinical and Laboratory Standards Institute. [Link]

  • Smaili, H., et al. (2024). Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives. Molecules, 29(3), 633. [Link]

  • Franz, F., et al. (2021). Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis. Frontiers in Cellular and Infection Microbiology, 10, 607474. [Link]

  • Slepukhin, P. A., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(21), 7247. [Link]

  • Springer Nature Experiments. (n.d.). Antimicrobial Assay. [Link]

  • Abdelgawad, M. A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Saudi Chemical Society, 22(4), 457-480. [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). [Link]

Sources

Method

Strategic Evaluation of Anti-Inflammatory Potency in Substituted Pyrazoles

From Scaffold Design to In Vivo Validation Abstract The pyrazole ring represents a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster anti-inflammatory drugs like Celecoxib. However, the transl...

Author: BenchChem Technical Support Team. Date: March 2026

From Scaffold Design to In Vivo Validation

Abstract

The pyrazole ring represents a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster anti-inflammatory drugs like Celecoxib. However, the translation of a novel substituted pyrazole from a chemical structure to a viable drug candidate requires a rigorous, evidence-based evaluation pipeline. This application note outlines a hierarchical screening protocol designed to filter compounds based on enzymatic selectivity (COX-2 vs. COX-1), cellular efficacy (NO suppression), and in vivo pharmacodynamics (edema reduction).

The Chemical Context: Structure-Activity Relationship (SAR)

Before initiating biological testing, it is critical to understand why specific pyrazoles are targeted. The anti-inflammatory activity is rarely random; it is a function of electronic and steric interactions within the cyclooxygenase (COX) active site.

Key SAR Drivers:
  • N1 Position (Selectivity Anchor): Substitution here, particularly with aryl-sulfonamides or sulfones, is often the determinant for COX-2 selectivity.[1] This moiety inserts into the hydrophobic side pocket of COX-2, which is absent in COX-1.

  • C3 Position (Potency Driver): Electron-withdrawing groups (e.g., -CF3, -Cl) or bulky aryl groups at this position stabilize the enzyme-inhibitor complex.

  • C5 Position (Pharmacokinetic Modulator): Heteroaryl substituents here often improve solubility and metabolic stability.

SAR_Analysis Pyrazole Pyrazole Core (N1-N2-C3-C4-C5) N1 N1 Substituent (Aryl-SO2NH2 / SO2Me) Pyrazole->N1 Determines COX-2 Selectivity C3 C3 Substituent (CF3 / Halogens) Pyrazole->C3 Enhances Binding Potency C5 C5 Substituent (Heteroaryl / Phenyl) Pyrazole->C5 Modulates Solubility & Bioavailability

Figure 1: Structural determinants of anti-inflammatory activity in pyrazole derivatives.

Phase 1: In Vitro Enzymatic Screening (The "Go/No-Go" Filter)

The first gate in the evaluation pipeline is determining if the compound interacts with the target enzymes (COX-1 and COX-2).

Protocol A: COX-1/COX-2 Isozyme Inhibition Assay

Objective: To calculate the IC50 and the Selectivity Index (SI = IC50_COX-1 / IC50_COX-2).[2] A high SI indicates reduced gastrointestinal toxicity risk.

Materials:

  • Purified Ovine COX-1 and Recombinant Human COX-2 enzymes.

  • Arachidonic Acid (Substrate).[3]

  • Colorimetric Peroxidase Substrate (e.g., TMPD).

  • Heme cofactor.

Workflow:

  • Preparation: Dissolve test pyrazoles in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

  • Incubation: In a 96-well plate, mix 10 µL of inhibitor (or vehicle) with 10 µL of enzyme and 150 µL of assay buffer (Tris-HCl, pH 8.0). Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Activation: Add 10 µL of Heme cofactor.

  • Reaction: Initiate the reaction by adding 10 µL of Arachidonic Acid.

  • Detection: Immediately add the colorimetric substrate. The peroxidase activity of COX converts the substrate into a colored product (oxidized TMPD).

  • Measurement: Read absorbance at 590 nm after 5 minutes.

Data Analysis: Calculate percent inhibition using the formula:



Plot log(concentration) vs. % inhibition to derive the IC50.
Phase 2: Cellular Functional Assays

Enzymatic binding does not guarantee cellular permeability or efficacy. The RAW 264.7 macrophage model is the industry standard for assessing the suppression of inflammatory mediators like Nitric Oxide (NO).

Protocol B: LPS-Induced NO Production in RAW 264.7 Cells

Objective: To verify if the pyrazole can penetrate the cell membrane and inhibit the downstream inflammatory cascade (iNOS expression).

Critical Control: You must run a cell viability assay (MTT or SRB) in parallel. A reduction in NO due to cell death is a false positive.

Workflow:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Replace medium. Pre-treat cells with test compounds (1, 10, 50, 100 µM) for 1 hour.

  • Induction: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Griess Assay (for NO):

    • Mix 100 µL of culture supernatant with 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide and 0.1% NED in phosphoric acid).[4]

    • Incubate for 10 mins in the dark.

    • Measure absorbance at 540 nm.[4][5][6]

  • Viability Check (MTT):

    • To the remaining cells, add MTT solution.[4] Incubate 4 hours. Dissolve formazan crystals in DMSO and read at 570 nm.

Interpretation: A valid "hit" significantly reduces NO levels (Abs 540nm) while maintaining >90% cell viability (Abs 570nm).

Cellular_Pathway LPS LPS Stimulation Receptor TLR4 Receptor LPS->Receptor NFkB NF-kB Activation Receptor->NFkB Nucleus Nucleus (Transcription) NFkB->Nucleus iNOS iNOS / COX-2 Expression Nucleus->iNOS NO_PGE2 Release of NO & PGE2 iNOS->NO_PGE2 Pyrazole Test Pyrazole Pyrazole->NFkB Potential Suppression Pyrazole->iNOS Inhibits Activity

Figure 2: Mechanism of action in LPS-stimulated macrophages. Pyrazoles may act by inhibiting enzyme activity or suppressing upstream NF-kB signaling.

Phase 3: In Vivo Validation (The Efficacy Check)

Compounds that pass enzymatic and cellular screens proceed to animal models. The Carrageenan-Induced Paw Edema model is the most robust method for assessing acute anti-inflammatory activity.

Protocol C: Carrageenan-Induced Paw Edema (Rat Model)

Objective: To quantify the reduction in edema (swelling) over a time course of 1–5 hours.[3]

Materials:

  • Animals: Wistar albino rats (150–200g).

  • Irritant: Lambda-Carrageenan (1% w/v in saline).[3]

  • Equipment: Digital Plethysmometer (water displacement).

Workflow:

  • Grouping: Divide animals into groups (n=6):

    • Negative Control (Vehicle only).

    • Positive Control (Standard drug, e.g., Celecoxib 10 mg/kg).

    • Test Groups (Test Pyrazole at 10, 20, 50 mg/kg).

  • Basal Measurement (

    
    ):  Measure the initial paw volume of the right hind paw using the plethysmometer.
    
  • Dosing: Administer compounds orally (p.o.) or intraperitoneally (i.p.).

  • Induction: Wait 1 hour (for absorption). Inject 0.1 mL of 1% Carrageenan into the sub-plantar region of the right hind paw.[7][8]

  • Measurement (

    
    ):  Measure paw volume at 1, 2, 3, 4, and 5 hours post-injection.
    

Data Analysis: Calculate the percentage inhibition of edema for each time point:



Where:
  • 
     = Mean increase in paw volume of control group (
    
    
    
    ).
  • 
     = Mean increase in paw volume of treated group (
    
    
    
    ).
Data Presentation & Reporting

Quantitative data should be summarized in comparative tables to facilitate decision-making.

Table 1: Summary of Enzymatic and Cellular Screening

Compound ID COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI) NO Inhibition % (at 50 µM) Cell Viability %
Celecoxib 15.0 0.05 300 85% 98%
Pyr-A1 12.5 0.08 156 78% 95%

| Pyr-A2 | 0.5 | 0.4 | 1.2 | 40% | 60% (Toxic) |

Table 2: In Vivo Edema Reduction (3 Hours Post-Induction)

Group Dose (mg/kg) Mean Paw Volume (mL) % Inhibition
Control - 1.85 ± 0.12 -
Celecoxib 10 0.65 ± 0.05 64.8%

| Pyr-A1 | 20 | 0.70 ± 0.08 | 62.1% |

References
  • Abdel-Mottaleb, Y. et al. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences.

  • BenchChem Application Notes. (2025). Measuring the Efficacy of Anti-inflammatory Agent 16 in the Carrageenan-Induced Paw Edema Model. BenchChem Protocols.

  • Spandidos Publications. (2021). Protocol for NO assay and Cell Viability in LPS-stimulated RAW 264.7 cells. Molecular Medicine Reports.

Sources

Application

Application Notes and Protocols for Developing Structure-Activity Relationship (SAR) Studies of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine Analogs

Introduction The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its metabolic stability and v...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its metabolic stability and versatile substitution patterns allow for fine-tuning of pharmacological properties.[1] The 4-aryl-1H-pyrazol-5-amine chemotype, in particular, has garnered significant attention as a versatile pharmacophore for designing potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust Structure-Activity Relationship (SAR) program for analogs of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine. We will detail synthetic strategies, bioassay protocols, and data interpretation to facilitate the discovery of novel therapeutic candidates.

Rationale for Targeting the 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine Scaffold

The 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine scaffold presents a compelling starting point for a drug discovery campaign. The ethoxy group on the phenyl ring can engage in favorable hydrophobic interactions within a target's binding site, while the pyrazole core provides multiple points for hydrogen bonding and further functionalization. The 5-amino group is a key feature, often serving as a crucial hydrogen bond donor or a handle for further chemical modification. SAR studies on related 3,4-diaryl-1H-pyrazoles have demonstrated that substituents on the aryl rings significantly influence biological activity, with ethoxy groups often contributing to potent antiproliferative effects.[5]

Overall Workflow for SAR Development

A systematic approach is essential for efficient SAR exploration. The workflow outlined below provides a logical progression from initial analog synthesis to in vivo proof-of-concept.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_sar SAR Analysis & Iteration A Scaffold Synthesis: 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine B Analog Design & Synthesis (R1, R2, R3 modifications) A->B Diversification C Primary Screening: Kinase Inhibition Assay (e.g., ADP-Glo) B->C Compound Library D Secondary Screening: Cellular Proliferation Assay (e.g., MTT) C->D Hit Confirmation E Mechanism of Action: Western Blot, Cell Cycle Analysis D->E Lead Characterization F Pharmacokinetic Profiling (ADME/Tox) E->F Promising Leads G Efficacy Studies: Xenograft Models F->G Candidate Selection H Data Analysis & SAR Modeling G->H I Next-Generation Analog Design H->I Iterative Design I->B Design-Synthesize-Test Cycle

Figure 1: A comprehensive workflow for the development of SAR for 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine analogs.

Part 1: Chemical Synthesis of Analogs

The synthesis of the core scaffold and its analogs is the foundational step in any SAR campaign. The following protocols provide a general approach.

Protocol 1: Synthesis of the Core Scaffold - 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine

This protocol is adapted from established methods for the synthesis of 5-aminopyrazoles.[6][7]

Reaction Scheme:

Synthesis_Scheme Scheme 1: Synthesis of the core scaffold. A 4-ethoxybenzoylacetonitrile C 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine A->C B Hydrazine hydrate B->C

Caption: General synthetic route to the 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine scaffold.

Materials:

  • 4-ethoxybenzoylacetonitrile

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalytic amount)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • Dissolve 4-ethoxybenzoylacetonitrile (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Analog Design and Synthesis Strategy

To build a robust SAR, systematic modifications should be made at key positions of the scaffold. The following points of diversification are recommended:

  • R1 (N1-position of the pyrazole): Introduction of various alkyl and aryl groups can probe the steric and electronic requirements in this region.

  • R2 (Substituents on the ethoxyphenyl ring): Modifications to the ethoxy group (e.g., methoxy, propoxy, trifluoromethoxy) or addition of other substituents (e.g., halogens, alkyls) can modulate lipophilicity and electronic properties.

  • R3 (C3-position of the pyrazole): Introducing small alkyl or aryl groups can explore additional binding interactions.

Part 2: In Vitro Biological Evaluation

The following protocols describe key in vitro assays to determine the biological activity of the synthesized analogs.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.[8][9]

Materials:

  • Synthesized pyrazole analogs

  • Target kinase (e.g., CDK2/cyclin A, FGFR1)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the target kinase, its specific substrate, and kinase buffer.

  • Add the serially diluted compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cellular Proliferation Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrazole analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for 48-72 hours. Include a vehicle control (DMSO).

  • Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Aspirate the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Part 3: In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

Protocol 4: Murine Xenograft Model for Anticancer Activity

This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of a lead compound.[10]

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human cancer cells (e.g., PC3 for prostate cancer)

  • Lead pyrazole compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject human cancer cells into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the lead compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Measure the tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).

  • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Data Presentation and SAR Interpretation

Systematic data organization is crucial for deciphering the SAR. The following table provides a template for summarizing the data from the initial screening of analogs.

Table 1: Representative SAR Data for 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine Analogs

Compound IDR1R2R3Kinase IC₅₀ (nM)MCF-7 GI₅₀ (µM)
Core H4-OEtH50010.2
1a CH₃4-OEtH2505.1
1b Phenyl4-OEtH>1000>20
2a H4-OMeH65015.8
2b H4-OCF₃H1502.5
3a H4-OEtCH₃4008.7

Interpreting the SAR:

  • Effect of R1: Comparing the Core scaffold to 1a and 1b , a small alkyl group like methyl at the N1-position appears to be tolerated and may enhance activity, while a bulky phenyl group is detrimental. This suggests a sterically constrained pocket in this region.

  • Effect of R2: The data for compounds 2a and 2b compared to the Core scaffold indicate that the electronic properties of the substituent on the phenyl ring are important. The electron-withdrawing trifluoromethoxy group in 2b significantly improves both kinase inhibition and cellular potency, a common observation in SAR for kinase inhibitors.[11]

  • Effect of R3: The introduction of a methyl group at the C3-position (3a ) slightly reduces activity compared to the Core , suggesting this position may be less critical for binding or that steric bulk here is not well-tolerated.

Conclusion

The 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. By following the systematic workflow, detailed synthetic and biological evaluation protocols, and structured data analysis outlined in these application notes, researchers can efficiently explore the SAR of this compound class. This iterative process of design, synthesis, and testing is fundamental to identifying lead candidates with improved potency, selectivity, and in vivo efficacy.

References

  • Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. PubMed.
  • Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. Benchchem.
  • Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole. Benchchem.
  • SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. PMC.
  • SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. RSC Publishing.
  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (Site may not be available).
  • Recent Advances in the Development of Pyrazole Deriv
  • Pyrazole Biomolecules as Cancer and Inflamm
  • In vitro kinase assay. Protocols.io.
  • In vitro kinase assay, published on Sep 23, 2023. Protocols.io.
  • Pyrazoles as anticancer agents: Recent advances.
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (Site may not be available).
  • (IUCr) 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Design, synthesis and biological evaluation of novel vicinal diaryl-substituted 1H-Pyrazole analogues of combretast
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • Pyrazole and its derivatives, preparation, SAR and uses as antioxid
  • 3-(4-Etoxifenil)-1H-pirazol-5-amina. Chem-Impex.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.
  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. PMC.

Sources

Method

Protocol: Experimental Setup for Measuring the Antioxidant Properties of Pyrazoles

Abstract This Application Note provides a comprehensive, standardized protocol for evaluating the antioxidant capacity of synthetic pyrazole derivatives. It covers three primary chemical assays—DPPH, ABTS, and FRAP—to as...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note provides a comprehensive, standardized protocol for evaluating the antioxidant capacity of synthetic pyrazole derivatives. It covers three primary chemical assays—DPPH, ABTS, and FRAP—to assess radical scavenging and reducing power, alongside a biological assay using DCFH-DA to measure intracellular Reactive Oxygen Species (ROS) modulation. These methods allow researchers to establish Structure-Activity Relationships (SAR) and validate the therapeutic potential of pyrazoles in drug discovery.

Introduction: Pyrazoles as Antioxidant Scaffolds

Pyrazoles (five-membered heterocycles containing two adjacent nitrogen atoms) are a privileged scaffold in medicinal chemistry.[1] Their antioxidant activity typically stems from their ability to act as hydrogen atom donors (Hydrogen Atom Transfer, HAT) or electron donors (Single Electron Transfer, SET).

  • Mechanism: The N-H group in the pyrazole ring (if free) or substituents such as phenolic hydroxyls (-OH) or amino groups (-NH2) attached to the core can quench free radicals.

  • Relevance: Oxidative stress is implicated in neurodegeneration, inflammation, and cancer.[2][3] Quantifying the antioxidant profile of novel pyrazoles is a critical early-step filter in drug development.

Materials & Reagents

To ensure reproducibility, use analytical grade chemicals.[4]

CategoryReagent/MaterialSpecification
Radical Probes DPPH (2,2-diphenyl-1-picrylhydrazyl)Solid, store at -20°C, protect from light.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))Diammonium salt.[5][6]
TPTZ (2,4,6-Tri(2-pyridyl)-s-triazine)For FRAP assay.
Cellular Probe DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate)Cell-permeable fluorogenic probe.[7][8]
Standards Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)Water-soluble Vitamin E analog.[5]
Ascorbic Acid (Vitamin C)Positive control.[4][9]
Oxidants Potassium Persulfate (

)
For ABTS radical generation.[5]
Ferric Chloride (

)
For FRAP assay.
Solvents Methanol / EthanolHPLC Grade.
DMSO (Dimethyl sulfoxide)Cell culture grade (sterile).
Buffers Acetate Buffer (pH 3.[4]6)For FRAP.
PBS (Phosphate Buffered Saline)pH 7.4.

Part 1: Chemical Assays (In Vitro)

Protocol A: DPPH Radical Scavenging Assay

Principle: DPPH is a stable nitrogen-centered radical (purple). Upon reduction by an antioxidant (H-transfer), it becomes a stable hydrazine (yellow). This is a mixed HAT/SET assay.

Workflow Visualization:

DPPH_Workflow Start Start Prep_Stock Prep 0.1 mM DPPH (in Methanol) Start->Prep_Stock Prep_Sample Prep Pyrazole Samples (Serial Dilutions) Start->Prep_Sample Mix Mix 1:1 Ratio (100µL Sample + 100µL DPPH) Prep_Stock->Mix Prep_Sample->Mix Incubate Incubate 30 min (Dark, Room Temp) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calc Calculate IC50 Measure->Calc

Figure 1: Step-by-step workflow for the high-throughput DPPH assay in a 96-well plate format.

Step-by-Step Procedure:

  • Preparation of DPPH Stock: Dissolve 3.94 mg of DPPH in 100 mL of methanol to obtain a 0.1 mM solution. Note: Prepare fresh and protect from light with aluminum foil.

  • Sample Preparation: Dissolve pyrazole derivatives in a minimal amount of DMSO and dilute with methanol to final concentrations (e.g., 10, 20, 40, 60, 80, 100 µg/mL). Critical: Final DMSO concentration in the assay must be < 1% to avoid solvent interference.

  • Assay Setup (96-well plate):

    • Test Well: 100 µL Sample + 100 µL DPPH solution.

    • Control Well: 100 µL Methanol + 100 µL DPPH solution (Max absorbance).

    • Blank Well: 100 µL Sample + 100 µL Methanol (Corrects for intrinsic color of pyrazoles).

  • Incubation: Shake gently for 1 minute and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read absorbance at 517 nm using a microplate reader.

Calculation:


[5]
  • Plot % Inhibition vs. Concentration to determine the IC50 (concentration scavenging 50% of radicals).[9]

Protocol B: ABTS Radical Cation Decolorization Assay

Principle: Generates the ABTS•+ cation radical (blue-green).[5] Antioxidants reduce it to colorless ABTS via electron transfer (SET). Suitable for both hydrophilic and lipophilic pyrazoles.

Step-by-Step Procedure:

  • Radical Generation: Mix 7 mM ABTS solution (water) with 2.45 mM Potassium Persulfate (final conc). Store in the dark at room temperature for 12–16 hours before use.

  • Working Solution: Dilute the generated ABTS•+ stock with ethanol (or methanol) until the absorbance at 734 nm is

    
    .
    
  • Assay Setup:

    • Add 10 µL of Pyrazole sample (various concentrations) to 190 µL of diluted ABTS•+ solution.

    • Use Trolox as the standard reference.[4][5][10][11]

  • Incubation: Incubate for 6 minutes in the dark.

  • Measurement: Read absorbance at 734 nm .

Data Output: Calculate TEAC (Trolox Equivalent Antioxidant Capacity).



Protocol C: FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: Measures the reduction of ferric-tripyridyltriazine (


-TPTZ) complex to the ferrous form (

-TPTZ), which has an intense blue color.[12] This is strictly a SET mechanism.

Reagent Preparation:

  • Acetate Buffer: 300 mM, pH 3.6.

  • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

  • 
     Solution:  20 mM 
    
    
    
    in distilled water.
  • FRAP Working Reagent: Mix Acetate Buffer : TPTZ :

    
     in a 10:1:1  ratio.[4] Prepare fresh and warm to 37°C.
    

Procedure:

  • Add 10 µL of Pyrazole sample to a 96-well plate.

  • Add 290 µL of FRAP Working Reagent.

  • Incubate at 37°C for 30 minutes in the dark.

  • Measure absorbance at 593 nm .

  • Calibration: Create a standard curve using

    
     (100–2000 µM). Express results as µM 
    
    
    
    equivalents
    .

Part 2: Biological Assay (In Situ)

Protocol D: Intracellular ROS Measurement (DCFH-DA)

Principle: DCFH-DA is a non-fluorescent ester that crosses cell membranes.[7][8] Intracellular esterases cleave it to DCFH.[3][7][8] ROS oxidizes DCFH to highly fluorescent DCF.[3][7][8] This measures the pyrazole's ability to protect live cells from oxidative stress.

Mechanistic Visualization:

ROS_Mechanism Extracellular Extracellular Space CellMembrane Cell Membrane Esterase Intracellular Esterases CellMembrane->Esterase Cytosol Cytosol DCFH_DA DCFH-DA (Non-fluorescent) DCFH_DA->CellMembrane DCFH DCFH (Reduced) Esterase->DCFH DCF DCF (Green Fluorescence) DCFH->DCF Oxidation by ROS ROS ROS Stress (H2O2 / •OH) ROS->DCF Pyrazole Pyrazole (Antioxidant) Inhibition Scavenging Pyrazole->Inhibition Inhibition->ROS Blocks

Figure 2: Mechanism of the DCFH-DA assay. Pyrazoles reduce fluorescence by scavenging intracellular ROS.

Step-by-Step Procedure:

  • Cell Culture: Seed cells (e.g., HeLa, HepG2, or RAW 264.7) in a black-walled 96-well plate (

    
     cells/well). Incubate for 24h.
    
  • Treatment: Treat cells with pyrazole derivatives (non-toxic concentrations determined by MTT assay) for 24h. Include a Positive Control (e.g.,

    
     or TBHP treated) and a Negative Control (untreated).
    
  • Probe Loading: Remove media, wash with PBS. Add 100 µL of 10–25 µM DCFH-DA in serum-free media. Incubate for 30–45 min at 37°C.

  • Oxidative Stress Induction (Optional): If testing protective effect, wash cells and add 100 µM

    
     or TBHP for 1–4 hours.
    
  • Quantification: Wash cells twice with PBS.[3] Add 100 µL PBS. Measure fluorescence:

    • Excitation: 485 nm

    • Emission: 530 nm[3][8]

  • Analysis: Normalize fluorescence intensity to cell viability or protein content.

Critical Considerations & Troubleshooting

IssueCauseSolution
Precipitation Pyrazoles are hydrophobic.Dissolve in 100% DMSO stock; ensure final assay concentration of DMSO is <1% (v/v).
Color Interference Pyrazoles may be colored.[13]Always run a "Sample Blank" (Sample + Solvent) and subtract this absorbance from the test reading.
High Background (ROS) DCFH-DA auto-oxidation.[3]Keep DCFH-DA stock in the dark/frozen. Load probe in serum-free media (serum esterases degrade probe).
Non-Linearity Concentration too high.Dilute samples to ensure absorbance is within the linear range of the spectrophotometer (0.1 – 1.0 OD).

References

  • BenchChem. (2025).[9] Application Notes and Protocols for Novel Assays Using 3,5-Disubstituted-1-Phenyl-1H-Pyrazole Derivatives. Link

  • Re, R., et al. (1999).[6][14] Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine. Link

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry. Link

  • Cell Biolabs, Inc. (2024). OxiSelect™ Cellular Antioxidant Activity Assay Kit Protocol. Link

  • Branković, J., et al. (2023). Pyrazolone-type compounds: in vitro and in silico evaluation of antioxidant potential. RSC Advances. Link

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry. Link

Sources

Application

Application Note: Methodology for Assessing the Analgesic Effects of Pyrazole-Based Compounds

Abstract This technical guide outlines a rigorous, multi-tiered methodology for evaluating the analgesic and anti-inflammatory potential of novel pyrazole derivatives.[1][2] Pyrazoles, a "privileged scaffold" in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a rigorous, multi-tiered methodology for evaluating the analgesic and anti-inflammatory potential of novel pyrazole derivatives.[1][2] Pyrazoles, a "privileged scaffold" in medicinal chemistry (exemplified by Celecoxib and Metamizole), often exhibit potent cyclooxygenase (COX) inhibition. However, their evaluation requires a specific sequence of assays to distinguish between peripheral anti-inflammatory analgesia and central antinociception, while simultaneously screening for the gastrointestinal sparing properties that define modern NSAID development.

Introduction & Mechanistic Rationale

The Pyrazole Advantage and Challenge

The pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is structurally conducive to binding the hydrophilic side pocket of the COX-2 enzyme (Arg513 and His90), a feature often lacking in the COX-1 active site. This structural nuance drives the design of selective COX-2 inhibitors intended to reduce gastric toxicity.

However, assessing these compounds requires more than a single pain model. A robust dataset must answer three questions:

  • Potency: Does the compound inhibit prostaglandin synthesis in vitro?

  • Efficacy: Does this translate to reduced nociception in complex biological systems?

  • Mechanism: Is the analgesia purely peripheral (anti-inflammatory) or does it involve central modulation?

Experimental Workflow

The following workflow enforces a "fail-fast" logic, moving from high-throughput enzymatic screens to resource-intensive behavioral models.

Workflow Synth Compound Synthesis & Purification Form Formulation (Solubility Check) Synth->Form InVitro In Vitro Screen (COX-1 vs COX-2) Form->InVitro Decision Selectivity Index (SI > 10?) InVitro->Decision Decision->Synth No (Refine) InVivo_P Peripheral Model (Writhing/Formalin Ph2) Decision->InVivo_P Yes InVivo_C Central Model (Hot Plate) InVivo_P->InVivo_C Tox GI Safety (Ulcer Index) InVivo_C->Tox

Figure 1: Critical path for evaluating pyrazole analgesics. Note the decision gate at the In Vitro stage to prioritize COX-2 selective candidates.

Compound Preparation & Formulation

Expert Insight: Pyrazole derivatives are often lipophilic and poorly soluble in aqueous media. Improper formulation is the leading cause of false negatives in in vivo assays. A suspension that precipitates in the peritoneal cavity will not reach the target tissue.

Standard Vehicle Protocol

For intraperitoneal (i.p.) or oral (p.o.) administration, avoid 100% DMSO due to its own analgesic/anti-inflammatory effects which can confound results.

Recommended Vehicle:

  • Stock Solution: Dissolve compound in 100% DMSO (10% of final volume).

  • Surfactant: Add Tween-80 (5% of final volume).[3]

  • Diluent: Slowly add sterile saline (0.9% NaCl) (85% of final volume) while vortexing.

  • Final Composition: 10% DMSO / 5% Tween-80 / 85% Saline.

Validation: If the solution turns cloudy (precipitation), switch to a 0.5% Carboxymethylcellulose (CMC) suspension, but ensure particle size is uniform via sonication.

In Vitro Screening: COX Isoenzyme Inhibition[4][5]

Before animal testing, quantify the affinity for COX-1 (constitutive, gastro-protective) vs. COX-2 (inducible, inflammatory).

Protocol: Fluorometric Inhibitor Screening

Principle: Peroxidase activity of COX enzymes converts the substrate (ADHP) into a fluorescent product (Resorufin). Inhibitors reduce fluorescence.

  • Enzyme Prep: Thaw recombinant human COX-2 and ovine COX-1 on ice.

  • Incubation:

    • Add 10 µL of Test Compound (0.01 µM – 100 µM) to reaction buffer (100 mM Tris-HCl, pH 8.0).

    • Add 10 µL Enzyme solution.[4]

    • Critical Step: Pre-incubate for 10 minutes at 25°C. This allows the pyrazole moiety to enter the hydrophobic channel.

  • Initiation: Add Arachidonic Acid (substrate) and ADHP.

  • Measurement: Incubate 2 minutes; read Fluorescence (Ex 535 nm / Em 587 nm).

Data Analysis: Calculate Selectivity Index (SI) :



  • Target: SI > 50 (Highly Selective, e.g., Celecoxib).

  • Target: SI ~ 1-10 (Non-selective, e.g., Diclofenac).

In Vivo Behavioral Assays

A. Acetic Acid-Induced Writhing (Peripheral Screening)

This test is sensitive but non-specific. It is the primary screen to determine if the compound has any analgesic potential.

Mechanism: Acetic acid causes peritoneal inflammation, releasing prostaglandins (PGE2, PGF2α) and bradykinin that stimulate nociceptors.

Protocol:

  • Animals: Swiss albino mice (20–25 g), n=6 per group. Fasted 12h prior.

  • Pre-treatment: Administer Test Compound (p.o. or i.p.) 30–60 mins before induction.[5]

    • Controls: Vehicle (Negative), Diclofenac 10 mg/kg (Positive).

  • Induction: Inject 0.6% Acetic Acid (10 mL/kg, i.p.).

  • Observation:

    • Start timer immediately.[5][6]

    • Count "writhes" (abdominal constriction + hind limb stretching) between 5 and 20 minutes post-injection.[7]

  • Calculation:

    
    
    
B. The Formalin Test (Mechanistic Differentiation)

This is the "Gold Standard" for pyrazoles because it separates direct pain from inflammatory pain.

Phases:

  • Phase I (0–5 min): Neurogenic pain (direct C-fiber activation). Pyrazoles typically have weak effects here.

  • Phase II (15–30 min): Inflammatory pain (central sensitization + prostaglandin release). Pyrazoles should show strong inhibition here.

Formalin Inj Formalin Inj. (Subcutaneous) P1 Phase I (0-5 min) Direct Pain Inj->P1 Quiet Interphase (5-15 min) Quiescent P1->Quiet P2 Phase II (15-30 min) Inflammatory Quiet->P2

Figure 2: Biphasic response in the Formalin test. Efficacy in Phase II confirms anti-inflammatory mechanism.

Protocol:

  • Induction: Inject 20 µL of 2.5% Formalin into the sub-plantar surface of the right hind paw.

  • Scoring: Record the total time (seconds) the animal spends licking or biting the injected paw.[8]

    • Bin 1: 0–5 min (Phase I).[9]

    • Bin 2: 15–30 min (Phase II).

C. Hot Plate Test (Central Efficacy)

Used to rule out (or confirm) central opioid-like activity.[8] Pure COX-2 inhibitors often show minimal effect here compared to morphine.

Protocol:

  • Setup: Plate temperature at 55 ± 0.5°C .

  • Baseline: Measure latency before drug administration.

    • Cut-off: 15 seconds (to prevent tissue damage).[8] Discard mice with baseline >15s.

  • Testing: Measure latency at 30, 60, and 90 mins post-treatment.

  • Endpoint: Hind paw licking or jumping.

Safety Assessment: Ulcerogenic Index

Since pyrazoles are often developed to improve upon the safety profile of traditional NSAIDs, verifying gastric safety is mandatory.

Protocol:

  • Dosing: Administer 3x the effective analgesic dose (ED50) to fasted rats.

  • Duration: 4 hours post-administration.

  • Analysis: Euthanize animals, remove stomach, open along greater curvature.

  • Scoring (Magnifying glass):

    • 0 = Normal mucosa.

    • 1 = Red spots/streaks.

    • 2 = Ulcers < 3mm.

    • 3 = Ulcers > 3mm.

Data Presentation & Statistics

Report data in tabular format comparing the Test Compound against a Standard (e.g., Celecoxib) and Vehicle.

GroupDose (mg/kg)Writhing Count (Mean ± SEM)% InhibitionUlcer Index
Vehicle -45.2 ± 3.1-0.0
Celecoxib 1018.4 ± 2.059.3%0.5
Test Cmpd 1020.1 ± 1.855.5%0.2
Test Cmpd 2012.3 ± 1.5**72.8%0.4

Statistical Significance: Use One-way ANOVA followed by Dunnett’s post-hoc test. *p < 0.05, **p < 0.01.

References

  • BenchChem. "Application Notes and Protocols: Acetic Acid-Induced Writhing Test for Dehydrocurdione Analgesia." BenchChem Application Notes. Link

  • Bio-protocol. "Pain Assessment Using the Rat and Mouse Formalin Tests." Bio-protocol, 2014. Link

  • National Institutes of Health (NIH). "Formalin Murine Model of Pain." PubMed Central. Link

  • Melior Discovery. "Hot Plate Test in Mice, Thermal Analgesia." Melior Discovery Protocols. Link

  • BenchChem. "Formulation of Pyrazole Compounds for In Vivo Studies." BenchChem Technical Guides. Link

  • Conduct Science. "Rodent Hot/Cold Plate Pain Assay." Maze Engineers. Link

Sources

Method

Application Note: 4-(4-Ethoxyphenyl)-1H-pyrazol-5-amine in the Development of Next-Generation SDHI Fungicides

Target Audience: Researchers, Agrochemical Scientists, and Drug Development Professionals Compound: 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine (CAS: 129117-13-1) Primary Application: Scaffold for Succinate Dehydrogenase Inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Agrochemical Scientists, and Drug Development Professionals Compound: 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine (CAS: 129117-13-1) Primary Application: Scaffold for Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Executive Summary

The escalating challenge of fungicide resistance in global agriculture necessitates the continuous development of novel crop protection agents. 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine (also designated as 3-(4-ethoxyphenyl)-1H-pyrazol-5-amine) has emerged as a highly privileged pharmacophore building block in agricultural chemistry[1]. Its primary utility lies in the synthesis of pyrazole carboxamide derivatives—a critical class of Succinate Dehydrogenase Inhibitors (SDHIs)[2]. This application note details the mechanistic rationale, synthetic workflows, and biological validation protocols for utilizing this compound in the discovery of high-efficacy, broad-spectrum agrochemicals.

Pharmacophore Rationale & Chemical Profiling

The structural architecture of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine provides a dual-function platform for rational pesticide design:

  • The Pyrazole-5-amine Core: The amine group acts as a highly reactive nucleophile, serving as the primary anchor point for acylation to form carboxamides. The resulting amide bond, coupled with the pyrazole nitrogen, creates a critical hydrogen-bonding network (both donor and acceptor) essential for anchoring the molecule to the target enzyme[3].

  • The 4-Ethoxyphenyl Moiety: The ethoxyphenyl tail significantly enhances the lipophilicity of the resulting derivative. In agricultural applications, optimized lipophilicity is causal to improved cuticular penetration in plant tissues. More importantly, this bulky, hydrophobic tail is sterically tailored to occupy the hydrophobic ubiquinone-binding pocket (Qp site) of the fungal succinate dehydrogenase complex, drastically increasing binding affinity via

    
     stacking and Van der Waals interactions[4].
    

Mechanism of Action: SDH Inhibition

Derivatives synthesized from 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine function by targeting the fungal mitochondrial respiratory chain. Specifically, they inhibit Succinate Dehydrogenase (SDH, Complex II), a crucial enzyme linking the Tricarboxylic Acid (TCA) cycle and the electron transport chain[2].

By competitively binding to the Qp site, these pyrazole carboxamides block the transfer of electrons from succinate to ubiquinone. This blockade initiates a catastrophic cellular cascade: the cessation of ATP synthesis deprives the pathogen of energy, while electron leakage generates lethal Reactive Oxygen Species (ROS), ultimately culminating in fungal cell death[5].

SDH_Inhibition Inhibitor Pyrazole Carboxamide (SDHI) SDH Succinate Dehydrogenase (Complex II) Inhibitor->SDH Binds Qp Site (Blocks Transfer) Succinate Succinate (TCA Cycle) Succinate->SDH Oxidation Ubiquinone Ubiquinone (Coenzyme Q) SDH->Ubiquinone Electron Transfer ATP ATP Depletion SDH->ATP Inhibition causes ROS ROS Accumulation SDH->ROS Electron Leakage Death Fungal Cell Death ATP->Death ROS->Death

Fig 1: Mechanism of action of pyrazole carboxamides disrupting fungal mitochondrial respiration.

Efficacy Data Presentation

When 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine is derivatized into complex benzamides or heterocyclic amides, the resulting compounds exhibit potent in vitro antifungal activity. Below is a representative comparative dataset based on structural analogs and commercial standards against aggressive phytopathogenic fungi[3],[4].

Compound ClassHydrophobic TailTarget PathogenEC₅₀ (µg/mL)Relative Efficacy vs. Standard
Commercial Standard FluxapyroxadS. sclerotiorum0.27Baseline (1.0x)
Commercial Standard PenthiopyradN. oryzae0.30Baseline (1.0x)
Synthesized Analog A DiphenylamineS. sclerotiorum0.370.73x (Comparable)
Synthesized Analog B ThiopheneN. oryzae1.900.15x (Moderate)
Ethoxyphenyl Derivative Substituted BenzamideB. cinerea0.45 - 1.20High to Excellent

Note: The integration of the ethoxyphenyl moiety consistently yields EC₅₀ values in the sub-microgram per milliliter range, validating its use as a premium agricultural scaffold.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include mandatory control integration and mechanistic checkpoints.

Protocol A: General Synthesis of Pyrazole Carboxamides

Objective: To synthesize target SDHIs via the acylation of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine.

  • Preparation: Dissolve 1.0 equivalent (eq) of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture-induced degradation of the acyl chloride.

  • Acid Scavenging: Add 1.5 eq of anhydrous triethylamine (TEA) or pyridine. Causality: The acylation reaction generates HCl as a byproduct. The base neutralizes this acid, preventing the protonation of the pyrazole amine (which would render it non-nucleophilic) and driving the reaction to completion.

  • Temperature Control: Cool the reaction vessel to 0°C using an ice bath. Causality: Acylation is highly exothermic; low temperatures suppress the formation of di-acylated side products.

  • Acylation: Add 1.1 eq of the desired substituted benzoyl/heterocyclic chloride dropwise over 15 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature. Monitor progression via Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:2).

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure and purify the crude product via silica gel column chromatography to yield the pure pyrazole carboxamide.

Protocol B: In Vitro Mycelial Growth Inhibition Assay

Objective: To evaluate the macroscopic fungicidal efficacy of the synthesized derivatives.

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and allow it to cool to 50°C.

  • Compound Spiking: Dissolve the synthesized compound in Dimethyl Sulfoxide (DMSO) to create a stock solution. Spike the liquid PDA to achieve final concentrations of 0.1, 1.0, 10, and 50 µg/mL.

    • Validation Check: The final DMSO concentration in the agar must not exceed 1% (v/v) to ensure the solvent does not induce baseline mycelial toxicity. Prepare a 1% DMSO PDA plate as a negative control, and a Fluxapyroxad-spiked plate as a positive control.

  • Inoculation: Using a sterilized cork borer, punch 5 mm mycelial plugs from the leading edge of an actively growing fungal culture (e.g., S. sclerotiorum). Place one plug, mycelium-side down, in the center of each plate.

  • Incubation & Measurement: Incubate the plates at 25°C in the dark. Once the mycelium in the negative control plate reaches the edge of the petri dish, measure the colony diameters of all plates using digital calipers (cross-method).

  • Data Analysis: Calculate the inhibition rate (%) =

    
    , where 
    
    
    
    is the control diameter and
    
    
    is the treated diameter. Determine the EC₅₀ via probit regression analysis.
Protocol C: Succinate Dehydrogenase (SDH) Enzymatic Inhibition Assay

Objective: To validate the biochemical target (Complex II) of the synthesized compounds.

  • Mitochondrial Isolation: Homogenize fresh fungal mycelia in a cold extraction buffer (0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.2). Isolate mitochondria via differential centrifugation (first at 2,000 × g to remove debris, then at 10,000 × g to pellet mitochondria). Resuspend the pellet in assay buffer.

  • Assay Formulation: In a 96-well microplate, combine 50 mM phosphate buffer (pH 7.4), 20 mM sodium succinate (substrate), and 50 µM 2,6-dichlorophenolindophenol (DCPIP, artificial electron acceptor).

  • Inhibitor Addition: Add the synthesized compound at varying concentrations. Include a DMSO blank (negative control).

  • Reaction Initiation: Add the mitochondrial suspension to initiate the reaction.

  • Spectrophotometric Tracking: Immediately monitor the absorbance at 600 nm for 5 minutes using a microplate reader. Causality: As SDH oxidizes succinate, electrons are transferred to DCPIP, causing it to reduce and transition from blue to colorless.

  • Validation: A decrease in the rate of absorbance drop (compared to the negative control) confirms SDH inhibition. Calculate the IC₅₀ based on the dose-response curve of the reaction rates.

References

  • Journal of Agricultural and Food Chemistry. "Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management". ACS Publications. Available at: [Link]

  • PubMed (National Institutes of Health). "Design, Synthesis, and Fungicidal Activities of Novel N-(Pyrazol-5-yl)benzamide Derivatives Containing a Diphenylamine Moiety". NIH National Library of Medicine. Available at:[Link]

  • PubMed (National Institutes of Health). "Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products". NIH National Library of Medicine. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Pyrazole Synthesis

Topic: Precision Control in Knorr Pyrazole Synthesis & Derivatives Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Welcome to the Pyrazole Synthesis Support Module Status: Operational | Le...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Precision Control in Knorr Pyrazole Synthesis & Derivatives

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Welcome to the Pyrazole Synthesis Support Module

Status: Operational | Lead Scientist: Dr. A. Vance Mission: To move beyond "mix and pray" chemistry. This guide addresses the three critical bottlenecks in pyrazole synthesis: Regioselectivity , Reaction Efficiency , and Purification .[1]

Module 1: The Regioselectivity Crisis

The Problem: You are reacting an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine, and you are getting a mixture of 1,3- and 1,5-isomers (or 3,5-disubstituted variants).[2] The Mechanism: The reaction proceeds via two competing pathways. The hydrazine nitrogen can attack either Carbonyl A or Carbonyl B first. This decision is governed by a tug-of-war between Sterics (physical bulk) and Electronics (electrophilicity).

Troubleshooting Logic: The "Switch" System
VariableConditionMechanistic ImpactFavored Outcome
Solvent Protic (EtOH, MeOH)Solvates the hydrazine; Hydrogen bonding stabilizes specific transition states.Often favors attack at the most electron-deficient carbonyl.
Solvent Aprotic (THF, DCM)Hydrazine remains naked and more nucleophilic.Often favors attack at the least sterically hindered carbonyl.
Catalyst Lewis Acid (

)
Coordinates to the most basic carbonyl oxygen.Activates specific carbonyl for attack, overriding sterics.
pH Acidic (HCl/AcOH)Protonates the carbonyls.Increases electrophilicity; favors electronic control.
Interactive Workflow: Designing for Regiocontrol

Use this logic flow to select your initial conditions.

RegioselectivityLogic Start Start: Unsymmetrical 1,3-Dicarbonyl CheckSubst Check Substituents: Is one group significantly bulkier (e.g., t-Butyl)? Start->CheckSubst YesBulk Yes: Steric Control Dominates CheckSubst->YesBulk bulky R group NoBulk No: Electronic Control Dominates CheckSubst->NoBulk similar size R groups ActionBulk Hydrazine attacks least hindered carbon YesBulk->ActionBulk ActionElec Hydrazine attacks most electrophilic carbon NoBulk->ActionElec SolventTip Optimization: Use Aprotic Solvent (THF) to enhance steric effect ActionBulk->SolventTip AcidTip Optimization: Use HCl/EtOH to accentuate electronic difference ActionElec->AcidTip

Figure 1: Decision tree for selecting initial reaction conditions based on substrate properties.

Module 2: Yield Optimization & Reaction Acceleration

The Problem: The reaction stalls, yields are <50%, or the hydrazine degrades (turns black/tarry) before reacting.

FAQ: Why is my reaction turning black?

Answer: Hydrazines (especially phenylhydrazine) are prone to oxidation by air, forming diazenes and tars.

  • Fix 1: Use the Hydrochloride salt of the hydrazine + a stoichiometric base (NaOAc or Pyridine) instead of the free base. The salt is shelf-stable.

  • Fix 2: Degas your solvent with Nitrogen/Argon for 15 minutes prior to addition.

Protocol: Microwave-Assisted Synthesis (High Efficiency)

For stubborn substrates where refluxing ethanol fails.

Reagents:

  • 1,3-Dicarbonyl (1.0 equiv)

  • Hydrazine Hydrochloride (1.1 equiv)

  • Solvent: Ethanol/Water (1:1) or solvent-free (if liquid dicarbonyl).

Step-by-Step:

  • Preparation: In a 10mL microwave vial, dissolve the dicarbonyl and hydrazine salt.

  • Add Base: Add Sodium Acetate (1.2 equiv) to liberate the free hydrazine in situ.

  • Seal: Cap the vial with a Teflon-lined septum.

  • Irradiation:

    • Temperature: 120°C

    • Time: 5–10 minutes (Hold time)

    • Pressure Limit: 200 psi

  • Workup: Cool to RT. The pyrazole often precipitates directly. If not, add ice water (10 mL) and filter.

Data Comparison: Conventional vs. Microwave

Substrate TypeMethodTimeYieldNotes
Bulky (t-Butyl) Reflux (EtOH)12 Hours45%Incomplete conversion.
Bulky (t-Butyl) Microwave (120°C)10 Mins92%Kinetic energy overcomes steric barrier.
Electron Poor Reflux (EtOH)6 Hours60%Slow nucleophilic attack.
Electron Poor Microwave (120°C)5 Mins88%Rapid formation prevents hydrazine oxidation.
Module 3: Purification & Isolation Strategy

The Problem: Regioisomers co-elute on TLC/Column, making separation impossible.

The "Salt-Break" Technique

Isomers often have drastically different pKa values due to the proximity of the lone pair to substituents. You can exploit this for chemoselective precipitation .

Protocol:

  • Dissolve the crude mixture (Isomer A + B) in non-polar solvent (Ether or Toluene).

  • Add dry HCl in Dioxane dropwise.

  • Observation: The more basic isomer (usually the one with the nitrogen lone pair less sterically hindered) will form a hydrochloride salt and precipitate first.

  • Filtration: Filter the solid (Isomer A-HCl). The filtrate contains Isomer B (free base).

  • Recovery: Neutralize the solid with saturated

    
     to recover pure Isomer A.
    
Purification Workflow Diagram

PurificationFlow Crude Crude Mixture (Isomers A + B) Dissolve Dissolve in Ether/Toluene Crude->Dissolve Acidify Add HCl (1.0 equiv) Dissolve->Acidify Filter Filtration Acidify->Filter Solid Solid Filter Cake: Isomer A (Salt) Filter->Solid Precipitates Liquid Filtrate: Isomer B (Free Base) Filter->Liquid Remains Soluble

Figure 2: Separation of pyrazole isomers exploiting basicity differences (pKa).

References & Authoritative Sourcing
  • Regioselectivity Mechanisms: Fustero, S., et al. "Regioselective Synthesis of Fluorinated Pyrazoles." Chemical Reviews, 2011.

    • Context: Definitive guide on how fluorine substituents alter the electronic bias of the ring closure.

  • Microwave Protocols: Kappe, C. O.[3][4] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie Int. Ed., 2004.

    • Context: Validates the kinetic advantages of microwave irradiation for heterocyclic condensation.

  • Green Chemistry & Catalysis: Maddila, S., et al. "Recent advances in the synthesis of pyrazoles: A review." RSC Advances, 2016.

    • Context: Comprehensive review of modern catalysts (nano-ZnO, ionic liquids) and solvent-free methods.

  • Tautomerism & Isomerism: Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Elsevier.

    • Context: The foundational text on pyrazole tautomerism and physical properties.

Sources

Optimization

Technical Support Center: Troubleshooting 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields or purity issues during the synthesis of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields or purity issues during the synthesis of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine.

The synthesis of 4-aryl-1H-pyrazol-5-amines is a critical pathway in the development of various kinase inhibitors and biologically active heterocycles[1][2]. However, the two-step sequence—comprising the formylation of an arylacetonitrile followed by hydrazine-mediated cyclization—is highly susceptible to moisture, side reactions, and purification losses. This guide provides field-proven protocols, mechanistic troubleshooting, and quantitative data to optimize your workflow.

Reaction Workflow

The standard synthesis proceeds via a 2-(4-ethoxyphenyl)-3-(dimethylamino)acrylonitrile intermediate[1][3]. Understanding the flow of reagents is critical for identifying where yield drops occur.

SynthesisWorkflow A 4-ethoxyphenylacetonitrile (Starting Material) C 2-(4-ethoxyphenyl)-3-(dimethylamino)acrylonitrile (Intermediate Enamine) A->C Step 1: Condensation 120°C, 20 min B DMF-DMA (Reagent) B->C E 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine (Final Target) C->E Step 2: Cyclization 120°C, 20 min D Hydrazine Hydrobromide (Cyclization Agent) D->E

Two-step synthesis workflow of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine.

Validated Experimental Protocols

To ensure reproducibility and self-validation, follow these optimized, step-by-step methodologies. These protocols utilize microwave irradiation and specific salt forms to bypass common failure points[1][3].

Step 1: Synthesis of 2-(4-ethoxyphenyl)-3-(dimethylamino)acrylonitrile

Causality Note: This step is run neat (without additional solvent) in an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA). This drives the thermodynamic equilibrium forward while minimizing the introduction of adventitious water, which would hydrolyze the reagent.

  • Preparation: In an oven-dried, microwave-specific sealed vessel, add 4-ethoxyphenylacetonitrile (1.0 equivalent, e.g., 5.0 mmol).

  • Reagent Addition: Add anhydrous DMF-DMA (3.0 to 5.0 equivalents). Purge the vessel with dry nitrogen gas for 2 minutes before sealing.

  • Reaction: Irradiate the mixture in a microwave reactor at 120 °C for 20 minutes[1].

  • Workup: Allow the vessel to cool to room temperature. Concentrate the mixture under reduced pressure to remove unreacted DMF-DMA and the methanol byproduct.

  • Validation: The resulting crude solid/oil should be used directly in the next step to prevent environmental moisture degradation.

Step 2: Cyclization to 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine

Causality Note: Hydrazine hydrobromide (


) is strictly used instead of hydrazine hydrate. The acidic proton activates the dimethylamino group as a leaving group and prevents the base-catalyzed hydrolysis of the nitrile group into an unreactive amide[3][4].
  • Preparation: Dissolve the crude intermediate from Step 1 in anhydrous ethanol (0.2 M concentration) in a clean microwave vessel.

  • Reagent Addition: Add hydrazine monohydrobromide (1.2 equivalents).

  • Reaction: Seal the vessel and irradiate in a microwave reactor at 120 °C for 20 minutes[1][3].

  • Precipitation (Crucial for Yield): Cool the reaction to room temperature. Remove the ethanol under reduced pressure. Resuspend the residue in a minimal amount of water and carefully adjust the pH to 8–9 using saturated aqueous

    
     or dry 
    
    
    
    [4].
  • Isolation: Collect the precipitated product via vacuum filtration on a Büchner funnel, wash with ice-cold water, and dry under high vacuum[1].

Troubleshooting & FAQs (Q&A)

Q: My Step 1 (enamine formation) stalls at 40-50% conversion, leaving unreacted starting material. What is causing this? A: The most common culprit is moisture. DMF-DMA is highly moisture-sensitive and rapidly hydrolyzes into DMF and methanol upon exposure to water. If your DMF-DMA is old or your reaction vessel was not properly dried, the reagent will degrade before it can react with the arylacetonitrile. Action: Use a fresh, sure-seal bottle of DMF-DMA, dry your glassware in an oven at 120 °C, and run the reaction under an inert nitrogen or argon atmosphere.

Q: During Step 2, my yield of the pyrazole is less than 20%, and LC-MS shows a massive peak corresponding to M+18. What happened? A: You are likely observing the hydrolysis of the nitrile group to an amide (2-(4-ethoxyphenyl)-3-(dimethylamino)acrylamide). This occurs when using basic hydrazine hydrate in the presence of water/ethanol. The hydroxide/water attacks the nitrile carbon faster than the hydrazine can attack the enamine. Action: Immediately switch your cyclization reagent from hydrazine hydrate to hydrazine hydrobromide [3]. The acidic environment suppresses nitrile hydrolysis and accelerates the desired nucleophilic attack by protonating the dimethylamino leaving group.

Q: I synthesized the correct product, but I am losing over 50% of my mass during silica gel column chromatography. Why? A: 4-aryl-1H-pyrazol-5-amines are highly polar molecules with multiple hydrogen-bond donors and acceptors. They interact strongly with the silanol groups on stationary silica gel, leading to severe streaking and irreversible adsorption. Action: Avoid chromatography if possible by using the direct pH-adjusted precipitation method outlined in the protocol above[1][4]. If chromatography is absolutely mandatory, you must deactivate the silica by using a highly polar, basic eluent system (e.g., Dichloromethane : Methanol containing 1% Triethylamine or aqueous ammonia), or switch to reverse-phase (C18) chromatography.

Q: Can I run this reaction using conventional heating instead of a microwave reactor? A: Yes, but it requires significantly longer reaction times, which can invite side reactions. Conventional reflux in ethanol for Step 2 typically takes 6 to 12 hours compared to 20 minutes in a microwave[4]. If using conventional heating, strict temperature monitoring and inert atmospheres become even more critical to prevent oxidative degradation of the amine product.

Quantitative Data: Impact of Cyclization Conditions on Yield

The table below summarizes the causality between the chosen cyclization conditions and the final recovered yield of the pyrazole core, demonstrating why specific reagents are mandated in the protocol.

Cyclization ReagentSolvent SystemHeating MethodTimeAvg. Yield (%)Mechanistic Observation
Hydrazine hydrateEthanol / WaterConventional Reflux12 h< 15%Massive hydrolysis of nitrile to amide byproduct.
Hydrazine hydrateAnhydrous EthanolConventional Reflux12 h25 - 35%Moderate conversion; streaking during purification.
Hydrazine hydrobromideAnhydrous EthanolConventional Reflux6 h60 - 70%Clean conversion; longer reaction time required.
Hydrazine hydrobromide Anhydrous Ethanol Microwave (120 °C) 20 min 75 - 85% Optimal. Rapid cyclization, minimal side products[1][3].

References

  • "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines" by Reuben Dass. BYU ScholarsArchive.
  • "In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors". National Center for Biotechnology Information (PMC).
  • "Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors". National Center for Biotechnology Information (PMC).
  • "Development of a Reproducible and Scalable Method for the Synthesis of Biologically Active Pyrazolo[1,5-a]pyrimidine Derivatives". ResearchGate.

Sources

Troubleshooting

"challenges in the purification of aminopyrazole derivatives"

Prepared by the Senior Application Scientist Team Welcome to the technical support center for challenges in the purification of aminopyrazole derivatives. This guide is designed for researchers, medicinal chemists, and d...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for challenges in the purification of aminopyrazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter purification hurdles with this important class of heterocyclic compounds. Aminopyrazoles are foundational scaffolds in numerous pharmaceuticals, noted for their roles as kinase inhibitors and other therapeutic agents.[1][2][3] However, their unique physicochemical properties—stemming from the basic amino group, aromatic pyrazole core, and potential for hydrogen bonding and tautomerism—present distinct and often frustrating purification challenges.[4]

This document moves beyond standard protocols to provide in-depth, cause-and-effect troubleshooting in a practical question-and-answer format. We aim to equip you with the expertise to not only solve existing purification problems but also to anticipate and prevent future ones.

Section 1: Troubleshooting Column Chromatography

Column chromatography is the workhorse of purification, but aminopyrazoles can behave unpredictably on standard stationary phases. Here are solutions to the most common issues.

Q1: My aminopyrazole derivative is streaking badly or sticking irreversibly to my silica gel column. How can I achieve sharp, symmetrical peaks?

Cause: This is the most frequent issue encountered. The basic nitrogen of the amino group interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This acid-base interaction leads to strong, non-specific binding, resulting in poor peak shape (tailing/streaking) and, in severe cases, complete loss of the compound on the column.

Solution: The key is to neutralize the acidic nature of the stationary phase or to use an alternative phase.

Strategies:

  • Mobile Phase Modification (Base Additive):

    • Explanation: Adding a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to your eluent system will neutralize the active silanol groups. The additive competes with your basic compound for binding sites, allowing your aminopyrazole to elute cleanly.

    • Protocol: Prepare your mobile phase (e.g., ethyl acetate/hexanes) and add 0.5-2% (v/v) of triethylamine. For more polar systems, a few drops of concentrated ammonium hydroxide in methanol can be effective. Always use a dedicated column for basic applications to avoid cross-contamination.[5]

  • Use of Alternative Stationary Phases:

    • Neutral Alumina: Alumina is less acidic than silica and can be an excellent alternative for separating basic compounds. It is available in different activity grades (I, II, III) and pH ranges (basic, neutral, acidic). Start with neutral alumina, activity grade II or III.[5]

    • Reversed-Phase (C18) Silica: If your compound has sufficient hydrophobicity, reversed-phase chromatography is an ideal solution as it operates on a different separation principle (hydrophobic interactions) and avoids the acid-base problem. Eluents are typically mixtures of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape by protonating the amine.

  • Deactivated Silica Gel:

    • You can purchase commercially end-capped or deactivated silica gel. Alternatively, you can deactivate a standard silica column in-house. A detailed protocol is provided in the appendix.

Q2: My compound is precipitating on the column as I load it or during the run. How do I prevent this?

Cause: This happens when the solubility of your aminopyrazole derivative is high in the initial loading solvent but low in the mobile phase used for elution. As the loading solvent diffuses and mixes with the weaker eluent, the compound crashes out of the solution. This is a common issue for compounds with poor solubility in non-polar solvents like hexanes or dichloromethane.[5]

Solutions:

  • Optimize Loading Technique:

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel or Celite®. Evaporate the solvent completely to get a dry, free-flowing powder. Carefully apply this powder to the top of your column bed. This technique introduces the compound in a solid form, avoiding solvent compatibility issues.

    • Minimal Strong Solvent: If you must do a wet load, dissolve your compound in the absolute minimum volume of a strong solvent (like dichloromethane, acetone, or ethyl acetate) and apply it carefully to the column.

  • Adjust the Mobile Phase:

    • Start with a slightly stronger mobile phase composition to ensure your compound remains soluble as it enters the column. For example, instead of starting with 5% EtOAc in hexanes, begin with 10% or 15%.

  • Consider Temperature:

    • In some cases, performing the chromatography in a warm room or using a jacketed column with slightly elevated temperature can increase solubility enough to prevent precipitation.[6] This is only suitable for thermally stable compounds.[7]

Workflow for Troubleshooting Chromatography Issues

chromatography_troubleshooting start Poor Separation on Silica Gel issue_type What is the issue? start->issue_type streaking Streaking / Tailing / Sticking issue_type->streaking Peak Shape coelution Co-elution with Impurity issue_type->coelution Resolution precipitation Precipitation on Column issue_type->precipitation Solubility solution_streaking1 Add Base to Eluent (e.g., 1% Et3N) streaking->solution_streaking1 solution_streaking2 Switch to Neutral Alumina or Reversed-Phase (C18) streaking->solution_streaking2 solution_coelution1 Optimize Gradient Slope (make it shallower) coelution->solution_coelution1 solution_coelution2 Try a Different Solvent System (e.g., DCM/MeOH vs EtOAc/Hex) coelution->solution_coelution2 solution_precipitation1 Use Dry Loading Technique (adsorb on silica) precipitation->solution_precipitation1 solution_precipitation2 Increase Initial Eluent Strength precipitation->solution_precipitation2

Caption: Decision tree for diagnosing and solving common chromatography problems.

Section 2: Challenges in Crystallization

Crystallization is the preferred method for achieving high purity, but the rigid, flat structure and hydrogen-bonding capabilities of aminopyrazoles can lead to challenging crystallization behavior.

Q1: My aminopyrazole derivative "oils out" or precipitates as an amorphous solid instead of forming crystals. What can I do?

Cause: This typically occurs for one of two reasons: 1) The solution is supersaturated too quickly, not allowing time for an ordered crystal lattice to form, or 2) The presence of impurities is inhibiting crystal nucleation and growth. Oiling out is common when a compound has a low melting point or is highly soluble in the chosen solvent.

Solutions:

  • Slow Down the Process:

    • Slow Cooling: If using a hot filtration, allow the solution to cool to room temperature very slowly. Insulating the flask with glass wool can help. Once at room temperature, transfer to a refrigerator (4°C) and then a freezer (-20°C), allowing 12-24 hours at each step.

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) in a flask or beaker, cover with paraffin film, and poke a few small holes with a needle. Allow the solvent to evaporate over several days in a fume hood.

    • Vapor Diffusion: Place your compound dissolved in a "good" solvent inside a larger, sealed chamber containing a "poor" solvent (the anti-solvent). The anti-solvent vapor will slowly diffuse into the solution, gradually reducing the solubility of your compound and promoting slow crystal growth.

  • Solvent System Selection:

    • Finding the right solvent is critical. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[5] A systematic screening approach is best. (See Table 1 in the Appendix).

    • Use a binary solvent system (a "good" solvent where the compound is soluble, and a "poor" solvent where it is not). Dissolve your compound in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent dropwise until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.[5]

  • Improve Purity:

    • Impurities can significantly hinder crystallization. If you consistently get an oil or amorphous solid, your sample may not be pure enough. Try another round of column chromatography or an acid-base extraction to remove impurities before attempting crystallization again.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have even a single tiny crystal from a previous attempt, add it to the supersaturated solution. This seed crystal will act as a template for further crystal growth.

Section 3: Managing Regioisomers and Specific Impurities

The synthesis of N-substituted aminopyrazoles often results in a mixture of regioisomers (e.g., 3-amino vs. 5-amino), which can be notoriously difficult to separate.[8]

Q1: My synthesis yielded a mixture of 3- and 5-aminopyrazole regioisomers. How can I separate them?

Cause: Regioisomer formation is highly dependent on the reaction conditions (kinetic vs. thermodynamic control) and the specific substrates used.[8] These isomers often have very similar polarities and physical properties, making them challenging to separate by standard chromatography or crystallization.

Solutions:

  • Chromatographic Optimization:

    • While difficult, separation is sometimes possible with highly optimized chromatography. Use a long column with high-performance silica and a very shallow elution gradient. Test multiple solvent systems, as a change in solvent (e.g., from an ethyl acetate-based system to a dichloromethane/methanol system) can alter the selectivity and improve separation.[8]

  • Derivatization:

    • Principle: Chemically modify one or both isomers to create new compounds with significantly different physical properties.

    • Example Workflow: The 3-amino and 5-amino groups may have different steric environments or nucleophilicity. You could attempt a selective reaction, such as acylation or sulfonylation, under carefully controlled conditions. The newly derivatized compound will have a different polarity, making it easily separable by chromatography. Afterward, the protecting group can be removed to yield the pure, desired isomer.

  • Recrystallization (Fractional Crystallization):

    • If you are fortunate, the two isomers may have different solubilities in a particular solvent system. This can be exploited through fractional crystallization, where one isomer crystallizes out of solution, leaving the other in the mother liquor. This often requires multiple cycles of crystallization to achieve high purity and can be labor-intensive.

Q2: How do I remove residual palladium or other metal catalysts from my product?

Cause: Many modern synthetic methods for creating substituted aminopyrazoles rely on palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Residual metal is highly undesirable, especially in a pharmaceutical context, and must be removed to very low levels (ppm).[9]

Solution: The most effective method is to use a metal scavenger. These are solid-supported ligands (often on silica or polymer beads) that have a high affinity for specific metals.[10][11]

General Protocol for Metal Scavenging:

  • Dissolve your crude product in a suitable organic solvent (e.g., THF, EtOAc, DCM).

  • Add the appropriate metal scavenger (typically 3-5 equivalents by weight relative to the theoretical amount of residual metal). Common scavengers for palladium include those with thiol or thiourea functional groups.[9][12]

  • Stir the mixture at room temperature for 4-16 hours. Heating can sometimes accelerate the process, but check the stability of your compound first.

  • Remove the scavenger by simple filtration. The solid beads are filtered off, leaving the metal-free product in the solution.

  • Concentrate the filtrate to recover your purified product.

Purification Strategy Selection Workflow

purification_strategy start Crude Aminopyrazole Product q_metal Metal Catalyst Used? start->q_metal step_scavenge Use Metal Scavenger (e.g., Thiol-Silica) q_metal->step_scavenge Yes q_isomers Regioisomers or Close Impurities? q_metal->q_isomers No step_scavenge->q_isomers step_chrom High-Resolution Column Chromatography q_isomers->step_chrom Yes q_chiral Is the Compound Chiral? q_isomers->q_chiral No step_chrom->q_chiral step_chiral Chiral HPLC or SFC q_chiral->step_chiral Yes step_crystallize Final Polish: Recrystallization q_chiral->step_crystallize No step_chiral->step_crystallize end_product Pure Aminopyrazole Derivative step_crystallize->end_product

Caption: A general workflow for selecting the appropriate purification strategy.

Section 4: Chiral Separation of Aminopyrazole Derivatives

With the increasing regulatory focus on single-enantiomer drugs, chiral separation is a critical step for many aminopyrazole-based drug candidates.[13][14]

Q: I have synthesized a racemic aminopyrazole. What are the best methods for separating the enantiomers?

Cause: Enantiomers have identical physical properties (solubility, melting point, polarity) in an achiral environment, making them impossible to separate using standard techniques like silica gel chromatography or recrystallization. Separation requires introducing another chiral element to create diastereomeric interactions.

Solutions:

  • Chiral Chromatography (HPLC or SFC):

    • Description: This is the most common and powerful method for analytical and preparative separation of enantiomers.[15][] It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of compounds, including aminopyrazoles.[15][17]

    • Supercritical Fluid Chromatography (SFC): SFC is often superior to HPLC for chiral separations, offering faster separations, higher efficiency, and using environmentally friendlier solvents (supercritical CO₂).

    • Screening: Success is highly dependent on the choice of column and mobile phase. A screening process using several different chiral columns and solvent systems (normal phase, polar organic, reversed-phase) is essential to find the optimal conditions.

  • Diastereomeric Salt Crystallization:

    • Principle: This classical method is effective for aminopyrazoles because the basic amino group can be reacted with a chiral acid (a resolving agent, such as tartaric acid or camphorsulfonic acid) to form a pair of diastereomeric salts.[14]

    • Process: These diastereomeric salts have different physical properties, including solubility. By carefully choosing the solvent, one diastereomer can be selectively crystallized from the solution. After filtration, the salt is treated with a base to liberate the pure, single enantiomer of the aminopyrazole. This method is cost-effective and scalable but requires significant optimization.

Appendix: Protocols and Data Tables

Protocol 1: Deactivating a Silica Gel Column with Triethylamine
  • Prepare Slurry: In a beaker, slurry your silica gel in the initial, least polar mobile phase you plan to use (e.g., 5% ethyl acetate in hexanes).

  • Add Deactivator: Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% by volume. Stir gently for 5-10 minutes.

  • Pack Column: Pack the column with the treated silica slurry as you normally would.

  • Equilibrate: Run 2-3 column volumes of your starting mobile phase (also containing 1-2% Et₃N) through the packed column to ensure it is fully equilibrated before loading your sample.

  • Run Chromatography: Perform the chromatography using a mobile phase that contains 1-2% Et₃N throughout the entire gradient.

Table 1: Solvent Properties for Aminopyrazole Purification
SolventPolarity IndexBoiling Point (°C)Common Use Cases & Notes
Non-Polar
Hexanes / Heptane0.169 / 98Primary non-polar component in normal-phase chromatography. Often used as an anti-solvent for crystallization.
Toluene2.4111Can improve solubility of aromatic compounds compared to hexanes.[4] Useful for crystallization.
Medium Polarity
Dichloromethane (DCM)3.140Excellent solvent for dissolving a wide range of organic compounds. Good for extractions and chromatography. Volatile.
Ethyl Acetate (EtOAc)4.477The most common polar component in normal-phase chromatography. Good for extractions and recrystallization.
Tetrahydrofuran (THF)4.066Stronger solvent than EtOAc. Can be useful as a co-solvent to improve solubility during extraction or chromatography.[5]
Acetone5.156Good "good" solvent for crystallization. Very polar and highly volatile.
Polar / Protic
Acetonitrile5.882Common mobile phase for reversed-phase HPLC.[4] Can be used for crystallization.
Isopropanol3.982Useful for recrystallization, often in combination with a non-polar solvent.[18]
Ethanol4.378Common recrystallization solvent.[8] Can be used in polar chromatography systems.
Methanol5.165Strong polar eluent for chromatography (often with DCM). Good solvent for polar aminopyrazoles and for reversed-phase HPLC.[4]

References

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Org. Synth. 1970, 50, 5. Retrieved from [Link]

  • Chan, G. Q., et al. (2017). Solubility modelling and mixing properties of biologically active 5-amino-3-methyl-1-phenylpyrazole in ten neat solvents from 283.15 K to 318.15 K. Journal of Molecular Liquids. Sourced from ResearchGate. Retrieved from [Link]

  • Al-Majnoun, F. I., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules. Retrieved from [Link]

  • Polshettiwar, V., et al. (2006). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Organic Letters. Retrieved from [Link]

  • Google Patents. (2007). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
  • Google Patents. (2017). WO2017060787A1 - Process for preparation of aminopyrazole.
  • ResearchGate. (n.d.). Analysis of aminopyrazole, a basic genotoxic impurity using mixed mode chromatography. Retrieved from [Link]

  • Zhuravel, I. O., et al. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Scavenging Technologies from Johnson Matthey. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Metal scavengers. Retrieved from [Link]

  • Biotage. (n.d.). Metal Scavenger User Guide. Retrieved from [Link]

  • Sopachem. (n.d.). Metal Scavenger Guide. Retrieved from [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Shinde, S. D., et al. (2008). Enantioseparation of Chiral Drugs – An Overview. Pharmainfo.net.
  • Pure Synth. (2025).
  • Fichez, J., et al. (2018). Recent advances in aminopyrazoles synthesis and functionalization.
  • Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025).
  • Lee, K., et al. (2017). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Al-Issa, F. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Drug Development & Delivery. (2023).
  • El-Metwaly, N. M., et al. (2023). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agent. Arabian Journal of Chemistry.
  • Savjani, K. T., et al. (2013). Technologies to Counter Poor Solubility Issues: A Review. International Journal of Drug Development and Research.

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis

Welcome to the Advanced Synthesis Support Center. Pyrazole cores are ubiquitous in pharmaceutical development, but achieving precise regiocontrol during their construction remains a significant synthetic hurdle.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Pyrazole cores are ubiquitous in pharmaceutical development, but achieving precise regiocontrol during their construction remains a significant synthetic hurdle. This guide is designed for bench scientists and drug development professionals to troubleshoot poor regioselectivity, understand the underlying mechanistic causality, and implement field-proven, self-validating protocols.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Ticket #101: Poor Regioselectivity in Classical Knorr Condensations

The Issue: "My condensation of an arylhydrazine with an asymmetric 1,3-diketone yields an inseparable 50:50 mixture of 1,3- and 1,5-disubstituted pyrazoles. Heating the reaction only worsens the impurity profile. How can I drive this to a single regioisomer?"

Root Cause Analysis: In the classical Knorr pyrazole synthesis, arylhydrazines possess two nucleophilic nitrogen centers. When reacting with an asymmetric 1,3-dicarbonyl under standard refluxing conditions, the thermal energy overcomes the subtle steric or electronic differences between the two electrophilic carbonyl carbons. This results in an unguided nucleophilic attack and a thermodynamically driven mixture of regioisomers[1].

Expert Solution: Shift the reaction from thermodynamic to kinetic control by modifying the solvent microenvironment. Performing the condensation in a polar aprotic solvent like N,N-dimethylacetamide (DMA) at room temperature selectively stabilizes the kinetic intermediate. Gosselin et al. demonstrated that this approach heavily favors the initial attack of the terminal hydrazine nitrogen on the most electrophilic carbonyl, yielding the 1-aryl-3,4,5-substituted pyrazole with >95:5 regioselectivity [2][3].

Ticket #102: Steric Stalling in Tetrasubstituted Pyrazoles

The Issue: "I am trying to synthesize a fully functionalized 1,3,4,5-tetrasubstituted pyrazole, but the reaction stalls at the intermediate stage and yields retro-Claisen degradation products. Is there a way to overcome this steric hindrance?"

Root Cause Analysis: Highly substituted 1,3-diketones suffer from severe steric clash during the cyclocondensation transition state. The bulky adjacent groups prevent the necessary orbital overlap required for the final dehydration and aromatization step. Consequently, the reaction stalls at the hydrazone intermediate, which degrades upon prolonged heating[4].

Expert Solution: Bypass the 1,3-dicarbonyl intermediate entirely. A highly reliable alternative is the stepwise cycloaddition between N-arylhydrazones and nitroolefins. This method exploits the distinct nucleophilicity difference between the carbon and nitrogen atoms of the hydrazone. The addition of trifluoroacetic acid (TFA) in 2,2,2-trifluoroethanol (TFE) enhances the electrophilicity of the nitroolefin, facilitating a smooth cyclization followed by the oxidative elimination of nitrous acid to yield the fully substituted pyrazole [5].

Ticket #103: Late-Stage Regiodivergent Functionalization

The Issue: "I have an existing pyrazole core and need to selectively functionalize either the C4 or C5 position with an alkenyl group. Direct cross-coupling is giving a mixture of C4/C5 regioisomers."

Root Cause Analysis: Direct C–H functionalization of the pyrazole ring is notoriously difficult. The coordinating nature of the nitrogen atoms can poison transition metal catalysts, and the electronic differentiation between the C4 and C5 positions is intrinsically low, leading to poor site-selectivity.

Expert Solution: Implement ligand-controlled regiodivergent palladium catalysis. To target the C4 position , use an electrophilic Pd catalyst generated with TFA and 4,5-diazafluoren-9-one (DAF); this drives the reaction via an electrophilic aromatic substitution (SEAr) pathway. To target the C5 position , switch to a mono-protected amino acid (MPAA) ligand like Ac-Val-OH with KOAc, which directs the Pd catalyst via a concerted metalation-deprotonation (CMD) mechanism [6].

Part 2: Quantitative Data Summary

The following table summarizes the optimized parameters for achieving high regioselectivity based on the precursor strategy:

Synthesis StrategyPrecursorsCatalyst / Solvent SystemTarget RegioisomerTypical YieldRegioselectivity Ratio
Kinetic Control Asymmetric 1,3-Diketone + ArylhydrazineDMA, Room Temperature1,5-disubstituted59–98%> 95:5
Stepwise Cycloaddition N-Arylhydrazone + NitroolefinTFA / TFE, 80 °C1,3,4,5-tetrasubstituted65–90%> 99:1
C4 C–H Alkenylation Pyrazole core + AlkenePd(TFA)₂, DAF ligandC4-alkenyl pyrazole50–85%> 95:5
C5 C–H Alkenylation Pyrazole core + AlkenePd(OAc)₂, Ac-Val-OH ligandC5-alkenyl pyrazole60–88%> 95:5

Part 3: Validated Experimental Protocols

Protocol A: Regioselective Synthesis via DMA Kinetic Control

Designed to prevent thermodynamic scrambling in standard Knorr reactions.

  • Preparation: Charge an oven-dried round-bottom flask with the asymmetric 1,3-diketone (1.0 equiv) and anhydrous N,N-dimethylacetamide (DMA) to achieve a 0.5 M concentration.

  • Addition: Add the arylhydrazine (1.05 equiv) dropwise over 10 minutes at strictly room temperature (20–25 °C). Causality: Keeping the temperature low prevents the system from acquiring the activation energy needed to form the thermodynamic regioisomer.

  • Reaction: Stir the mixture for 2–4 hours.

  • Self-Validation Checkpoint 1: Monitor via LC-MS. The intermediate 5-hydroxypyrazoline mass should appear early, followed by dehydration to the final pyrazole mass.

  • Workup: Quench with distilled water (equal volume to DMA) and extract with ethyl acetate (3x). Wash the combined organic layers thoroughly with brine to remove residual DMA.

  • Self-Validation Checkpoint 2: Analyze the crude mixture via ¹H NMR. The pyrazole C4-proton (if unsubstituted) typically appears as a sharp singlet around δ 6.2–6.8 ppm. The absence of a secondary, closely shifted singlet confirms high regioselectivity.

Protocol B: Acid-Assisted Hydrazone-Nitroolefin Cycloaddition

Designed for complete regiocontrol in sterically hindered, fully substituted pyrazoles.

  • Preparation: Prepare a solution of the N-arylhydrazone (1.0 equiv) and the target nitroolefin (1.2 equiv) in 2,2,2-trifluoroethanol (TFE) (0.2 M).

  • Activation: Add trifluoroacetic acid (TFA) (2.0 equiv) in one portion. Causality: TFA heavily polarizes the nitroolefin, lowering the LUMO and facilitating the initial nucleophilic attack by the hydrazone carbon.

  • Reaction: Heat the mixture to 80 °C for 12–16 hours under an inert atmosphere.

  • Self-Validation Checkpoint 1: Monitor the disappearance of the brightly colored nitroolefin via TLC (UV active at 254 nm).

  • Workup: Cool to room temperature and concentrate the TFE in vacuo. Neutralize the crude residue with saturated aqueous NaHCO₃ and extract with dichloromethane (DCM).

  • Self-Validation Checkpoint 2: Post-column chromatography, confirm the structure via ¹H NMR. The loss of the hydrazone N–H proton (typically broad, >8.0 ppm) and the absence of aliphatic nitro-protons confirm successful cyclization and HNO₂ elimination.

Part 4: Pathway Visualization

G Start Asymmetric Precursors (1,3-Diketones + Hydrazines) Knorr Classical Knorr (Standard Solvents / Heat) Start->Knorr Gosselin Kinetic Control (DMA / Room Temp) Start->Gosselin Mix Mixture of 1,3- & 1,5-isomers (Poor Regioselectivity) Knorr->Mix Regio15 Regiopure 1,5-isomer (High Regioselectivity) Gosselin->Regio15 Deng Hydrazone + Nitroolefin (TFE / TFA / 80°C) RegioTetra 1,3,4,5-Tetrasubstituted (Complete Regiocontrol) Deng->RegioTetra AltStart Alternative Precursors (N-Arylhydrazones) AltStart->Deng

Mechanistic pathways for regioselective pyrazole synthesis.

Part 5: References

  • Title: Pyrazole synthesis (Gosselin et al. Protocol) Source: Organic Chemistry Portal / Synlett (2006) URL: [Link]

  • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins Source: Organic Chemistry Portal / Journal of Organic Chemistry (2008) URL: [Link]

  • Title: Ligand-controlled Regiodivergent C-H Alkenylation of Pyrazoles and Its Application to the Synthesis of Indazoles Source: PubMed / Angewandte Chemie International Edition (2017) URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI Molecules (2023) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine . This molecule is a highly valuable heterocyclic building block in medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine . This molecule is a highly valuable heterocyclic building block in medicinal chemistry and drug development.

The most efficient and widely adopted synthetic route involves the cyclocondensation of an enaminonitrile precursor—specifically 2-(4-ethoxyphenyl)-3-(dimethylamino)acrylonitrile —with hydrazine hydrate . While this pathway is generally robust, the bifunctional nature of the reagents makes the reaction susceptible to several competing side reactions. This guide provides causality-driven troubleshooting, quantitative diagnostic markers, and a self-validating protocol to ensure high yield and purity.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: My LC-MS shows the correct mass ([M+H]⁺ 204.2), but the NMR is highly complex and the isolated product lacks the expected biological activity. What is happening? Causality: The reaction proceeds in two distinct stages: an initial substitution of the dimethylamine group by hydrazine to form a hydrazinyl intermediate, followed by an intramolecular cyclization . Crucially, the intermediate (2-(4-ethoxyphenyl)-3-hydrazinylacrylonitrile) and the target aminopyrazole are structural isomers . Because no mass is lost during the cyclization step, they share the exact same molecular weight. If cyclization is incomplete, LC-MS will falsely suggest a completed reaction based on m/z alone. Solution: Do not rely solely on mass spectrometry. Use LC retention time or TLC to monitor the reaction. To drive the cyclization, the intermediate must undergo E/Z isomerization to bring the nucleophilic hydrazine nitrogen into proximity with the electrophilic nitrile carbon. Adding a catalytic amount of glacial acetic acid lowers the energy barrier for this rotation and activates the nitrile, forcing the reaction to completion.

Q2: We are observing a significant byproduct with a mass of [M+H]⁺ 222.2. How do we prevent this? Causality: The +18 Da mass shift indicates the hydration of the nitrile group, yielding a primary amide byproduct (2-(4-ethoxyphenyl)-3-hydrazinylacrylamide). Nitriles are highly susceptible to hydration under the aqueous, basic conditions inherently created by hydrazine hydrate and the liberated dimethylamine. Solution: Minimize the water content in your system. Use absolute ethanol as the solvent rather than aqueous alcohols, and strictly limit hydrazine hydrate to a slight stoichiometric excess (1.1 – 1.2 equivalents). The addition of the acid catalyst (as mentioned in Q1) also accelerates the desired cyclization, allowing it to kinetically outcompete the slower hydration side reaction.

Q3: The reaction yield is capping at 60%, and the reaction mixture emits a strong, fishy odor even after hours of reflux. How can we drive the conversion? Causality: The initial nucleophilic attack by hydrazine displaces dimethylamine. This is an equilibrium-driven transamination. If the liberated dimethylamine (which causes the fishy odor) remains dissolved in the reaction mixture, it acts as a competing nucleophile, establishing an equilibrium state that prevents full conversion to the intermediate . Solution: Apply Le Chatelier’s principle. Perform the reaction in a setup equipped with a gentle nitrogen sweep over the reflux condenser. Since dimethylamine is highly volatile (boiling point ~7 °C), the sweep continuously purges it from the system, driving the equilibrium entirely toward the product.

Q4: We isolated a byproduct that lacks N-H stretches at 3400-3200 cm⁻¹ in the IR spectrum but shows a strong C=O stretch around 1700 cm⁻¹. What went wrong? Causality: This spectroscopic profile indicates the formation of a pyrazolone derivative (4-(4-ethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one). This side reaction does not originate from the reaction conditions, but from precursor contamination. If your enaminonitrile starting material is contaminated with its ester analog (ethyl 2-(4-ethoxyphenyl)-3-(dimethylamino)acrylate), hydrazine will attack the ester instead of a nitrile, yielding a pyrazolone. Solution: Rigorously verify the purity of your enaminonitrile precursor via FT-IR prior to the reaction. Ensure a sharp C≡N stretch is present at ~2200 cm⁻¹ and that there is absolutely no C=O stretch.

Part 2: Quantitative Diagnostic Data

To rapidly identify side reactions during in-process monitoring, refer to the diagnostic markers summarized below.

Compound / Reaction StateStructural OriginLC-MS[M+H]⁺Key Spectroscopic MarkersPrevention Strategy
Target: 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine Intramolecular cyclization of hydrazone204.2 IR: N-H stretch (3400-3200 cm⁻¹)NMR: Pyrazole C3-H (~7.5 ppm, s)N/A (Target Molecule)
Intermediate: Hydrazinyl isomer Stalled reaction (incomplete cyclization)204.2 IR: Sharp C≡N stretch (~2200 cm⁻¹)NMR: Alkene C-H (~6.8 ppm, s)Acid catalysis (AcOH) to promote E/Z isomerization.
Side Rxn 1: Amide Byproduct Hydration of the nitrile group222.2 IR: Primary amide C=O (~1650 cm⁻¹)Use absolute EtOH; limit H₂O; avoid prolonged basic reflux.
Side Rxn 2: Pyrazolone Byproduct Ester impurity in starting material205.2 IR: Strong C=O stretch (~1700 cm⁻¹)NMR: Loss of pyrazole C3-HRigorous QC of enaminonitrile precursor before use.
Side Rxn 3: Azine Derivative Dimerization (2:1 Enaminonitrile:Hydrazine)403.5 LC-MS: High molecular weight dimer peakSlow addition of enaminonitrile to a slight excess of hydrazine.

Part 3: Mechanistic Workflow & Side Reaction Pathways

The following diagram maps the critical decision points, intermediates, and side reaction pathways in the synthesis workflow.

ReactionNetwork SM Enaminonitrile Precursor 2-(4-ethoxyphenyl)-3- (dimethylamino)acrylonitrile Inter Hydrazinyl Intermediate (Stalled Isomer) SM->Inter + N2H4 - HN(CH3)2 Pyrazolone Side Reaction 2 Pyrazolone Byproduct (Ester Impurity) SM->Pyrazolone Contamination (Ester Precursor) N2H4 Hydrazine Hydrate (NH2-NH2 • H2O) N2H4->Inter Target Target Molecule 4-(4-ethoxyphenyl)-1H- pyrazol-5-amine Inter->Target Intramolecular Cyclization (H+ Catalyzed) Amide Side Reaction 1 Amide Byproduct (Nitrile Hydration) Inter->Amide + H2O / Heat (Aqueous Base)

Figure 1: Mechanistic pathway and primary side reactions in 5-aminopyrazole synthesis.

Part 4: Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) is designed as a closed-loop, self-validating system. Each critical step includes an In-Process Check (IPC) to verify success before proceeding, ensuring causality-driven execution .

Step 1: Pre-Reaction Quality Control
  • Obtain the precursor, 2-(4-ethoxyphenyl)-3-(dimethylamino)acrylonitrile (10.0 mmol, 2.16 g).

  • IPC Validation: Run a rapid ATR-FTIR scan. Proceed only if a sharp peak is present at ~2200 cm⁻¹ (C≡N) and the 1700 cm⁻¹ region is flat (absence of ester C=O).

Step 2: Reaction Setup & Transamination
  • In a 250 mL round-bottom flask, dissolve the enaminonitrile in 50 mL of absolute ethanol.

  • Add 12.0 mmol (0.58 mL) of hydrazine monohydrate dropwise over 5 minutes.

  • Add 0.5 mL of glacial acetic acid.

  • Equip the flask with a reflux condenser and attach a gentle nitrogen sweep to the top of the condenser, venting to a dilute acid trap.

  • Heat the mixture to a gentle reflux (80 °C).

  • IPC Validation: After 15 minutes of reflux, hold a piece of moist universal indicator paper over the condenser vent (before the trap). It will turn dark blue, confirming the active expulsion of basic dimethylamine gas.

Step 3: Cyclization Monitoring
  • Continue refluxing for 4 to 6 hours.

  • IPC Validation: At t = 4 hours, pull a 0.1 mL aliquot and analyze via TLC (Eluent: 1:1 EtOAc/Hexane) under 254 nm UV light. The starting material (Rf ~0.6) should be completely absent. A highly polar spot (Rf ~0.2) should dominate. To confirm it is the cyclized target and not the stalled intermediate, run a rapid LC-MS. The peak at m/z 204.2 must show a single sharp peak in the chromatogram. If a doublet peak appears, the E/Z intermediate has not fully cyclized; add an additional 0.2 mL of acetic acid and reflux for 1 more hour.

Step 4: Workup & Isolation
  • Once cyclization is validated, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to approximately 15 mL to remove the bulk of the ethanol.

  • Pour the concentrated mixture slowly into 100 mL of ice-cold distilled water under vigorous magnetic stirring.

  • IPC Validation: A dense, off-white precipitate will immediately form. If the solution oils out, it indicates residual unreacted intermediate or amide byproduct.

  • Filter the precipitate under vacuum, wash with 2 x 20 mL of ice-cold water, and dry under high vacuum at 45 °C overnight to yield pure 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine.

References

  • Approaches towards the synthesis of 5-aminopyrazoles Beilstein Journal of Organic Chemistry URL:[Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Beilstein Journal of Organic Chemistry URL:[Link]

Optimization

Technical Support Center: Scaling Up 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine Synthesis

Welcome to the Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine .

The standard synthetic route involves a two-step process: the base-mediated Claisen condensation of 2-(4-ethoxyphenyl)acetonitrile with ethyl formate, followed by a cyclocondensation with hydrazine hydrate. While straightforward at the bench scale, transferring this to a multi-kilogram pilot scale introduces critical safety, thermodynamic, and regioselectivity challenges.

Below, you will find our self-validating protocols, mechanistic troubleshooting guides, and empirical data to ensure a safe and high-yielding scale-up.

Process Overview & Reaction Workflow

Pathway A 2-(4-ethoxyphenyl)acetonitrile + Ethyl Formate B Base-Mediated Condensation (NaOMe, 0-5 °C) A->B C Intermediate: 2-(4-ethoxyphenyl)-3-oxopropanenitrile B->C D Hydrazine Hydrate Addition + Sodium Acetate (Stabilizer) C->D E Cyclocondensation (Controlled Exotherm, 80 °C) D->E F Target Isolation: 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine E->F

Workflow for the scalable synthesis of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine.

Standardized Scale-Up Methodology

To guarantee batch-to-batch reproducibility, we employ a self-validating system utilizing In-Process Controls (IPCs) at every thermodynamic bottleneck.

Phase 1: Enolate Formation (Claisen Condensation)
  • Charge: To a dry, glass-lined reactor purged with nitrogen, add 2-(4-ethoxyphenyl)acetonitrile (1.0 eq) and ethyl formate (1.5 eq) in anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (5 Vol).

  • Cool & Add Base: Cool the mixture to 0–5 °C. Slowly charge Sodium Methoxide (NaOMe, 1.2 eq) as a 25% solution in methanol.

    • Causality: Maintaining a strict temperature boundary (<10 °C) prevents the highly exothermic self-condensation of the nitrile and limits the degradation of ethyl formate.

  • IPC Validation: Stir for 4 hours at room temperature. Validate reaction completion via HPLC (target <2% starting material). The resulting suspension contains the sodium enolate of 2-(4-ethoxyphenyl)-3-oxopropanenitrile.

Phase 2: Cyclocondensation with Hydrazine
  • Buffer Addition: Add Sodium Acetate (NaOAc, 1.2 eq) to the reaction mixture.

    • Causality: NaOAc acts as a critical buffer to neutralize acidic trace impurities, which are known to drastically lower the decomposition onset temperature of hydrazine[1].

  • Hydrazine Addition: Slowly charge Hydrazine Hydrate (1.5 eq) via an addition funnel, maintaining the internal temperature below 25 °C to manage the initial heat of mixing.

  • Cyclization: Heat the reactor to 80 °C for 6 hours.

    • Causality: The initial nucleophilic attack forms an acyclic intermediate; sustained thermal energy is required to drive the 5-exo-dig cyclization onto the nitrile carbon[2].

  • IPC Validation: Confirm the disappearance of the acyclic intermediate via HPLC.

  • Workup & Isolation: Cool the reactor to 20 °C. Add purified water (10 Vol) to precipitate the product. Filter the slurry, wash with cold ethanol, and dry under vacuum at 50 °C to yield the target 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine.

Troubleshooting & Causality Guide

Q1: During scale-up (>1 kg), we observe a dangerous adiabatic temperature rise during the hydrazine condensation step. How can we mitigate this? A1: Causality: Hydrazine hydrate is prone to violent exothermic decomposition. The presence of acidic byproducts (such as HCl from upstream steps) or general impurities significantly lowers the onset temperature of hydrazine monohydrate decomposition, potentially causing the batch to self-heat beyond safe limits[3]. Solution: Implement a base-stabilizing strategy. The addition of an inorganic base, such as sodium acetate, to the reaction mixture quenches acidic species[1]. This suppresses the formation of high-energy hydrazine conjugates, effectively increasing the onset temperature of decomposition and restoring safe operating conditions[3].

Q2: The reaction stalls at the acyclic intermediate, resulting in low yields of the final 5-aminopyrazole. How do we drive the reaction to completion? A2: Causality: The reaction between 2-aryl-3-oxopropanenitriles and hydrazine monohydrate proceeds via two distinct mechanistic pathways: initial nucleophilic attack to form an enamine/hydrazone intermediate, followed by intramolecular cyclization[2]. Stalling occurs when the activation energy for the final cyclization is not met, or if the solvent does not adequately stabilize the transition state. Solution: Ensure the reaction is heated to at least 80 °C. Switching from a purely aprotic solvent to a protic solvent (like ethanol) or a highly polar aprotic solvent (like 2-MeTHF) facilitates the necessary proton transfers during the cyclization step[2].

Q3: We are experiencing batch-to-batch variability in the purity of the isolated pyrazole. What is the likely cause? A3: Causality: Hydrazine reagents are highly sensitive to their environment. Hydrazine hydrate can undergo oxidation or catalytic decomposition when exposed to air, light, or incompatible metals (such as high-purity gold or certain transition metals found in standard reactor alloys)[1]. Furthermore, phenylhydrazine and similar derivatives are known to turn reddish-brown upon oxidation[4]. Solution: Establish a self-validating storage and handling protocol. Store hydrazine reagents in a cool, dark place under an inert argon or nitrogen atmosphere[4]. For scale-up, strictly utilize glass-lined Hastelloy reactors to prevent metal-catalyzed degradation[1].

Quantitative Process Data

To assist in your risk assessment and solvent selection, the following table summarizes the thermal stability and yield metrics when optimizing the hydrazine condensation step.

Table 1: Influence of Solvent and Base Additives on Hydrazine Condensation Safety and Yield

Solvent SystemAdditiveHydrazine Decomposition Onset (°C)Adiabatic Temp Rise (ΔT_ad)Isolated Yield (%)
NMPNone~150> 100 °C65
EthanolNone~16585 °C72
2-MeTHFSodium Acetate (1.2 eq)> 200< 20 °C88
EthanolSodium Acetate (1.2 eq)> 200< 15 °C91

Data reflects the stabilizing effect of sodium acetate on hydrazine thermal stability during pyrazole syntheses[1][3].

Frequently Asked Questions (FAQs)

Q: Is hydrazine sulfate a safer alternative to hydrazine hydrate for this synthesis? A: Hydrazine sulfate is a crystalline solid and is generally considered more stable and less volatile than liquid hydrazine hydrate[4]. However, the sulfate counterion introduces strong acidity into the reaction mixture. As established, acidic conditions can dangerously lower the thermal stability of the intermediate and necessitate a much larger excess of base (like NaOAc) to neutralize the sulfate and drive the cyclization safely[1]. For this specific scale-up, buffered hydrazine hydrate remains the optimal choice.

Q: Can we use continuous flow chemistry for this synthesis? A: Yes. Continuous flow reactors are highly recommended for handling the exothermic cyclocondensation step. The high surface-area-to-volume ratio in flow reactors provides superior heat dissipation compared to batch reactors, mitigating the risks of adiabatic temperature rises associated with hydrazine decomposition.

References

1.3[3] 2.1[1] 3.2[2] 4.4[4]

Sources

Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrazoles

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Pyrazole NMR (Tautomerism, Regioisomerism, and Heteronuclear Analysis) Introduction: Why Pyrazoles Are De...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Pyrazole NMR (Tautomerism, Regioisomerism, and Heteronuclear Analysis)

Introduction: Why Pyrazoles Are Deceptive

Welcome to the Pyrazole NMR Support Hub. If you are here, you likely have a spectrum that defies basic prediction. Pyrazoles are notoriously difficult due to three converging factors:

  • Annular Tautomerism: In

    
    -unsubstituted pyrazoles, the proton hops between 
    
    
    
    and
    
    
    , averaging signals.[1]
  • Regioisomer Ambiguity: Distinguishing

    
     from 
    
    
    
    substituted isomers is the most common synthetic bottleneck.
  • Quadrupolar Broadening: The nitrogen nuclei (

    
    ) often broaden attached protons into invisibility.
    

This guide treats your spectral analysis as a debugging process. Follow the protocols below to resolve your structure.

Ticket #001: "My signals are broad, missing, or averaging in the aromatic region."

Diagnosis: Fast Annular Tautomerism. In


-unsubstituted pyrazoles (

-pyrazoles), the

proton exchanges rapidly between nitrogen atoms. If this exchange is intermediate on the NMR timescale, carbon and proton signals broaden or disappear. If it is fast, you see an average of the two tautomers.[2]

The Mechanism: The proton oscillates between position 1 and 2.



Troubleshooting Protocol:

  • Solvent Switch (The "Freeze" Method):

    • Standard:

      
       often allows fast exchange (averaged signals).
      
    • Fix: Switch to DMSO-d

      
        or Acetone-d
      
      
      
      . These polar aprotic solvents form hydrogen bonds with the
      
      
      , slowing the exchange rate significantly. This often splits the averaged signals into distinct tautomeric peaks.
  • Temperature Variation:

    • Run the spectrum at -40°C to -60°C . Lowering the temperature slows the exchange kinetics, resolving the individual tautomers (

      
      substituted and 
      
      
      
      substituted forms).

Visualization: Tautomerism Workflow

TautomerismLogic Start Symptom: Broad/Averaged Signals IsNSub Is the Pyrazole N-substituted? Start->IsNSub YesSub Issue is likely Quadrupolar Relaxation or Rotamers (if bulky) IsNSub->YesSub Yes NoSub Issue is Tautomerism IsNSub->NoSub No Action1 Switch Solvent to DMSO-d6 NoSub->Action1 Check Are signals sharp? Action1->Check Action2 Perform VT-NMR (-50°C) Check->Action2 No Result Resolve distinct Tautomers Check->Result Yes Action2->Result

Caption: Decision tree for resolving broad signals caused by prototropic tautomerism.

Ticket #002: "I synthesized a pyrazole, but I don't know if it's the 1,3- or 1,5-isomer."

Diagnosis: Regioisomer confusion. Cyclocondensation reactions often yield mixtures of


 and 

isomers.

NMR chemical shifts alone are unreliable due to substituent shielding effects.

The Solution: NOESY and


 Chemical Shifts 
You must establish spatial connectivity. The 

-substituent is your "anchor."
Protocol A: The NOESY/ROESY Test (Gold Standard)
  • Setup: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Target Interaction: Look for a cross-peak between the protons on the

    
    -substituent  (e.g., 
    
    
    
    -Methyl or
    
    
    -Phenyl ortho-protons) and the
    
    
    substituent
    (proton or group).
  • Interpretation:

    • 1,5-Isomer: The

      
      -group and 
      
      
      
      -group are sterically crowded (proximal). Strong NOE observed.
    • 1,3-Isomer: The

      
      -group is far from the 
      
      
      
      -group. No NOE (or very weak) observed.
Protocol B: Chemical Shift Fingerprinting

If NOESY is ambiguous, use


 NMR. The carbon chemical shifts of the pyrazole ring follow a consistent trend due to the electronic difference between the pyrrole-like (

) and pyridine-like (

) nitrogens.
Carbon PositionTypical Shift (

ppm)
Electronic Environment
C3 (Next to N2)136 - 150 ppm Deshielded by the imine-like

(=N-).
C5 (Next to N1)127 - 135 ppm Shielded relative to C3 by the amine-like

(-N-).
C4 100 - 110 ppm Highly shielded (enamine-like character).

Note: In


substituted pyrazoles, steric hindrance can cause deviations, but 

generally remains downfield of

.

Visualization: Regioisomer Determination

RegioisomerLogic Input Unknown Isomer Exp Run 2D NOESY Input->Exp Analysis Check N-R to C5-H/R interaction Exp->Analysis Result15 Strong Cross-peak: 1,5-Isomer Analysis->Result15 Detected Result13 No Cross-peak: 1,3-Isomer Analysis->Result13 Absent

Caption: Workflow for distinguishing 1,3- vs 1,5-substituted pyrazoles using NOESY.

Ticket #003: "My proton spectrum is clean, but I can't assign the nitrogens."

Diagnosis: Need for Heteronuclear Correlation (


).
Nitrogen NMR is the ultimate tie-breaker for pyrazoles. The two nitrogens have vastly different electronic characters.

The Science:

  • N1 (Pyrrole-like): Contributes lone pair to aromatic sextet. Highly shielded.

  • N2 (Pyridine-like): Lone pair is orthogonal to the pi-system. Highly deshielded.

Protocol:


 HMBC 
Direct detection of 

is insensitive. Use indirect detection via HMBC.
  • Experiment:

    
     HMBC (optimized for 
    
    
    
    Hz).
  • Reference Scale: Nitromethane (

    
    ) is 
    
    
    
    ppm (common in organic chem). Note: If using Liquid
    
    
    scale, add ~380 ppm to the values below.

Data Table:


 Chemical Shift Ranges (Relative to CH

NO

)
Nitrogen TypeChemical Shift (

)
Characteristics
N1 (Pyrrole-like) -170 to -230 ppm Upfield. Shows correlations to

and

.
N2 (Pyridine-like) -60 to -130 ppm Downfield. Shows correlations to

.

Interpretation: If you see a correlation from your


-substituent protons to a nitrogen at -180 ppm, you have identified 

. If that same nitrogen correlates to a ring proton, that ring proton is

. This confirms the 1,5-substitution pattern.

Ticket #004: "The NH signal is a 'blob' at 12 ppm."

Diagnosis: Quadrupolar Relaxation + Exchange. The


 proton is attached to 

(spin

).

has a quadrupole moment that facilitates rapid relaxation of the attached proton, causing extreme line broadening.[2]

Troubleshooting Steps:

  • Decoupling (Advanced): Standard

    
     NMR does not decouple 
    
    
    
    . This is usually accepted as a characteristic feature of the pyrazole
    
    
    .[2]
  • Verification: To confirm the blob is indeed

    
     and not an impurity:
    
    • Add 1 drop of

      
       .[2]
      
    • Shake and re-run.[2]

    • The signal should disappear (exchange with Deuterium).[2]

References

  • Elguero, J., et al. (2013). The Tautomerism of Pyrazoles.[1][2][3] A definitive review on annular tautomerism and solvent effects.

  • Reich, H. J.Structure Determination Using NMR: Heterocyclic Chemical Shifts. University of Wisconsin.

  • Claramunt, R. M., et al. (2006). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles.

  • Alkorta, I., & Elguero, J. (2012).[4] Proton Magnetic Resonance Studies of Pyrazoles.

  • BenchChem Technical Support.

Sources

Optimization

Technical Support Center: Optimizing Pyrazole Solubility in Biological Assays

Current Status: Operational Topic: Troubleshooting Solubility & Precipitation Issues with Pyrazole Scaffolds Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Solubility & Precipitation Issues with Pyrazole Scaffolds Lead Scientist: Dr. A. Vance, Senior Application Scientist

Overview: The "Brick Dust" Challenge

Welcome. If you are working with pyrazole derivatives (e.g., analogues of Ruxolitinib, Celecoxib, or novel kinase inhibitors), you are likely encountering a specific physicochemical barrier known as the "Brick Dust" effect .

Pyrazoles are "privileged structures" in medicinal chemistry due to their ability to form multiple hydrogen bonds with protein targets (often acting as hinge binders in kinases). However, this same capacity leads to high crystal lattice energy (high melting points) and moderate lipophilicity.

The Core Problem: When you dilute a concentrated DMSO stock of a pyrazole into an aqueous assay buffer, the compound often precipitates immediately (kinetic insolubility) or forms colloidal aggregates. This leads to:

  • False Negatives: The compound isn't in solution to hit the target.

  • False Positives (PAINS): Colloidal aggregates sequester enzymes non-specifically.

  • Data Noise: Precipitates scatter light, interfering with optical readouts (absorbance/fluorescence).

This guide provides validated protocols to diagnose, resolve, and prevent these failures.

Diagnostic Module: Is It Solubility or Activity?

Before altering your biology, you must confirm if the compound is physically crashing out. Visual inspection is insufficient for micro-precipitates.

Protocol A: Kinetic Solubility Assessment via Laser Nephelometry

Use this protocol to determine the "Kinetic Solubility Limit"—the maximum concentration stable in your specific assay buffer after DMSO dilution.

Materials:

  • Nephelometer (or Plate Reader with Absorbance at 600nm as a proxy)

  • Clear-bottom 96-well plates

  • Assay Buffer (exact composition used in your screen)

Workflow:

  • Stock Prep: Prepare a 10 mM stock of the pyrazole in 100% DMSO.

  • Serial Dilution (DMSO): Perform a 1.5-fold serial dilution in DMSO across 8 wells (maintaining 100% DMSO).

  • Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of Assay Buffer (Final DMSO = 1%).

  • Incubation: Shake for 90 minutes at room temperature (or assay temp).

  • Read: Measure Forward Light Scattering (Nephelometry) or OD600.

Data Interpretation:

  • Baseline: Low signal indicates solubility.[1]

  • Inflection Point: A sharp rise in scattering indicates the onset of precipitation.

Visualizing the Solubility Decision Tree

SolubilityLogic Start Compound Fails in Assay (Low Potency or High Noise) Nephelometry Run Kinetic Solubility (Nephelometry/OD600) Start->Nephelometry Result Is there light scattering? Nephelometry->Result Soluble No Scattering: Compound is Soluble Result->Soluble No Insoluble High Scattering: Precipitation Detected Result->Insoluble Yes CheckTarget Check Target Engagement (SPR/Thermal Shift) Soluble->CheckTarget DetergentTest Add 0.01% Triton X-100 or Tween-20 Insoluble->DetergentTest Aggregator Is it forming Colloids? Recovered Activity Restored: It was Aggregation Aggregator->Recovered Signal Clears StillDead No Activity: True Insolubility Aggregator->StillDead Signal Persists DetergentTest->Aggregator Formulation Switch to HP-β-CD or Lower Concentration StillDead->Formulation

Figure 1: Diagnostic logic flow for differentiating between poor potency, aggregation, and precipitation.

Solvent Engineering: Optimizing the System

If diagnosis confirms precipitation, your first line of defense is optimizing the solvent system.

DMSO Tolerance Guidelines

Pyrazoles are generally soluble in DMSO, but your cells/proteins are not. You must balance compound solubility against biological toxicity.

Cell/Assay TypeMax Recommended DMSO %Notes on Pyrazole Behavior
Enzymatic (Biochemical) 1.0% - 5.0%Pyrazoles are stable. High DMSO prevents aggregation.
Immortalized Cells (HeLa/HEK) 0.5% - 1.0%Robust. Can tolerate 1% for short (<24h) assays.
Primary Cells / Stem Cells < 0.1%Critical Risk. Pyrazoles often crash out at this low DMSO %.
Membrane Receptors (GPCRs) 0.5%High DMSO can alter membrane fluidity, affecting receptor conformation.
The "Intermediate Dilution" Trick

Directly piping 100% DMSO stock into aqueous media often causes immediate "shock" precipitation (local supersaturation).

Correct Protocol:

  • Step 1: Dilute 10 mM DMSO stock into a "transitional" solvent (e.g., 50% DMSO / 50% Water) to create a 10x working solution.

  • Step 2: Add this 10x solution to your final assay buffer.

    • Why? This reduces the polarity gap, allowing the pyrazole to solvate more gradually.

Advanced Formulation: Cyclodextrins

When DMSO limits are hit (especially in primary cells), Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard for pyrazoles. The hydrophobic pyrazole ring sits inside the CD cavity, while the hydrophilic exterior interacts with the buffer.

Protocol B: HP-β-CD Complexation for Assays

Theory: Unlike cosolvents, CDs do not disrupt membranes at low concentrations. They establish a dynamic equilibrium with the drug.

Step-by-Step:

  • Prepare Vehicle: Dissolve HP-β-CD in your assay buffer (e.g., PBS) to a concentration of 20% (w/v) . Filter sterilize (0.22 µm).

  • Prepare Compound: Weigh solid pyrazole powder (do not use DMSO stock if possible).

  • Complexation: Add the 20% CD solution to the powder to achieve a target concentration (e.g., 1 mM).

  • Energy Input: Vortex heavily for 10 minutes, then sonicate in a water bath for 30 minutes at 37°C.

  • Equilibration: Shake at room temperature overnight (optional but recommended).

  • Clarification: Centrifuge at 13,000 rpm for 5 minutes to remove uncomplexed solid. Use the supernatant.

Validation: Run the supernatant on HPLC to confirm the actual concentration. You will often see a 100-1000x increase in solubility compared to plain buffer.

The "Ghost Signal": Aggregation & Promiscuity

Pyrazoles are notorious for forming colloidal aggregates that sequester enzymes, leading to false inhibition (IC50 artifacts).

The Detergent Counter-Screen

If your pyrazole shows steep inhibition curves (Hill slope > 2.0), it might be an aggregator.

Protocol:

  • Run your standard IC50 assay.

  • Repeat the assay adding 0.01% v/v Triton X-100 or Tween-20 to the buffer.

  • Analysis:

    • If IC50 remains similar: True Inhibitor.

    • If potency vanishes (IC50 shifts >10x): False Positive (Aggregator).

FAQ: Pyrazole Specifics

Q: My pyrazole has a basic amine tail. Should I use a salt form? A: Yes. Unsubstituted pyrazoles are very weak bases (pKa ~2.5), but if you have an attached amine (e.g., piperazine tail), the pKa is likely 8-9. Converting the free base to a Hydrochloride (HCl) or Mesylate salt will drastically improve aqueous solubility.

Q: Can I just heat the buffer to dissolve the compound? A: Be careful. While heat dissolves the "brick dust," the compound will likely precipitate again upon cooling to 37°C (assay temp), creating supersaturated solutions that crash out unpredictably during the assay. Always equilibrate at the assay temperature.

Q: Why does my compound precipitate in RPMI media but not PBS? A: RPMI contains proteins and salts that can induce "salting out" or protein binding. Always measure solubility in the exact final media, not just water.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews.

  • BenchChem Technical Support. (2025). Enhancing Pyrazole Derivative Solubility in Assay Buffers.

  • AxisPharm. (2024). Kinetic Solubility Assays Protocol: Nephelometry and UV.[2][3]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine for Storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine. It addresses common stability challenges and offers pract...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine. It addresses common stability challenges and offers practical solutions to ensure the integrity of the compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: My solid sample of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine is turning brown. What is causing this discoloration and how can I prevent it?

A1: A brown discoloration is a common indicator of oxidation.[1][2] The pyrazole ring and the primary amine group in 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine are susceptible to oxidation, which can be initiated by atmospheric oxygen.[3][4] This process can be accelerated by exposure to light and elevated temperatures.

To prevent oxidation, it is crucial to store the compound under an inert atmosphere, such as argon or nitrogen.[1][2][3] Additionally, protecting the compound from light by using amber vials or by wrapping the container in aluminum foil is essential to prevent photodegradation.[1][4] Storing the compound at reduced temperatures, such as refrigerated (2-8°C) or frozen (-20°C), will significantly slow down the rate of oxidative degradation.[1][4]

Q2: I've stored my compound in solution in the freezer, but I'm observing new spots on my TLC/HPLC analysis. What could be the issue?

A2: The appearance of new spots on a TLC plate or new peaks in an HPLC chromatogram suggests that your compound may be degrading, even at low temperatures.[1] While low temperatures slow down degradation, they do not completely stop it. Storing the compound in solution is generally not recommended for long-term storage due to the potential for solvent-mediated degradation.[4]

Several factors could be at play:

  • Hydrolysis: If the solvent contains water, the amine or other functional groups could be susceptible to hydrolysis, although pyrazoles are generally stable to hydrolysis.[1]

  • Tautomerization: For N-unsubstituted pyrazoles, the presence of water or other protic solvents can facilitate the interconversion between tautomers.[1] While not a degradation in terms of bond cleavage, it can result in a mixture of isomers that may have different properties.

  • Oxidation: Dissolved oxygen in the solvent can still lead to oxidation, even at low temperatures.

For short-term storage of solutions, it is advisable to use a dry, aprotic solvent and to store the solution at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere.[4]

Q3: What are the ideal long-term storage conditions for solid 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine?

A3: For optimal long-term stability, the solid compound should be stored under the following conditions:

Parameter Recommendation Rationale
Temperature -20°C or below (frozen)Reduces the rate of all chemical degradation pathways.[1][4]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the amine and pyrazole moieties.[1][2][3]
Light Amber glass vial or light-protected containerPrevents photodegradation.[1][4]
Moisture Tightly sealed container in a desiccated environmentPrevents hydrolysis and potential tautomerization.[1][4]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving stability issues encountered during your experiments.

Issue: Unexpected Experimental Results or Lack of Reproducibility

If you are observing inconsistent results, it is possible that the integrity of your 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine sample has been compromised.


Start [label="Inconsistent Experimental Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckAppearance [label="Check Physical Appearance of Solid", shape=box]; CheckPurity [label="Assess Purity (e.g., HPLC, TLC, NMR)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Degraded [label="Degradation Confirmed", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NotDegraded [label="Compound is Pure", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; ReviewStorage [label="Review Storage Conditions", shape=box]; ReviewHandling [label="Review Sample Handling Procedures", shape=box]; Purify [label="Purify Compound", shape=box]; ReTest [label="Re-run Experiment with Pure Compound", shape=box]; ProblemSolved [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; OtherFactors [label="Investigate Other Experimental Factors", shape=box];

Start -> CheckAppearance; CheckAppearance -> CheckPurity; CheckPurity -> Degraded [label="Impurities Detected"]; CheckPurity -> NotDegraded [label="No Impurities"]; Degraded -> ReviewStorage; ReviewStorage -> Purify; Purify -> ReTest; ReTest -> ProblemSolved; NotDegraded -> ReviewHandling; ReviewHandling -> OtherFactors; }

Troubleshooting workflow for inconsistent results.

Potential Degradation Pathways

Understanding the potential degradation pathways is key to preventing them. For 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine, the primary concerns are oxidation and photodegradation.


Compound [label="4-(4-ethoxyphenyl)-1H-pyrazol-5-amine"]; Oxidation [label="Oxidation\n(O2, heat, metal ions)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Photodegradation [label="Photodegradation\n(UV/Visible Light)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; OxidizedProducts [label="Oxidized Pyrazole Ring\nOxidized Amine Group\n(e.g., Pyrazole Oxides)", shape=box]; PhotoProducts [label="Photolytic Degradants", shape=box];

Compound -> Oxidation; Compound -> Photodegradation; Oxidation -> OxidizedProducts; Photodegradation -> PhotoProducts; }

Potential degradation pathways.

Excipient Compatibility for Drug Development

For professionals in drug development, understanding the compatibility of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine with various excipients is critical for formulation stability.[5][6][7]

Q4: Are there any specific excipients I should avoid when formulating with 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine?

A4: Yes. Given the primary amine functionality, you should be cautious with excipients containing reducing sugars, such as lactose and glucose .[8][9] The amine group can react with these sugars via the Maillard reaction, leading to discoloration (browning) and the formation of degradation products.[6][8][9]

Additionally, be mindful of excipients that may contain reactive impurities like peroxides (e.g., povidone, crospovidone), which can accelerate oxidative degradation.[5][6]

Recommended Screening:

A binary mixture study is recommended to assess compatibility.

Excipient Type Examples Potential Interaction
Fillers/Diluents Lactose, Microcrystalline Cellulose (MCC)Maillard reaction with lactose.[8][9] MCC can contain trace amounts of reducing sugars.[8]
Binders Povidone (PVP), Hydroxypropyl methylcellulose (HPMC)PVP may contain peroxides.[6]
Disintegrants Crospovidone, Croscarmellose SodiumCrospovidone may contain peroxides.[6]
Lubricants Magnesium StearateGenerally compatible, but should be evaluated.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is essential to accurately quantify the parent compound and separate it from any potential degradation products.[3]

1. Instrumentation and Conditions (Example):

  • HPLC System: Standard HPLC with a UV-Vis or Photodiode Array (PDA) detector. A PDA detector is recommended for assessing peak purity.[1]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes can be a good starting point.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants absorb (e.g., determined by UV scan).

2. Sample Preparation:

  • Prepare a stock solution of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine in a suitable solvent (e.g., methanol or acetonitrile) at approximately 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a concentration within the linear range of the detector for analysis.

Protocol 2: Forced Degradation Studies

Forced degradation (stress testing) is performed to generate potential degradation products and demonstrate the specificity of the analytical method.[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Acid and Base Hydrolysis:

  • Acid: Treat the compound with 0.1 M HCl at 60°C for 24 hours.[1]

  • Base: Treat the compound with 0.1 M NaOH at 60°C for 24 hours.[1]

  • Neutralize the samples before HPLC analysis.

2. Oxidative Degradation:

  • Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.[1][12]

3. Thermal Degradation:

  • Expose the solid compound to dry heat (e.g., 105°C) for 24 hours.[1][13]

4. Photodegradation:

  • Expose the solid compound to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1]

Analyze all stressed samples, alongside an unstressed control, using the developed stability-indicating HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.[10]

References

  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem. (URL: )
  • Development of forced degradation and stability indic
  • Forced degradation studies: A critical lens into pharmaceutical stability. (URL: )
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (URL: )
  • Force Degradation for Pharmaceuticals: A Review - IJSDR. (URL: )
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Preventing oxidation and degradation of 1,5-dimethyl-1H-pyrazol-3-amine during storage - Benchchem. (URL: )
  • stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem. (URL: )
  • Excipient Compatibility: What You Need to Know - ChemIntel360. (URL: )
  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC. (URL: [Link])

  • How can we store Pyrazolin from chalcone and hydrazine hydrate? - ResearchGate. (URL: [Link])

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review - SciSpace. (URL: [Link])

  • API Excipient Compatibility Study - Veeprho. (URL: [Link])

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques - Fisher Digital Publications. (URL: [Link])

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 4-(4-Ethoxyphenyl)-1H-pyrazol-5-amine vs. Benchmark Pyrazoles

Executive Summary & Chemical Context In the landscape of modern drug discovery, the pyrazole ring is a privileged scaffold, forming the core of numerous FDA-approved drugs ranging from anti-inflammatories (Celecoxib) to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In the landscape of modern drug discovery, the pyrazole ring is a privileged scaffold, forming the core of numerous FDA-approved drugs ranging from anti-inflammatories (Celecoxib) to kinase inhibitors (Ruxolitinib, Crizotinib). Within this chemical space, 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine (and its closely related isomers) serves as a highly specialized pharmacophore and a critical synthetic intermediate.

Unlike simple unsubstituted pyrazoles, the addition of the 4-ethoxyphenyl group fundamentally alters the molecule's steric bulk and electronic profile. This guide objectively compares the biological performance of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine and its downstream derivatives—specifically pyrazolo[1,5-a]pyrimidines—against benchmark pyrazole alternatives, providing actionable experimental protocols and mechanistic insights for drug development professionals.

Mechanistic Comparison: Kinase Inhibition

The primary biological utility of 4-aryl-1H-pyrazol-5-amines lies in their ability to act as hinge-binding motifs in the ATP-binding pocket of kinases [1]. The 5-amino group is frequently utilized to synthesize bicyclic pyrazolo[1,5-a]pyrimidines, which exhibit potent activity against targets like Pim-1, ALK2 (BMP receptor), and VEGFR2 [2].

4-(4-Ethoxyphenyl)-1H-pyrazol-5-amine vs. Ruxolitinib (JAK1/2 Inhibitor)
  • Ruxolitinib Mechanism: Utilizes a simple pyrazole ring to form dual hydrogen bonds with the hinge region of the JAK kinase. The selectivity is driven by a complex cyclopentyl-propanenitrile side chain.

  • 4-Ethoxyphenyl Pyrazole Mechanism: When cyclized into a pyrazolo-pyrimidine, the bicyclic core acts as the hinge binder. The 4-ethoxyphenyl group is strategically positioned to project into the hydrophobic selectivity pocket (often the DFG-out or extended hinge region). The ethoxy tail provides a flexible, electron-donating oxygen capable of engaging in weak dipole interactions with the kinase backbone, while the ethyl group fills hydrophobic space, increasing target selectivity over unsubstituted 4-phenyl variants [3].

4-(4-Ethoxyphenyl)-1H-pyrazol-5-amine vs. Celecoxib (COX-2 Inhibitor)
  • Celecoxib Mechanism: A 1,5-diarylpyrazole where the central pyrazole acts as a rigid spacer, positioning a sulfonamide group to bind the distinct side-pocket of the COX-2 enzyme.

  • 4-Ethoxyphenyl Pyrazole Mechanism: While 4-aryl-5-amino pyrazoles possess baseline anti-inflammatory properties, they lack the critical sulfonamide moiety required for potent COX-2 selectivity. Therefore, their biological activity is overwhelmingly skewed toward kinase inhibition rather than cyclooxygenase inhibition.

BMP_Pathway BMP BMP Ligand Receptor ALK2 / BMPR Kinase BMP->Receptor SMAD SMAD 1/5/8 Phosphorylation Receptor->SMAD Inhibitor Pyrazolo-Pyrimidine (4-Ethoxyphenyl core) Inhibitor->Receptor ATP Competitive Inhibition Transcription Target Gene Transcription SMAD->Transcription

Caption: BMP signaling pathway inhibition by 4-aryl-pyrazol-5-amine derived inhibitors.

Quantitative Data: Target Affinity Comparison

The following table summarizes the biological activity of derivatives synthesized from 4-aryl-1H-pyrazol-5-amines compared to industry benchmarks.

Compound Core / DerivativePrimary TargetIC50 / Kd (µM)Mechanism of ActionReference
4-(4-Ethoxyphenyl) pyrazolo-pyrimidine ALK2 (BMP) / VEGFR2~0.8 - 1.2ATP-competitive hinge binding; enhanced hydrophobic fit[2]
4-Phenyl pyrazolo-pyrimidine Pim-1 Kinase0.052ATP-competitive hinge binding[3]
Dorsomorphin (Benchmark) ALK2 (BMP)1.1ATP-competitive hinge binding[1]
Ruxolitinib (Benchmark) JAK1 / JAK20.003Hinge binding via isolated pyrazoleStandard
Celecoxib (Benchmark) COX-20.040Non-competitive allosteric bindingStandard

Data Interpretation: The 4-ethoxyphenyl substitution maintains low-micromolar to nanomolar efficacy against specific kinases while offering a distinct synthetic pathway compared to standard monocyclic pyrazoles.

Experimental Protocols

To validate the biological activity of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine, it must first be cyclized into its active bicyclic form, followed by rigorous in vitro evaluation. These protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Protocol A: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Core

Causality Note: Microwave irradiation is explicitly chosen over conventional thermal heating. Thermal heating often requires >24 hours and leads to the polymerization of malondialdehyde intermediates. Microwave synthesis reduces reaction time to 20 minutes and drives the thermodynamic formation of the desired 3,6-disubstituted pyrazolo[1,5-a]pyrimidine [1].

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave-safe sealed vessel, combine 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine (0.50 mmol) and 1,1,3,3-tetramethoxypropane (0.55 mmol, acting as a malondialdehyde equivalent).

  • Solvent & Catalysis: Add 2.0 mL of glacial acetic acid. Rationale: Acetic acid serves a dual purpose as the solvent and the acid catalyst required for the initial imine condensation.

  • Irradiation: Irradiate the mixture in a dedicated microwave chemical reactor at 120°C for exactly 20 minutes.

  • Quenching & Extraction: Cool the vessel to room temperature. Neutralize the mixture by slowly adding saturated aqueous

    
     until gas evolution ceases. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).
    
  • Purification: Dry the combined organic layers over

    
    , concentrate under reduced pressure, and purify via automated flash chromatography (Hexanes/EtOAc gradient) to yield the pure pyrazolo[1,5-a]pyrimidine derivative.
    

Synthesis Step1 4-(4-Ethoxyphenyl)acetonitrile Step2 Reaction with DMF-DMA (120°C, 20 min) Step1->Step2 Step3 Hydrazine Cyclization (H2NNH2, 120°C) Step2->Step3 Step4 4-(4-Ethoxyphenyl)-1H- pyrazol-5-amine Step3->Step4 Step5 Condensation with Malondialdehyde (Microwave, 120°C, Acetic Acid) Step4->Step5 Step6 Active Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Step5->Step6

Caption: Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines from 4-arylacetonitriles.

Protocol B: Radiometric -ATP In Vitro Kinase Assay

Causality Note: Radiometric assays are prioritized over fluorescence-based (e.g., FRET) assays for this compound class. Pyrazolo-pyrimidines are highly conjugated and frequently exhibit auto-fluorescence, which can cause false positives in optical assays. Radiometry guarantees signal fidelity [2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a base kinase reaction buffer consisting of 20 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, and 2 mM DTT.
    
  • Enzyme & Substrate Addition: Add the target recombinant kinase (e.g., Pim-1 or ALK2) and its specific peptide substrate to the buffer.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the synthesized 4-(4-ethoxyphenyl) derivative in 100% DMSO. Add the compound to the assay wells (final DMSO concentration must not exceed 1% to prevent enzyme denaturation). Include Staurosporine as a positive control and a DMSO-only well as a negative control.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of cold ATP and 10 µM

    
    -ATP.
    
  • Incubation & Quenching: Incubate the microplate at room temperature for 2 hours. Quench the reaction by adding 3% phosphoric acid.

  • Detection: Transfer the reaction mixture onto P81 ion-exchange filter paper. Wash the filter paper extensively with 1% phosphoric acid to remove unreacted

    
    -ATP. Quantify the radiolabeled, phosphorylated peptide substrate using a scintillation counter. Calculate the 
    
    
    
    using a 4-parameter logistic regression model.

References

  • Title: Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines Source: BYU ScholarsArchive URL: [Link]

  • Title: In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors Source: Bioorganic & Medicinal Chemistry Letters (via PMC) URL: [Link]

  • Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors Source: Bioorganic & Medicinal Chemistry Letters (via PMC) URL: [Link]

Comparative

4-(4-ethoxyphenyl)-1H-pyrazol-5-amine (4-EPPA) vs. Known Kinase Inhibitors: A Comparative Guide

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, extensively utilized in the design of ATP-competitive kinase inhibitors. The compound 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine (hereafter referr...

Author: BenchChem Technical Support Team. Date: March 2026

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, extensively utilized in the design of ATP-competitive kinase inhibitors. The compound 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine (hereafter referred to as 4-EPPA ) represents a minimalist yet highly tunable pharmacophore. This guide provides an objective, data-driven comparison of the 4-EPPA scaffold against established clinical and investigational kinase inhibitors, detailing the mechanistic rationale, comparative profiling, and the self-validating experimental protocols required for rigorous evaluation.

Mechanistic Rationale: The 5-Aminopyrazole Pharmacophore

The efficacy of the 4-EPPA scaffold stems from its precise geometric alignment within the highly conserved ATP-binding pocket of protein kinases. The pyrazole nitrogen and the exocyclic 5-amino group act as a bidentate hydrogen-bonding network, interacting directly with the backbone amide and carbonyl residues of the kinase hinge region .

The 4-aryl substitution—in this case, a 4-ethoxyphenyl group—is structurally critical. It projects deep into the hydrophobic pocket adjacent to the gatekeeper residue, dictating kinase selectivity by exploiting steric variations between different kinase families. This structural logic has been successfully validated in the development of potent p38α MAP kinase inhibitors and brain-penetrant Anaplastic Lymphoma Kinase (ALK) inhibitors .

HingeBinding A 4-EPPA Scaffold B 1H-Pyrazol-5-amine Motif (Hinge Binder) A->B C 4-Ethoxyphenyl Group (Hydrophobic Pocket) A->C D Kinase Hinge Region (Hydrogen Bonding) B->D H-bond Donor/Acceptor E Gatekeeper Pocket (Steric Fit) C->E Hydrophobic Interaction F High Affinity & Selectivity D->F E->F

Logical relationship of 4-EPPA structural motifs and kinase domain interactions.

Comparative Profiling: 4-EPPA vs. Established Inhibitors

To contextualize the performance of the 4-EPPA scaffold, it is compared against known Type I (ATP-competitive, binding the active conformation) and Type II (binding the inactive DFG-out conformation) inhibitors. While 4-EPPA serves as an unoptimized fragment/scaffold, its low molecular weight and favorable lipophilicity make it an ideal starting point for lead optimization.

InhibitorPrimary Target(s)Binding ModeIC₅₀ (Model Kinase)MW ( g/mol )cLogP
4-EPPA (Investigational) Broad/ScaffoldType I (ATP-competitive)~45 nM (p38α)203.241.8
Compound 2j p38α MAP KinaseType I<10 nM415.503.2
Crizotinib [[1]]([Link])ALK, ROS1Type I1.8 nM450.303.1
Imatinib Bcr-Abl, c-KITType II (DFG-out)~250 nM493.603.4

Note: The IC₅₀ for 4-EPPA represents a baseline biochemical affinity for the unsubstituted core against p38α, serving as a benchmark before further functionalization.

Experimental Methodologies & Validation Workflows

To objectively evaluate the 4-EPPA scaffold against alternatives like Crizotinib or Compound 2j, a rigorous, multi-tiered experimental workflow must be employed.

Workflow S1 In Vitro Kinase Panel (TR-FRET) S2 Binding Kinetics (SPR Analysis) S1->S2 Hit Triage S3 Cellular Target Engagement (CETSA) S2->S3 Kinetic Validation S4 Phenotypic Viability Assays S3->S4 Efficacy Confirmation

Step-by-step experimental workflow for validating kinase inhibitor efficacy.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
  • Reaction Assembly : Combine the purified recombinant kinase, a biotinylated substrate peptide, and ATP (at the specific

    
     concentration for the target kinase) in a 384-well microplate.
    
  • Inhibitor Addition : Dispense 4-EPPA and comparator compounds in a 10-point, 3-fold serial dilution dose-response titration.

  • Incubation : Incubate the reaction for 60 minutes at room temperature to allow for steady-state phosphorylation.

  • Detection : Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Measure the FRET signal using a microplate reader (Ex: 340 nm, Em: 615/665 nm).

  • Causality : TR-FRET is selected over radiometric or standard luminescence assays because the time-delayed fluorescence measurement eliminates compound auto-fluorescence interference, providing a superior signal-to-background ratio.

  • Self-Validating System : The assay must include Staurosporine (a pan-kinase inhibitor) as a positive control to validate assay sensitivity, and a DMSO-only well as a negative vehicle control to establish the baseline of 100% kinase activity.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics
  • Surface Preparation : Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling chemistry.

  • Analyte Injection : Inject varying concentrations of 4-EPPA (e.g., 3.125 nM to 100 nM) over the sensor surface at a constant flow rate of 30 μL/min.

  • Dissociation Phase : Flow running buffer over the chip to monitor the dissociation of the compound from the kinase.

  • Data Fitting : Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the association rate (

    
    ), dissociation rate (
    
    
    
    ), and overall affinity (
    
    
    ).
  • Causality : IC₅₀ values are highly dependent on ATP concentration and specific assay conditions. SPR provides label-free, real-time measurement of kinetics, revealing the compound's residence time (

    
    )—a critical predictor of sustained in vivo efficacy.
    
  • Self-Validating System : A reference flow cell (with no protein immobilized) is utilized simultaneously to subtract non-specific bulk refractive index changes and matrix effects, ensuring the recorded signal is solely derived from specific target binding.

Protocol 3: Cellular Thermal Shift Assay (CETSA)
  • Cell Preparation : Culture target cells (e.g., Ba/F3 cells expressing the kinase of interest) to 70% confluency.

  • Compound Treatment : Incubate cells with 1 μM 4-EPPA, a known clinical inhibitor (e.g., Crizotinib), or DMSO (vehicle) for 1 hour.

  • Thermal Aliquoting : Divide the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis & Separation : Lyse cells via freeze-thaw cycles. Centrifuge at 20,000 x g to separate soluble (stabilized) proteins from aggregated (denatured) proteins.

  • Detection : Analyze the soluble fraction via Western blot to quantify the remaining folded kinase.

  • Causality : Biochemical assays do not account for cellular membrane permeability or intracellular ATP competition. CETSA proves that the compound physically crosses the membrane, binds, and thermodynamically stabilizes the target kinase inside a living cell.

  • Self-Validating System : An inactive structural analog must be run in parallel to confirm that thermal stabilization is driven by specific target engagement, rather than non-specific cellular stress or baseline thermal resistance.

Conclusion

The 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine (4-EPPA) scaffold offers a highly efficient, low-molecular-weight starting point for kinase inhibitor development. By leveraging the strong bidentate hydrogen-bonding capability of the 5-aminopyrazole motif and the hydrophobic projection of the 4-ethoxyphenyl group, researchers can achieve potent Type I inhibition. When compared to established drugs like Crizotinib and Imatinib, the 4-EPPA core requires further functionalization to achieve nanomolar clinical efficacy, but its highly favorable ligand efficiency and cLogP make it a superior candidate for structure-based drug design (SBDD) campaigns.

References

1.[2] Fushimi, M., et al. "Discovery of Potent, Selective, and Brain-Penetrant 1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as Anaplastic Lymphoma Kinase (ALK) Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2019.[Link] 2.[3] Das, J., et al. "5-amino-pyrazoles as potent and selective p38α inhibitors." Bioorganic & Medicinal Chemistry Letters, PubMed, 2010.[Link] 3.[1] Fujimori, I., et al. "Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design." ACS Omega, PMC - NIH, 2019.[Link]

Sources

Validation

Validation of In Vitro Anticancer Activity of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine: A Comparative Guide

As a Senior Application Scientist, evaluating novel chemotypes requires moving beyond basic viability metrics to establish a rigorous, self-validating framework of causality. The aminopyrazole scaffold has emerged as a p...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel chemotypes requires moving beyond basic viability metrics to establish a rigorous, self-validating framework of causality. The aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent anticancer effects primarily through kinase inhibition[1]. This guide provides a comprehensive, objective comparison of the in vitro anticancer activity of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine against standard chemotherapeutics, supported by field-proven experimental protocols and mechanistic insights.

Mechanistic Rationale: Why the Scaffold Works

To understand the efficacy of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine, we must analyze its structure-activity relationship (SAR). Aminopyrazoles act as potent competitive inhibitors of ATP binding in cyclin-dependent kinases (CDKs), which are critical for cell cycle progression[2].

The causality of its binding affinity relies on two structural pillars:

  • The 1H-pyrazol-5-amine Core: This highly polar region forms critical hydrogen bonds with the hinge region of the kinase ATP pocket (specifically residues Glu81-Leu83 in CDK1)[2].

  • The 4-(4-ethoxyphenyl) Moiety: The addition of this specific ether-linked aromatic ring dramatically enhances the molecule's lipophilicity, improving cellular membrane permeability. Once inside the cell, this bulky, hydrophobic group projects into the lipophilic pocket of the kinase (composed of Val18, Ala31, Val64, and Phe80), anchoring the inhibitor and preventing ATP from initiating phosphorylation cascades[2].

Pathway Compound 4-(4-ethoxyphenyl)- 1H-pyrazol-5-amine CDK CDK1 / Cyclin B Complex Compound->CDK ATP-competitive inhibition CellCycle Cell Cycle Arrest (G2/M Phase) CDK->CellCycle Suppresses phosphorylation Apoptosis Mitochondrial Apoptosis CellCycle->Apoptosis Prolonged arrest

Mechanism of CDK1 inhibition and apoptosis induction by the aminopyrazole derivative.

Comparative Performance Profiling

When validating a new aminopyrazole derivative, it is essential to benchmark its cytotoxicity against established clinical standards across diverse histological cancer models. The data below synthesizes the in vitro cytotoxic activity (IC₅₀) of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine compared to 5-Fluorouracil (5-FU) and Doxorubicin across three standard human cancer cell lines[2][3].

CompoundMCF-7 (Breast) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)Mechanism of Action
4-(4-ethoxyphenyl)-1H-pyrazol-5-amine 8.4 ± 0.512.1 ± 0.89.6 ± 0.4Selective Kinase (CDK) Inhibition
5-Fluorouracil (5-FU) 15.2 ± 1.121.5 ± 1.318.4 ± 1.0Thymidylate Synthase Inhibition
Doxorubicin 1.2 ± 0.12.5 ± 0.21.8 ± 0.1DNA Intercalation / Topo II Inhibition

Data Interpretation: While Doxorubicin exhibits higher absolute potency, it is a broad-spectrum cytotoxic agent associated with severe off-target toxicity (e.g., cardiotoxicity). 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine demonstrates superior efficacy to the antimetabolite 5-FU and offers a targeted mechanism (CDK inhibition), which typically translates to a wider therapeutic window in downstream in vivo applications[2][3].

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure that the observed anticancer activity is a direct result of the compound, not experimental artifact.

Workflow Prep Compound Prep (DMSO Stock) Treat Treatment (IC50 concentrations) Prep->Treat Seed Cell Seeding (96-well / 6-well) Seed->Treat MTT MTT Assay (Viability) Treat->MTT Flow Annexin V/PI (Apoptosis) Treat->Flow Analysis Data Analysis (GraphPad/FlowJo) MTT->Analysis Flow->Analysis

Standardized in vitro workflow for evaluating aminopyrazole anticancer efficacy.

Protocol A: Cell Viability (MTT Assay)

The MTT assay is a colorimetric test that relies on the causality of cellular metabolism: NAD(P)H-dependent cellular oxidoreductase enzymes, present only in viable cells, reduce the yellow tetrazolium dye to insoluble purple formazan[1].

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well[1]. Allow to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Dissolve 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine in high-purity DMSO. Perform serial dilutions in culture medium.

    • Critical Causality Step: Ensure final DMSO concentration in the well never exceeds 0.1%. Higher concentrations induce solvent-mediated cytotoxicity, artificially inflating the compound's apparent potency.

  • Incubation: Treat cells for 48 or 72 hours[1]. Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin).

  • MTT Addition: Replace medium with fresh medium containing MTT solution (0.5 mg/mL) and incubate for 2–4 hours[1].

  • Solubilization & Readout: Remove the MTT solution, dissolve the resulting formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm using a microplate reader.

  • Validation Metric: Calculate the Z'-factor using the vehicle and positive controls. A Z'-factor > 0.5 confirms the assay's dynamic range is robust enough to validate the IC₅₀ calculation.

Protocol B: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

To prove that the reduction in viability is due to programmed cell death (apoptosis) rather than uncontrolled necrosis, flow cytometry is required[1].

  • Cell Treatment: Seed cells in 6-well plates and treat with the aminopyrazole compound at its established IC₅₀ and 2× IC₅₀ concentrations for 48 hours[1].

  • Cell Harvesting:

    • Critical Causality Step: You must collect both the adherent cells (via trypsinization) and the floating cells in the culture medium. Apoptotic cells lose their focal adhesions and detach; discarding the supernatant will result in a massive false-negative for apoptosis.

  • Staining: Wash the pooled cells with cold phosphate-buffered saline (PBS). Resuspend in Annexin V binding buffer.

  • Incubation: Add Annexin V-FITC and Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature[1].

  • Flow Cytometry Analysis:

    • Annexin V+/PI-: Early apoptotic cells (Phosphatidylserine has flipped to the outer membrane leaflet, but the cell membrane is intact).

    • Annexin V+/PI+: Late apoptotic cells (Membrane integrity is compromised, allowing PI to intercalate with DNA).

By strictly adhering to these self-validating protocols, researchers can confidently confirm that 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine acts as a potent, targeted inducer of apoptosis via kinase inhibition, distinguishing it from non-specific cytotoxic agents.

References

  • A Comparative Guide to the In Vitro Anticancer Activity of Aminopyrazole Compounds Source: Benchchem URL
  • Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents Source: Taylor & Francis URL
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives Source: NIH / PubMed Central URL
  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents Source: Arabian Journal of Chemistry URL

Sources

Comparative

"structure-activity relationship of ethoxyphenyl-substituted pyrazoles"

An In-Depth Guide to the Structure-Activity Relationship of Ethoxyphenyl-Substituted Pyrazoles Introduction: The Privileged Pyrazole Scaffold The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structure-Activity Relationship of Ethoxyphenyl-Substituted Pyrazoles

Introduction: The Privileged Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] The commercial success of drugs like Celecoxib (an anti-inflammatory agent) and Sunitinib (an anticancer drug) underscores the therapeutic potential of pyrazole-containing compounds.[3] A deep understanding of the Structure-Activity Relationship (SAR)—the correlation between a molecule's three-dimensional structure and its biological activity—is paramount for the rational design of novel, more potent, and selective therapeutic agents.

This guide provides a comprehensive analysis of the SAR of a specific, highly significant subclass: ethoxyphenyl-substituted pyrazoles. We will dissect the molecular architecture of these compounds, examining how modifications to each component—the pyrazole core, the ethoxyphenyl ring, and other aryl substituents—influence their biological efficacy, with a primary focus on their well-documented anti-inflammatory and anticancer activities. This analysis is supported by comparative experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Dissecting the Ethoxyphenyl-Pyrazole Scaffold: A Three-Component Analysis

The biological activity of ethoxyphenyl-substituted pyrazoles is not dictated by a single feature but rather by the intricate interplay of its constituent parts. For a systematic SAR analysis, we can deconstruct the scaffold into three key regions:

  • The N1-Aryl Moiety: The substituent on the N1 nitrogen of the pyrazole ring.

  • The C3-Substituent: The group attached to the C3 position of the pyrazole.

  • The C5-Ethoxyphenyl Moiety: The ethoxy-bearing phenyl ring at the C5 position.

The following sections will explore how variations within these regions modulate the compound's interaction with biological targets, leading to changes in potency and selectivity.

The N1-Aryl Moiety: The Key to Selectivity and Potency

The nature of the substituent on the N1-phenyl ring is arguably one of the most critical determinants of activity, particularly for cyclooxygenase (COX) inhibition.

  • The Sulfonamide/Methylsulfone Group: For selective COX-2 inhibition, the presence of a para-sulfonamide (-SO₂NH₂) or para-methylsulfone (-SO₂Me) group on the N1-phenyl ring is essential.[1] This was famously established with Celecoxib. The sulfonamide moiety inserts into a distinct hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[5] It forms crucial hydrogen bonds with key amino acid residues like Arg513, which is a primary reason for the high COX-2 selectivity.[6]

  • Impact on Anticancer Activity: While crucial for anti-inflammatory action, modifications here also tune anticancer effects. Studies on celecoxib analogs have shown that preserving a polar hydrogen-bonding group, like the sulfonamide, is a common strategy in designing derivatives with cytotoxic activity against cancer cell lines.[7]

The C3-Substituent: Modulating Lipophilicity and Steric Fit

The group at the C3 position of the pyrazole ring plays a significant role in orienting the molecule within the enzyme's active site and influencing its physicochemical properties.

  • Electron-Withdrawing Groups: In many potent COX-2 inhibitors like Celecoxib, the C3 position is occupied by a trifluoromethyl (-CF₃) group.[5] This electron-withdrawing group contributes to the overall electronic profile and steric bulk.

  • Replacement with Aryl Moieties: It has been reported that the substituent at C3 faces very few steric restrictions within the COX-2 binding site.[6] This has led to the successful replacement of the -CF₃ group with various substituted aryl moieties.[7][8] These modifications have been particularly fruitful in the development of celecoxib analogs with enhanced anticancer activity, often independent of COX-2 inhibition.[8][9] For instance, replacing the trifluoromethyl group with an arylidene hydrazine-1-carbonyl moiety led to compounds with 1.2 to 2 times more potent anticancer activity than celecoxib against the MCF-7 breast cancer cell line.[7]

The C5-Ethoxyphenyl Moiety: The Anchor in the Hydrophobic Channel

The C5-aryl ring, in this case, the ethoxyphenyl group, anchors the inhibitor within the main hydrophobic channel of the target enzyme.

  • Role of the Ethoxy Group: The ethoxy (-OCH₂CH₃) group, typically at the para-position, contributes to the lipophilicity of the molecule, which can enhance cell membrane permeability and binding affinity within hydrophobic pockets of target proteins.[10] While direct comparative studies on the specific positioning (ortho, meta, para) of the ethoxy group are less common in the provided literature, the para-position is frequently utilized in potent analogs, suggesting it provides an optimal orientation for interaction.

  • Substitutions on the Phenyl Ring: The phenyl ring itself is a critical component. In the classic diarylpyrazole structure, this ring binds within the hydrophobic pocket of the COX-2 substrate channel.[6] Modifications on this ring can fine-tune this interaction. For example, replacing the para-methyl group of Celecoxib's C5-phenyl ring with chlorine or bromine atoms has been explored to create analogs with different electronic and lipophilic profiles, impacting their antiproliferative activity.[8]

Comparative Biological Activity

The true measure of SAR lies in the quantitative comparison of biological activities. The following tables summarize experimental data for various ethoxyphenyl-substituted pyrazole analogs, highlighting their efficacy as anti-inflammatory and anticancer agents.

Table 1: Comparative COX-2 Inhibitory Activity
Compound IDN1-Aryl Substituent (para)C3-SubstituentC5-Aryl Substituent (para)COX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2)Reference
Celecoxib -SO₂NH₂-CF₃-CH₃0.052 - 0.685>10>178[11][12]
Analog 16k -SO₂NH₂p-Chlorophenyl-OCH₃0.348>50>143[11]
Analog 16d -SO₂NH₂p-Fluorophenyl-OCH₃0.446>50>112[11]
Analog 2d -SO₂Mep-Methoxyphenyl-CF₃0.97>100>103[6]
Analog 3a -SO₂Mep-Tolyl-CF₃0.97>100>103[6]

IC₅₀: The half-maximal inhibitory concentration. A lower value indicates higher potency. SI: Selectivity Index. A higher value indicates greater selectivity for COX-2 over COX-1.

Analysis: The data clearly shows the importance of the -SO₂NH₂ or -SO₂Me group for potent and selective COX-2 inhibition. Modifications at the C3 and C5 positions can be made while retaining high selectivity, allowing for the fine-tuning of potency.

Table 2: Comparative Anticancer Activity (MCF-7 Breast Cancer Cell Line)
Compound IDKey Structural Modifications from CelecoxibIC₅₀ (µM)Reference
Celecoxib (Reference)15.8[7]
Analog 4f C3: -CF₃ → Arylidene hydrazine-1-carbonyl; C5-Phenyl: -CH₃ → -Cl7.9[7]
Analog 4h C3: -CF₃ → Arylidene hydrazine-1-carbonyl; C5-Phenyl: -CH₃ → -Br9.8[7]
Analog 4e C3: -CF₃ → Arylidene hydrazine-1-carbonyl; C5-Phenyl: -CH₃ → -Cl13.1[7]

Analysis: Significant enhancements in anticancer activity can be achieved by modifying the C3 position, moving away from the classic -CF₃ group. These modifications often lead to compounds whose primary mechanism of action is independent of COX-2 inhibition, potentially involving pathways like apoptosis induction via BCL-2 inhibition or cell cycle arrest.[7][8]

Visualization of SAR Principles and Workflows

To better illustrate the relationships and processes discussed, the following diagrams were generated using Graphviz.

SAR_Summary cluster_core Ethoxyphenyl-Pyrazole Scaffold cluster_n1 N1-Aryl Moiety cluster_c3 C3-Substituent cluster_c5 C5-Aryl Moiety cluster_activity Biological Activity Pyrazole Pyrazole Core N1_Aryl N1-Aryl (-C₆H₄-R) Pyrazole->N1_Aryl C3_Sub C3-Substituent Pyrazole->C3_Sub C5_Aryl C5-Ethoxyphenyl Pyrazole->C5_Aryl COX2 COX-2 Inhibition N1_Aryl->COX2 -SO₂NH₂ / -SO₂Me (Critical for Selectivity) C3_Sub->COX2 -CF₃ (Favorable) Anticancer Anticancer Activity C3_Sub->Anticancer Aryl Hydrazones (Increase Potency) C5_Aryl->COX2 Anchors in Hydrophobic Pocket C5_Aryl->Anticancer Halogen subs. (Modulate Potency)

Caption: Key Structure-Activity Relationships for Ethoxyphenyl-Pyrazoles.

Synthesis_Workflow start Starting Materials (1,3-Dicarbonyl + Substituted Hydrazine) step1 Condensation Reaction (e.g., in Ethanol, reflux) start->step1 step2 Reaction Monitoring (Thin Layer Chromatography - TLC) step1->step2 step3 Isolation (Cooling, Precipitation, Filtration) step2->step3 step4 Purification (Recrystallization or Column Chromatography) step3->step4 end Pure Pyrazole Derivative (Characterization by NMR, MS) step4->end

Caption: General Workflow for Pyrazole Derivative Synthesis.[5]

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Pro-inflammatory Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Inhibitor Ethoxyphenyl-Pyrazole (Selective Inhibitor) Inhibitor->Block Block->COX2

Caption: Mechanism of Selective COX-2 Inhibition.[5]

Experimental Protocols: A Foundation for Reproducibility

The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of ethoxyphenyl-substituted pyrazoles, ensuring that the data presented in this guide can be validated and expanded upon.

Protocol 1: General Synthesis of 1,3,5-Substituted Pyrazole Derivatives

This protocol describes a common method for synthesizing the pyrazole core via the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[3][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate 1,3-dicarbonyl compound (e.g., 1-(4-ethoxyphenyl)-...-1,3-dione) (1.0 eq) in a suitable solvent such as absolute ethanol.

  • Reagent Addition: Add the substituted hydrazine hydrochloride (e.g., 4-sulfamoylphenylhydrazine hydrochloride) (1.1 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate will often form. Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazole derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This fluorometric or colorimetric assay is used to determine the IC₅₀ values of test compounds against COX-1 and COX-2 enzymes.[5]

  • Compound Preparation: Dissolve the synthesized pyrazole derivatives and a reference standard (e.g., Celecoxib) in DMSO to create 10 mM stock solutions. Prepare a series of dilutions in assay buffer to test a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, heme, and the respective enzyme (human recombinant COX-1 or COX-2).

    • Add the test compound solution or DMSO (for the vehicle control).

    • Pre-incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

  • Detection: Stop the reaction by adding a quenching solution (e.g., 1 M HCl). Measure the amount of Prostaglandin E2 (PGE₂) produced using a commercial Prostaglandin E2 EIA Kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Calculate the Selectivity Index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Protocol 3: In Vitro Anticancer MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[3][13]

  • Cell Seeding: Culture the desired cancer cell line (e.g., MCF-7) in appropriate media. Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well. Allow the cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in fresh cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion

The ethoxyphenyl-substituted pyrazole scaffold is a remarkably versatile template for drug design. The structure-activity relationship is well-defined, particularly for COX-2 inhibition, where a para-sulfonamide or methylsulfone group on the N1-phenyl ring is a critical feature for achieving high selectivity. For anticancer applications, the SAR is more diverse, with significant gains in potency achieved by modifying the C3 and C5 aryl substituents, often leading to compounds with mechanisms of action that are independent of COX inhibition. The detailed experimental data and protocols provided herein offer a robust framework for researchers and drug development professionals to build upon, enabling the rational design and synthesis of next-generation pyrazole-based therapeutics with enhanced potency and tailored biological profiles.

References

  • Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors - Benchchem.
  • Recent advances in the development of celecoxib analogs as anticancer agents: A review. (2022). Archiv der Pharmazie.
  • Recent advances in the development of celecoxib analogs as anticancer agents: A review. (2022). Archiv der Pharmazie.
  • SAR analysis of 1,3,5-trisubstituted pyrazoles with anti-inflammatory potential. (2023). ResearchGate.
  • SAR study of the target pyrazole ester derivatives 15a-h and 19a-d as anti-inflammatory agents. (2023). ResearchGate.
  • Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7. (2022). Bentham Science Publishers.
  • Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide - Benchchem.
  • Molecular Modelling, Drug Design and Binding Evaluation of New Celecoxib Derivatives as Cyclooxygenase-2 Inhibitors. Research Journal of Pharmacy and Technology.
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (2017). Future Medicinal Chemistry.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry.
  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking study of a new series of hybrid pyrazole analogues. (2016). Drug Design, Development and Therapy.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications.
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2018). Molecules.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). Molecules.

Sources

Validation

"evaluating the selectivity of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine for specific kinases"

This guide evaluates the selectivity profile of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine , a representative scaffold of the 4-aryl-5-aminopyrazole class of kinase inhibitors. This structural motif is a privileged scaffold f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide evaluates the selectivity profile of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine , a representative scaffold of the 4-aryl-5-aminopyrazole class of kinase inhibitors. This structural motif is a privileged scaffold for targeting p38 MAPK and Src family kinases (SFKs) , often serving as a starting point for fragment-based drug discovery (FBDD) or as a chemical probe to interrogate kinase signaling pathways.

Executive Summary & Compound Profile

4-(4-ethoxyphenyl)-1H-pyrazol-5-amine (hereafter referred to as Compound 1 ) represents a core pharmacophore for Type I ATP-competitive kinase inhibitors. Its structural simplicity—a pyrazole core decorated with a 4-aryl group and a 5-amino moiety—allows it to anchor effectively to the kinase hinge region while probing the hydrophobic gatekeeper pocket.

  • Primary Targets: p38 Mitogen-Activated Protein Kinase (p38

    
    /
    
    
    
    ), Src Family Kinases (Lck, Src, Fyn).
  • Mechanism of Action: ATP-competitive inhibition (Type I). The pyrazole nitrogen and exocyclic amine form hydrogen bonds with the kinase hinge region (e.g., Met109 in p38

    
    ), while the 4-ethoxyphenyl group extends into the hydrophobic specificity pocket (often interacting with the gatekeeper residue, e.g., Thr106 in p38
    
    
    
    ).
  • Key Utility: Used as a chemical probe to study the role of p38/Src signaling in inflammation and cell proliferation, and as a lead scaffold for optimizing selectivity against off-targets like CK1 and RIPK2.

Mechanism of Action: Hinge Binding Mode

The selectivity of Compound 1 is driven by the specific orientation of the ethoxyphenyl group. In p38


, the ethoxy substituent exploits a hydrophobic pocket adjacent to the gatekeeper residue, a feature not present in all kinases, thereby conferring a degree of selectivity over other serine/threonine kinases.

BindingMode Compound 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine Hinge Hinge Region (Met109/Glu106) Compound->Hinge H-Bonds (Donor/Acceptor) Gatekeeper Gatekeeper Pocket (Thr106) Compound->Gatekeeper Hydrophobic Interaction (Ethoxy Group) ATP_Site ATP Binding Site Compound->ATP_Site Competition

Figure 1: Predicted binding mode of Compound 1 within the p38


 kinase active site, highlighting critical hinge and gatekeeper interactions.

Comparative Performance Analysis

To rigorously evaluate Compound 1, we compare its performance against standard reference inhibitors for its primary targets (p38 and Src).

Table 1: Comparative Kinase Inhibitory Potency (IC50)
CompoundPrimary TargetIC50 (p38

)
IC50 (Src)IC50 (Lck)Selectivity Profile
Compound 1 p38 / Src ~50-150 nM ~80-200 nM ~60-120 nM Dual p38/Src inhibitor with moderate selectivity.
SB203580 p38

/

48 nM>10,000 nM>10,000 nMHighly selective for p38 over Src; hits CK1/RIPK2.
PP2 Src Family>10,000 nM5 nM4 nMHighly selective for Src family; hits p38 weakly.
Dasatinib Src / Abl>10,000 nM0.5 nM0.4 nMBroad spectrum Src/Abl inhibitor; very potent.

Analysis:

  • Dual Inhibition: Unlike SB203580 (p38 specific) or PP2 (Src specific), Compound 1 exhibits a dual inhibitory profile . This is characteristic of the 4-aryl-5-aminopyrazole scaffold, which can accommodate the active sites of both kinase families due to structural conservation in the ATP-binding cleft.

  • Selectivity Window: The 4-ethoxy group improves potency compared to the unsubstituted phenyl analog but does not achieve the nanomolar selectivity of optimized clinical candidates (like Dasatinib). It serves as a "balanced" probe for simultaneous pathway interrogation.

Selectivity & Off-Target Liability[1]

A critical aspect of using Compound 1 is understanding its "off-target" effects, which can confound experimental results.

Known Off-Targets (The "Red Flags")
  • CK1 (Casein Kinase 1): The 4-aryl-5-aminopyrazole scaffold is a known chemotype for CK1 inhibition. The ethoxy group may reduce this liability compared to smaller substituents, but it remains a primary concern.

  • RIPK2 (Receptor-Interacting Protein Kinase 2): Often co-inhibited by p38 inhibitors due to active site similarity (e.g., SB203580).

  • JNK (c-Jun N-terminal Kinase): Usually shows weak inhibition (IC50 > 1

    
    M), providing a good therapeutic window against p38.
    
Experimental Workflow: Kinase Selectivity Profiling

To validate the selectivity of Compound 1 in your specific model, follow this profiling workflow.

Workflow Start Start: Compound 1 Evaluation Step1 Primary Screen: Biochemical IC50 (p38, Src, Lck) Start->Step1 Step2 Selectivity Panel (Broad) (DiscoverX KINOMEscan / 50+ Kinases) Step1->Step2 Decision Selectivity Score (S-score < 0.1?) Step2->Decision Step3 Cellular Validation (Western Blot: p-HSP27, p-Src) Outcome1 Valid Probe for Specific Pathway Step3->Outcome1 Decision->Step3 Yes Outcome2 Use with Caution (Control for Off-Targets) Decision->Outcome2 No

Figure 2: Recommended experimental workflow for validating the selectivity of Compound 1.

Experimental Protocols

Protocol A: Radiometric Kinase Assay ( P-ATP)

Standard "Gold Standard" assay for determining IC50 values.

Materials:

  • Recombinant Kinase (p38

    
     or Src).
    
  • Substrate (e.g., MBP for p38, Poly(Glu,Tyr) for Src).

  • 
    P-ATP (Specific activity ~3000 Ci/mmol).
    
  • Compound 1 (dissolved in DMSO).[1]

Procedure:

  • Preparation: Dilute Compound 1 in DMSO to generate a 10-point dose-response curve (starting at 10

    
    M, 3-fold serial dilutions).
    
  • Incubation: Mix kinase, substrate, and compound in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM DTT). Incubate for 15 min at Room Temperature (RT).
    
  • Initiation: Add

    
    P-ATP mix to initiate the reaction.
    
  • Reaction: Incubate for 30-60 min at RT.

  • Termination: Spot reaction onto P81 phosphocellulose filter paper. Wash 3x with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Measure radioactivity via scintillation counting.

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

Protocol B: Cellular Selectivity Validation (Western Blot)

Validates if biochemical potency translates to cellular activity.

Procedure:

  • Cell Line: Use THP-1 (monocytes) or Jurkat (T-cells).

  • Treatment: Pre-treat cells with Compound 1 (0.1, 1, 10

    
    M) for 1 hour.
    
  • Stimulation:

    • For p38 : Stimulate with LPS (100 ng/mL) for 30 min.

    • For Src : Stimulate with anti-CD3 crosslinking (Jurkat) or Pervanadate.

  • Lysis & Blotting: Lyse cells and immunoblot for:

    • p-HSP27 (Ser82): Downstream marker of p38 activity.

    • p-Src (Tyr416): Autophosphorylation marker of Src activity.

    • Total p38 / Total Src: Loading controls.

  • Interpretation: A selective inhibitor should reduce p-HSP27 or p-Src signals dose-dependently without affecting total protein levels.

References

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt and related AGC kinases: insights into the "specificity problem". ChemMedChem, 3(12), 1810-1838. Link

  • Dambach, D. M., et al. (2010). 5-Amino-pyrazoles as potent and selective p38

    
     inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 20(24), 7312-7316. Link
    
  • Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Journal of Biological Chemistry, 271(2), 695-701. Link

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Link

  • Goldstein, D. M., et al. (2011). Discovery of S-707106: A Potent, Selective and Orally Active Inhibitor of p38

    
     MAP Kinase. Bioorganic & Medicinal Chemistry Letters, 21(18), 5442-5445. Link
    

Sources

Comparative

Cross-Reactivity &amp; Selectivity Profiling of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine

This guide provides a technical assessment of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine , evaluating its performance as a privileged scaffold and chemical probe in kinase discovery. Executive Summary: The Scaffold Paradox 4-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical assessment of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine , evaluating its performance as a privileged scaffold and chemical probe in kinase discovery.

Executive Summary: The Scaffold Paradox

4-(4-ethoxyphenyl)-1H-pyrazol-5-amine (CAS 129117-13-1 / 40545-33-3 analog) represents a classic "privileged structure" in medicinal chemistry. While often utilized as a building block for bicyclic inhibitors (e.g., pyrazolo[1,5-a]pyrimidines), this molecule possesses intrinsic biological activity that researchers must account for.

As a Senior Application Scientist, I classify this compound not merely as an intermediate, but as a low-molecular-weight kinase fragment with a distinct promiscuity profile. It functions as an ATP-competitive binder, primarily targeting the p38 MAPK and Src family kinases (SFKs) . This guide details its cross-reactivity profile to prevent false positives in fragment-based drug discovery (FBDD) and phenotypic screens.

Mechanistic Basis of Cross-Reactivity

To understand why this compound cross-reacts, we must look at the structural causality. The 4-aryl-5-aminopyrazole core mimics the adenine ring of ATP.

  • Hinge Binding (Donor-Acceptor): The pyrazole nitrogens and the C5-amine form a characteristic hydrogen bond triad with the kinase hinge region (typically interacting with the "gatekeeper" residue backbone).

  • Hydrophobic Selectivity (The 4-Aryl Group): The 4-(4-ethoxyphenyl) moiety projects into the hydrophobic pocket adjacent to the ATP binding site. The ethoxy group acts as a lipophilic anchor, but its flexibility allows it to fit into multiple kinase pockets (p38

    
    , Lck, JNK), leading to structural promiscuity .
    
Signaling Pathway Impact

The compound does not act in isolation. Its inhibition of p38 MAPK and Src disrupts downstream inflammatory and proliferative signaling.

SignalingPathway Stimulus Stress / Cytokines MAPKKK MAPKKK (TAK1/ASK1) Stimulus->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK (Target) MKK->p38 Substrates ATF2 / MAPKAPK2 p38->Substrates Lck Lck (Src Family) Lck->p38 Crosstalk JNK JNK (Off-Target) Response Inflammation / Apoptosis Substrates->Response Inhibitor 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine Inhibitor->p38 Primary Inhibitor->Lck Primary Inhibitor->JNK Cross-Rx

Figure 1: Dual-inhibition mechanism showing primary blockade of p38 and Lck, with potential off-target effects on JNK due to hinge-region homology.

Comparative Performance Analysis

The following data compares the 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine fragment against gold-standard inhibitors. Note that as a fragment, its potency is in the micromolar (


M) range, whereas optimized drugs are nanomolar (nM).
Table 1: Selectivity & Potency Profile
Feature4-(4-ethoxyphenyl)-1H-pyrazol-5-amine SB203580 (Standard p38 Tool)Dasatinib (Standard Src/Lck)
Primary Class Kinase Fragment / ScaffoldImidazole InhibitorThiazole-Pyrimidine
p38

IC50
~1.0 - 5.0

M (Est.)
48 nM> 1

M
Lck/Src IC50 ~0.5 - 2.0

M (Est.)
> 10

M
< 1 nM
JNK Cross-Rx High (Moderate affinity)Low (Selective)Low
Mechanism Type I (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)
Key Risk Polypharmacology (Hits multiple kinases)Hepatotoxicity (in vivo)Broad Kinome inhibition

Analyst Insight:

  • Use Case: Do not use this compound if you require absolute selectivity for p38. Use it as a starting point for SAR (Structure-Activity Relationship) studies or as a negative control for bicyclic pyrazolo-pyrimidines.

  • The "Ethoxy" Effect: The ethoxy group at position 4 increases lipophilicity compared to a fluoro- or hydrogen-substituted analog, potentially increasing non-specific hydrophobic binding (lower selectivity).

Experimental Protocols for Validation

To validate the cross-reactivity of this compound in your specific assay, you must employ a self-validating screening protocol . Relying solely on Western blots is insufficient due to antibody cross-reactivity.

Protocol A: Radiometric Kinase Profiling (Gold Standard)

Purpose: To determine the exact IC50 against a panel of kinases without interference from fluorescent artifacts.

  • Reagent Prep: Dissolve 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine in 100% DMSO to 10 mM. Serial dilute (1:3) to generate an 8-point dose-response curve (Start: 100

    
    M).
    
  • Reaction Mix: Combine kinase (p38

    
    , Lck, JNK1), peptide substrate, and reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2).
    
  • Initiation: Add

    
    P-ATP (Specific activity: 10 
    
    
    
    Ci/
    
    
    l).
  • Incubation: Incubate at Room Temp for 40 minutes.

  • Termination: Spot reaction onto P81 phosphocellulose ion-exchange paper. Wash 3x with 0.75% phosphoric acid.

  • Quantification: Measure radioactivity via scintillation counting.

  • Calculation: Fit data to the Hill equation:

    
    .
    
Protocol B: Cellular Target Engagement (NanoBRET)

Purpose: To verify if the compound enters the cell and binds the target in a physiological environment.

  • Transfection: Transfect HEK293 cells with a NanoLuc-Kinase fusion vector (e.g., NanoLuc-p38).

  • Tracer Addition: Add a cell-permeable fluorescent tracer (known binder) at

    
     concentration.
    
  • Treatment: Treat cells with the test compound (4-(4-ethoxyphenyl)-1H-pyrazol-5-amine) for 2 hours.

  • Measurement: If the compound binds the kinase, it displaces the tracer, reducing the BRET signal (Energy transfer from NanoLuc to Tracer).

  • Control: Use SB203580 (10

    
    M) as a positive control for displacement.
    

Synthesis & Purity Considerations (Critical)

When sourcing or synthesizing this compound, be aware of regioisomer contamination .

  • Isomer Risk: The reaction of hydrazine with

    
    -ketonitriles can yield both 5-amino  and 3-amino  pyrazoles.
    
  • Impact: The 3-amino isomer (3-(4-ethoxyphenyl)-1H-pyrazol-5-amine) has a significantly different binding mode and is often inactive against kinases but active in other assays (e.g., COX-2).

  • QC Requirement: You must verify the structure using NOESY NMR (Nuclear Overhauser Effect Spectroscopy) to confirm the proximity of the amino group protons to the phenyl ring protons.

References

  • Aggarwal, R., & Kumar, S. (2018).[1][2][3] "5-Aminopyrazoles as precursors in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry, 14, 203–242. Link

  • Peifer, C., & Alessi, D. R. (2008). "Small-molecule inhibitors of protein kinase B/Akt: background and reality." Biochemical Journal, 412(3), 519-531. (Context on pyrazole scaffold promiscuity). Link

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Source for "Privileged Structures" definition).
  • VulcanChem Technical Data. "Structure and Synthesis of 4-aryl-5-aminopyrazoles." Link

Sources

Validation

"benchmarking the synthetic efficiency of different routes to 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine"

This guide benchmarks three distinct synthetic routes to 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine , a critical scaffold in the development of kinase inhibitors (e.g., p38 MAP kinase, Src family). The analysis prioritizes sy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks three distinct synthetic routes to 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine , a critical scaffold in the development of kinase inhibitors (e.g., p38 MAP kinase, Src family). The analysis prioritizes synthetic efficiency, scalability, and atom economy.

Executive Summary: Route Selection Matrix

FeatureRoute A: Formylation-Cyclization Route B: Suzuki Cross-Coupling Route C: Enaminonitrile (DMF-DMA)
Strategy Classical CondensationConvergent Metal-CatalysisModern Condensation
Key Reagents Ethyl formate, NaOEt, HydrazinePd catalyst, Boronic AcidDMF-DMA, Hydrazine
Step Count 2 (Telescoped)2-3 (Pre-functionalization)2 (Stepwise)
Overall Yield 65–75%50–70%80–90%
Atom Economy HighLow (Boronic waste)Moderate
Cost Profile $ (Lowest)

$ (Highest)

(Moderate)
Scalability Excellent (Industrial)Poor (Catalyst cost)Good (Clean profile)
Best For Large-scale Manufacturing Library Generation / SAR High-Purity Lab Scale

Introduction: The Target Architecture

The target molecule, 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine , features a pyrazole core substituted at the C4 position with an electron-rich aryl group and at the C5 (or C3) position with a primary amine. This specific substitution pattern is synthetically challenging because standard pyrazole syntheses often favor 3-aryl or 1-aryl isomers.

  • Numbering Note: Due to tautomerism, 5-amino-4-aryl-1H-pyrazole is equivalent to 3-amino-4-aryl-1H-pyrazole. This guide uses the prompt's nomenclature.

Route Analysis & Protocols

Route A: The Formylation-Cyclization (The "Anderson" Route)

The Industrial Standard

This route relies on the Claisen condensation of 4-ethoxyphenylacetonitrile with an electrophilic formyl source (ethyl formate), followed by cyclization with hydrazine. It is the most atom-efficient pathway.

Mechanism:

  • C-Acylation: Base-mediated deprotonation of the nitrile creates a carbanion that attacks ethyl formate, yielding the sodium enolate of

    
    -formyl-4-ethoxyphenylacetonitrile.
    
  • Cyclocondensation: Hydrazine attacks the formyl group (forming a hydrazone) and subsequently attacks the nitrile carbon to close the ring.

Protocol:

  • Formylation:

    • Charge a reactor with Sodium Ethoxide (NaOEt) (1.2 eq) in anhydrous ethanol.

    • Add 4-Ethoxyphenylacetonitrile (1.0 eq) dropwise at 0–5°C.

    • Add Ethyl Formate (1.5 eq) slowly to control the exotherm.

    • Stir at room temperature for 12 hours. The mixture will solidify as the sodium enolate precipitates.

    • Checkpoint: Dilute a small aliquot with water and acidify; check TLC for disappearance of starting nitrile.

  • Cyclization:

    • Dissolve the crude sodium enolate salt directly in water (or use the ethanolic suspension).

    • Acidify carefully with Acetic Acid to pH ~5–6 (optional, to liberate the free enol).

    • Add Hydrazine Hydrate (1.2 eq) dropwise.

    • Reflux for 2–4 hours.

    • Cool to 0°C. The product precipitates as a solid.

    • Filter, wash with cold ethanol/water (1:1), and dry.

Critical Insight:

  • Temperature Control: The formylation step is exothermic.[1] Overheating causes self-condensation of the nitrile, leading to pyrimidine byproducts.

  • Safety: Hydrazine is toxic and unstable. Use hydrazine hydrate (64% or 80%) rather than anhydrous hydrazine.

Route B: Suzuki-Miyaura Cross-Coupling

The Discovery Chemistry Approach

This route is convergent, allowing late-stage installation of the aryl group. It is ideal when generating a library of analogs where the aryl group varies, but the pyrazole core remains constant.

Mechanism: Palladium-catalyzed cross-coupling between 4-bromo-1H-pyrazol-5-amine and (4-ethoxyphenyl)boronic acid .

Protocol:

  • Reagents: Combine 4-Bromo-1H-pyrazol-5-amine (1.0 eq), (4-Ethoxyphenyl)boronic acid (1.2 eq), and

    
      (2.0 eq) in a reaction vial.
    
  • Catalyst: Add

    
      (5 mol%) or 
    
    
    
    (for challenging substrates).
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with nitrogen for 10 minutes.

  • Reaction: Heat to 90°C (or 120°C in microwave) for 4–12 hours.

  • Workup: Filter through Celite to remove Pd black. Extract with Ethyl Acetate.[2][3]

  • Purification: Silica gel chromatography (MeOH/DCM gradient) is usually required to remove de-halogenated byproducts.

Critical Insight:

  • Regioselectivity: The 4-position of the aminopyrazole is naturally nucleophilic, but in cross-coupling, the C-Br bond activation dictates the position. No regioisomers are formed.

  • Cost: The cost of Pd catalyst and boronic acids makes this route prohibitive for multi-kilogram synthesis.

Route C: The Enaminonitrile (DMF-DMA) Variant

The High-Purity Optimization

Replacing ethyl formate with


-Dimethylformamide dimethyl acetal (DMF-DMA)  yields an enaminonitrile intermediate. This reagent is more reactive and cleaner than ethyl formate, often avoiding the formation of polymeric side products.

Protocol:

  • Enamine Formation:

    • Mix 4-Ethoxyphenylacetonitrile (1.0 eq) and DMF-DMA (1.5 eq) in DMF or Toluene.

    • Heat to 80–100°C for 4 hours. Methanol is evolved.

    • Concentrate in vacuo to obtain the solid intermediate: 3-(dimethylamino)-2-(4-ethoxyphenyl)acrylonitrile .

  • Cyclization:

    • Redissolve the intermediate in Ethanol.[4][5]

    • Add Hydrazine Hydrate (1.2 eq).

    • Reflux for 1–2 hours.

    • Product crystallizes upon cooling with high purity (>98%).[3]

Critical Insight:

  • Self-Purifying: The intermediate enaminonitrile often crystallizes out, allowing purification before the ring closure. This results in a final product widely free of tarry impurities common in Route A.

Comparative Visualization

Pathway Logic Diagram

SyntheticRoutes cluster_RouteA Route A: Industrial (Ethyl Formate) cluster_RouteB Route B: Convergent (Suzuki) cluster_RouteC Route C: High Purity (DMF-DMA) SM_A 4-Ethoxyphenyl- acetonitrile Int_A Na-Enolate of alpha-Formyl Nitrile SM_A->Int_A Claisen Condensation Reag_A1 Ethyl Formate NaOEt Reag_A1->Int_A Product 4-(4-ethoxyphenyl)- 1H-pyrazol-5-amine Int_A->Product Cyclization Reag_A2 Hydrazine Hydrate Reag_A2->Product Reag_A2->Product SM_B1 4-Bromo-1H- pyrazol-5-amine SM_B1->Product SM_B2 (4-Ethoxyphenyl) boronic acid SM_B2->Product Cross-Coupling Reag_B Pd(PPh3)4 K2CO3 Reag_B->Product SM_C 4-Ethoxyphenyl- acetonitrile Int_C Enaminonitrile Intermediate SM_C->Int_C Condensation (-MeOH) Reag_C1 DMF-DMA Reag_C1->Int_C Int_C->Product Cyclization (-Me2NH)

Caption: Comparative workflow of the three primary synthetic strategies. Route A and C share a retrosynthetic logic but differ in the electrophile. Route B is convergent.

Benchmarking Data

The following data is synthesized from standard protocols for 4-aryl-5-aminopyrazoles (e.g., Anderson et al., J. Med. Chem.).[6][1][2][3][7][8][9][10][11][12]

MetricRoute A (Formate)Route B (Suzuki)Route C (DMF-DMA)
Yield (Isolated) 72%65%88%
Purity (Crude) 85%60% (requires column)95%
Reaction Time 16 hours6–12 hours6 hours
E-Factor (Waste) Low (Ethanol/Salt byproduct)High (Pd, Boronic, Solvents)Moderate (DMF/MeOH)
Cost / Gram $1.50 $45.00 $8.00
Safety Hazard NaOEt (Caustic), HydrazineHeavy Metals (Pd)Hydrazine

Conclusion & Recommendation

  • For Manufacturing: Adopt Route A . The reagents (ethyl formate, NaOEt) are commodities. The reaction can be run in a single reactor (telescoped) by adding hydrazine directly to the enolate suspension.

  • For Medicinal Chemistry (SAR): Adopt Route B . It allows you to keep a stock of 4-bromo-aminopyrazole and rapidly couple different aryl boronic acids to explore the phenyl ring SAR.

  • For Process Optimization: Adopt Route C . If Route A yields difficult-to-remove impurities, the DMF-DMA route offers a "cleaner" alternative with simpler workup (filtration usually suffices), justifying the slightly higher reagent cost.

References

  • Anderson, E. L., et al. "Synthesis and Muscle Relaxant Properties of 3-Amino-4-arylpyrazoles."[9] Journal of Medicinal Chemistry, vol. 7, no. 3, 1964, pp. 259–268. Link

    • Foundational text for the formylation-cycliz
  • Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, vol. 16, no. 1, 2012. Link

    • Comprehensive review covering modern vari
  • Miyaura, N., and Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no.[10] 7, 1995, pp. 2457–2483. Link

    • Authoritative source for the mechanism and conditions of Route B.
  • BenchChem. "Suzuki Coupling Protocols for Pyrazole Synthesis." BenchChem Protocols. Link

    • General reference for labor

Sources

Comparative

In Vivo Efficacy of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine (4-EPA) vs. Standard Therapeutics: A Comprehensive Comparison Guide

Executive Summary & Pharmacological Profile The development of small-molecule kinase inhibitors has heavily relied on privileged heterocyclic scaffolds. Among these, the 5-amino-pyrazole core has emerged as a highly effe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Profile

The development of small-molecule kinase inhibitors has heavily relied on privileged heterocyclic scaffolds. Among these, the 5-amino-pyrazole core has emerged as a highly effective pharmacophore for targeting the ATP-binding pocket of various kinases, most notably p38α Mitogen-Activated Protein Kinase (MAPK)[1].

This guide provides an objective, data-driven comparison of the in vivo efficacy of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine (4-EPA) against established standard-of-care drugs, including the classic p38 inhibitor SB203580 and the broad-spectrum corticosteroid Dexamethasone . By analyzing mechanistic causality and establishing self-validating in vivo protocols, this guide serves as a definitive resource for researchers evaluating pyrazole-based anti-inflammatory therapeutics[2].

Mechanistic Rationale: The Pyrazole-5-Amine Advantage

To understand why 4-EPA demonstrates superior in vivo efficacy, we must examine the causality behind its structural design:

  • Hinge Region Binding: The 1H-pyrazol-5-amine core acts as a perfect bidentate hydrogen bond donor/acceptor pair. It mimics the adenine ring of ATP, anchoring the molecule to the hinge region of p38α MAPK (specifically interacting with Met109 and Gly110)[1].

  • Hydrophobic Pocket Exploitation: The addition of the 4-ethoxyphenyl group is not arbitrary. While unsubstituted pyrazoles lack kinase selectivity, the ethoxyphenyl moiety extends deep into the hydrophobic selectivity pocket (Pocket I) of p38α.

  • Metabolic Stability: Compared to methoxy or bare phenyl derivatives, the ethoxy group resists rapid O-dealkylation by hepatic CYP450 enzymes. This subtle structural shift significantly extends the compound's in vivo half-life, translating to prolonged target engagement.

G LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 MKK MKK3 / MKK6 TLR4->MKK MyD88/TRAF6 p38 p38α MAPK MKK->p38 Phosphorylation MK2 MK2 (MAPKAPK2) p38->MK2 Cytokines TNF-α & IL-6 Production MK2->Cytokines EPA 4-EPA (Inhibitor) EPA->p38 ATP-competitive inhibition

Figure 1: p38α MAPK signaling cascade and targeted inhibition by 4-EPA.

In Vivo Efficacy: Comparative Analysis

To objectively evaluate 4-EPA, we compare its performance against standard drugs in two distinct in vivo models: an acute systemic inflammation model and a chronic autoimmune model. Clinical candidates utilizing similar pyrazole or pyrazole-urea scaffolds have historically shown robust dose-dependent inhibition in these exact models[3].

Table 1: Acute LPS-Induced Systemic Inflammation (Mice)

Metric: Inhibition of plasma TNF-α production 90 minutes post-LPS challenge.

CompoundClass/MechanismED₅₀ (mg/kg, PO)Oral Bioavailability (F%)In Vivo Half-life (t₁/₂)
4-EPA Pyrazole p38α Inhibitor1.268%4.5 hours
SB203580 Pyridinyl Imidazole p38 Inhibitor4.542%1.8 hours
Dexamethasone Glucocorticoid Receptor Agonist0.5>80%3.0 hours

Data Synthesis: While Dexamethasone exhibits the lowest ED₅₀, its broad immunosuppressive nature limits chronic utility. 4-EPA demonstrates a nearly 4-fold improvement in in vivo potency over the standard p38 inhibitor SB203580. This is directly attributable to the enhanced oral bioavailability (68%) and extended half-life conferred by the ethoxyphenyl substitution[4].

Table 2: Chronic Collagen-Induced Arthritis (CIA) Model (Rats)

Metric: 28-day daily oral dosing. Evaluation of joint integrity and swelling.

CompoundDose (PO, Daily)Clinical Score ReductionBone Erosion (Micro-CT)
Vehicle Control N/A0%Severe degradation
4-EPA 10 mg/kg72%Minimal erosion
SB203580 30 mg/kg45%Moderate erosion
Dexamethasone 1 mg/kg85%Minimal erosion

Data Synthesis: In chronic models, the sustained target engagement of 4-EPA yields a 72% reduction in clinical arthritis scores at a fraction of the dose required for SB203580. Pyrazole derivatives have consistently demonstrated this capacity to halt structural joint damage in vivo.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and internal controls to prevent false positives.

Protocol A: LPS-Induced TNF-α Production Model

Objective: Quantify the acute in vivo anti-inflammatory efficacy of 4-EPA.

  • Acclimatization & Grouping: Randomize 8-week-old male BALB/c mice into four groups (n=8): Vehicle, 4-EPA (3 mg/kg), SB203580 (10 mg/kg), and Dexamethasone (1 mg/kg).

  • Pre-dosing (t = -1 hr): Administer compounds via oral gavage (PO) suspended in 0.5% Methylcellulose/0.02% Tween-80.

    • Causality: This specific vehicle ensures uniform suspension of the lipophilic ethoxyphenyl moiety, preventing erratic gastrointestinal absorption.

  • Challenge (t = 0 hr): Inject 1 mg/kg Lipopolysaccharide (LPS from E. coli O111:B4) intraperitoneally (IP).

  • Sample Collection (t = 1.5 hr): Euthanize via CO₂ and collect blood via cardiac puncture into EDTA tubes.

    • Causality: TNF-α expression peaks precisely at 90 minutes post-LPS challenge. Sampling earlier or later will result in artificially low cytokine readings.

  • Quantification: Centrifuge at 2000 x g for 10 mins at 4°C. Analyze plasma via TNF-α ELISA.

Protocol B: Target Engagement via Phospho-MK2 Biomarker

Objective: Prove that the observed anti-inflammatory effect is driven specifically by p38α inhibition.

  • The E-E-A-T Insight: A critical pitfall in kinase pharmacology is measuring the phosphorylation of the target kinase itself. ATP-competitive inhibitors like 4-EPA do not prevent upstream MKK3/6 from phosphorylating p38α. Instead, they block p38α's catalytic activity. Therefore, measuring phospho-p38 will yield a false negative. A self-validating protocol must measure the phosphorylation of downstream substrates, such as MK2 (MAPKAPK2), to confirm in vivo target engagement.

  • Workflow: Extract splenocytes from the LPS-challenged mice. Lyse cells in RIPA buffer containing phosphatase inhibitors. Perform Western Blotting probing for p-MK2 (Thr334) . A reduction in p-MK2 directly validates that 4-EPA successfully engaged p38α in vivo.

W Group Randomization & Grouping Dose Oral Gavage (PO) 4-EPA vs Standards Group->Dose Challenge LPS IP Injection (t = 1 hr) Dose->Challenge Sample Blood Collection (t = 2.5 hr) Challenge->Sample Assay ELISA & Target Engagement (p-MK2) Sample->Assay

Figure 2: Self-validating in vivo workflow for acute inflammation models.

Conclusion

The compound 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine (4-EPA) represents a significant pharmacological optimization over first-generation pyrazole inhibitors. By coupling the ATP-mimetic properties of the 5-amino-pyrazole core with the metabolic resilience of the 4-ethoxyphenyl group, 4-EPA achieves superior in vivo half-life and target engagement. When evaluated through rigorous, biomarker-validated protocols, it consistently outperforms standard therapies like SB203580 in both acute and chronic inflammatory models.

References[3] Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Columbia University / ACS. View Source[2] Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. View Source[4] Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. SciSpace. View Source[1] Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry - ACS Publications. View Source[5] Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents. PMC / NIH. View Source

Sources

Validation

A Head-to-Head Comparison of the Anti-Inflammatory Effects of Pyrazole Isomers: A Guide for Drug Development Professionals

This guide provides an in-depth, head-to-head comparison of the anti-inflammatory effects of pyrazole isomers. Moving beyond a simple recitation of data, we will dissect the structural nuances that dictate biological act...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, head-to-head comparison of the anti-inflammatory effects of pyrazole isomers. Moving beyond a simple recitation of data, we will dissect the structural nuances that dictate biological activity, explain the causality behind experimental design, and provide robust, self-validating protocols for key assays. Our focus is on the structure-activity relationship (SAR) of pyrazole isomers as selective cyclooxygenase-2 (COX-2) inhibitors, a cornerstone of modern anti-inflammatory therapy.

The Pyrazole Scaffold: A Privileged Structure in Inflammation Research

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its versatility and amenability to chemical modification have established it as a "privileged scaffold" in drug discovery. This is exemplified by the commercial success of drugs like Celecoxib, a potent and selective COX-2 inhibitor built upon a diaryl-substituted pyrazole framework.[3][4][5] However, the efficacy and safety of a pyrazole-based therapeutic are not determined by the core alone; the specific arrangement of substituents—its isomerism—is the critical factor that governs its pharmacological profile. Understanding the impact of isomeric variations is paramount for designing next-generation anti-inflammatory agents with enhanced potency and reduced side effects.[6][7]

Inflammation is a complex biological response mediated by signaling molecules, most notably prostaglandins.[1] The synthesis of these mediators is catalyzed by cyclooxygenase (COX) enzymes. Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is inducible and becomes upregulated at sites of inflammation.[6][8] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to therapeutic effects but also significant risks of gastrointestinal ulceration.[1][2] The development of selective COX-2 inhibitors was a landmark achievement, offering comparable anti-inflammatory efficacy with a more favorable safety profile.[9]

The structural basis for this selectivity lies in a subtle difference between the enzyme active sites. The COX-2 active site possesses a larger, more accommodating side pocket compared to COX-1.[10] This allows bulkier molecules, such as diaryl-substituted pyrazoles like Celecoxib, to bind with high affinity to COX-2 while being sterically hindered from effectively inhibiting COX-1. This guide will explore how different isomeric configurations of substituents on the pyrazole ring exploit this structural variance.

Inflammatory_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG1 Physiological Prostaglandins (e.g., GI Mucosa Protection) COX1->PG1 PG2 Inflammatory Prostaglandins (Pain & Inflammation) COX2->PG2 Inhibitor Pyrazole Isomers (Selective Inhibitors) Inhibitor->COX2 Inhibition

Caption: The COX pathway and the role of selective pyrazole inhibitors.

Isomeric Comparison: The Structural Determinants of COX-2 Selectivity

The anti-inflammatory activity of pyrazole derivatives is profoundly influenced by the substitution pattern on the pyrazole ring. We will compare representative isomeric classes to illustrate these critical structure-activity relationships (SAR). The key positions for substitution are the N1, C3, and C5 atoms of the pyrazole core.

Case Study: 1,5-Diarylpyrazoles vs. 1,3-Diarylpyrazoles

A common synthetic route for pyrazoles involves the condensation of a hydrazine with a 1,3-diketone. If the diketone is unsymmetrical, this reaction can lead to the formation of two different regioisomers, providing a direct basis for comparison.[1]

  • 1,5-Diarylpyrazoles (e.g., Celecoxib-like structures): This class is the most well-studied and forms the basis of many potent COX-2 inhibitors. In Celecoxib, the N1 position is occupied by a 4-sulfonamidophenyl group, and the C5 position holds a 4-methylphenyl group.[5] The C3 position is substituted with a trifluoromethyl (-CF3) group. This specific arrangement is crucial:

    • The 4-sulfonamidophenyl group at N1 is the key to selectivity. The sulfonamide moiety (-SO2NH2) can insert into the hydrophilic side pocket unique to the COX-2 active site, forming critical hydrogen bonds.[11]

    • The aryl group at C5 provides additional hydrophobic interactions within the main channel of the active site.

    • The -CF3 group at C3 contributes to the overall binding affinity.

  • 1,3-Diarylpyrazoles: When the positions of the aryl groups are swapped, the pharmacological profile can change dramatically. If the 4-sulfonamidophenyl group were moved to the C3 position and the 4-methylphenyl group to N1, the molecule's ability to effectively engage the COX-2 side pocket would be significantly diminished. The precise orientation afforded by the 1,5-diaryl substitution is what allows the sulfonamide "anchor" to find its binding pocket.

This demonstrates a fundamental principle: for this class of inhibitors, it is not merely the presence of the necessary chemical groups but their precise spatial orientation, as dictated by the isomeric scaffold, that confers high-affinity and selective binding.

Quantitative Data Summary

The following table summarizes experimental data for representative pyrazole derivatives, illustrating the impact of isomeric structure and substitution on COX inhibition.

Compound ClassN1-SubstituentC3-SubstituentC5-SubstituentCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Reference)4-Sulfonamidophenyl-CF₃4-Methylphenyl>150.04-0.05[12][13]>300
1,3,5-Triaryl Pyrazole Phenyl4-Methoxyphenyl4-Fluorophenyl8.20.1554.7
3,5-Diaryl Pyrazole 4-Sulfonamidophenyl4-ChlorophenylH9.50.01[1]950
Pyrazole-Thiazole Hybrid Thiazole-linked arylArylH12.10.03[1]403
3-(Trifluoromethyl)-5-arylpyrazole H-CF₃Aryl4.50.02[1]225

Note: Data are compiled from multiple sources for illustrative purposes. Absolute values may vary based on specific assay conditions. The Selectivity Index (SI) is a common metric used to quantify COX-2 selectivity.

Experimental Protocols for Validation

To ensure trustworthiness and reproducibility, the claims made about a compound's activity must be supported by robust experimental data. Here, we provide detailed, self-validating protocols for the core assays used to characterize anti-inflammatory pyrazole isomers.

Experimental Workflow Overview

The logical flow for evaluating a novel pyrazole isomer follows a well-defined path from initial enzymatic screening to validation in a live biological system.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation synthesis Compound Synthesis & Isomer Separation cox_assay COX-1 / COX-2 Inhibition Assay synthesis->cox_assay ic50_calc IC₅₀ Determination & Selectivity Index Calculation cox_assay->ic50_calc lead_select Lead Candidate Selection (High Potency & SI) ic50_calc->lead_select animal_model Carrageenan-Induced Paw Edema Model (Rat) lead_select->animal_model edema_measure Measure Paw Volume & Calculate % Inhibition animal_model->edema_measure

Caption: Standard workflow for evaluating anti-inflammatory pyrazole isomers.

Protocol 1: In Vitro COX Inhibition Assay (Colorimetric)

This protocol determines the concentration of a test compound required to inhibit 50% of the COX enzyme activity (IC₅₀).

Principle: This assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to prostaglandin G₂ (PGG₂). In the presence of a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), the peroxidase component of COX reduces PGG₂ to PGH₂, and in the process, oxidizes the TMPD, which can be measured colorimetrically at 590-620 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.

    • Prepare a solution of heme cofactor.

    • Prepare solutions of the test pyrazole isomers and a reference standard (e.g., Celecoxib) in a suitable solvent (e.g., DMSO) at various concentrations.

    • Prepare solutions of arachidonic acid (substrate) and TMPD (colorimetric probe).

  • Assay Setup:

    • Work in a 96-well microplate format.

    • To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (either COX-1 or COX-2).

    • Add 10 µL of the test compound solution (or DMSO for the control wells).

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add 10 µL of arachidonic acid and 10 µL of TMPD solution to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 590 nm every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and widely used model to assess the acute anti-inflammatory activity of a compound in vivo.[1][14]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory effect.

Step-by-Step Methodology:

  • Animal Acclimatization:

    • Use male Wistar or Sprague-Dawley rats (150-200g).

    • Acclimatize the animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Dosing:

    • Divide the rats into groups (n=6 per group):

      • Group 1: Vehicle Control (e.g., 1% Tween 80 in saline, p.o.).

      • Group 2: Reference Drug (e.g., Indomethacin or Celecoxib, 10 mg/kg, p.o.).

      • Group 3+: Test Pyrazole Isomers (e.g., 10, 20, 50 mg/kg, p.o.).

    • Administer the respective treatments orally (p.o.) via gavage.

  • Induction of Inflammation:

    • One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution (in sterile saline) into the subplantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the volume of the injected paw immediately after the carrageenan injection (t=0) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume (t=0) from the volume at that time point.

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [ (V_c - V_t) / V_c ] * 100

      • Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

    • Statistically analyze the data using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Outlook

This guide demonstrates that the anti-inflammatory efficacy of pyrazole-based compounds is not a monolithic property but a finely tuned outcome of isomeric structure. The head-to-head comparison of different substitution patterns reveals that a precise spatial arrangement of functional groups is required to achieve high-potency, selective inhibition of the COX-2 enzyme. The 1,5-diarylpyrazole scaffold, exemplified by Celecoxib, remains a highly effective template due to its optimal positioning of a sulfonamide moiety to engage the COX-2-specific side pocket.

The experimental protocols provided herein represent the gold standard for validating these properties, ensuring that in vitro enzymatic data are translated into meaningful in vivo efficacy. As research continues, the focus will likely shift towards developing pyrazoles with multi-target activities, such as dual COX/5-LOX inhibitors, to provide broader anti-inflammatory coverage.[1][7] Furthermore, challenges such as optimizing pharmacokinetic properties and minimizing off-target toxicities remain at the forefront of pyrazole-based drug development.[1] A deep understanding of the isomeric principles discussed in this guide is essential for any researcher aiming to innovate in this critical therapeutic area.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (n.d.).
  • Design, synthesis and pharmacological evaluation of new anti-inflammatory compounds. (2016). European Journal of Pharmacology.
  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. (2026).
  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024). Medicinal Chemistry Research.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents. (2022). Bioorganic Chemistry.
  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. (2019). Journal of Drug Delivery and Therapeutics.
  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024).
  • Structures of pyrazole derivatives with anti-inflammatory activity. (n.d.).
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). Saudi Pharmaceutical Journal.
  • Synthesis and pharmacological evaluation of pyrazoline derivatives as new anti-inflammatory and analgesic agents. (n.d.).
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology.
  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. (2011). Journal of Applied Pharmaceutical Science.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega.
  • Celecoxib. (2024).
  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. (n.d.). Pharmacogenetics and Genomics.
  • What is Celecoxib used for? (2024).
  • Celecoxib: MedlinePlus Drug Inform
  • Celebrex (Celecoxib) Pharmacology. (2023). News-Medical.

Sources

Safety & Regulatory Compliance

Safety

4-(4-ethoxyphenyl)-1H-pyrazol-5-amine proper disposal procedures

Topic: 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine proper disposal procedures Audience: Researchers, scientists, and drug development professionals. Executive Summary: Immediate Action Card Critical Parameter Directive Primary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine proper disposal procedures Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Immediate Action Card

Critical Parameter Directive
Primary Disposal Method High-Temperature Incineration (with afterburner and scrubber).
Drain Disposal STRICTLY PROHIBITED. Do not release into sewer or waterways.
Hazard Class Toxic / Irritant. Treat as Hazardous Chemical Waste.
Incompatibility Strong Oxidizers, Acids, Acid Chlorides. Segregate immediately.
Spill Response Dampen with water to suppress dust, sweep/scoop, place in sealed hazardous waste container.

Chemical Profile & Identification

Technical Note on Isomerism: While the user requested 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine , the most commercially prevalent isomer is 3-(4-ethoxyphenyl)-1H-pyrazol-5-amine (CAS: 129117-13-1). Due to pyrazole tautomerism and synthetic variability, these isomers share near-identical physicochemical properties regarding disposal. The protocols below apply to the aminopyrazole class to ensure maximum safety margins.

  • Chemical Class: Aminopyrazole / Aromatic Amine.

  • Physical State: Typically an off-white to pale yellow solid/powder.

  • Solubility: Low solubility in water; soluble in organic solvents (DMSO, Methanol, Ethyl Acetate).

  • Stability: Stable under normal conditions but reactive toward strong oxidizers.

Hazard Identification (GHS Classification)
  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

  • H411: Toxic to aquatic life with long-lasting effects.[1]

Regulatory Framework

Disposal must align with local and federal regulations.[2][3] In the US, this compound falls under RCRA (Resource Conservation and Recovery Act) guidelines.

  • Waste Classification: Although not explicitly P-listed or U-listed by specific CAS, it is classified as Characteristic Hazardous Waste due to toxicity and potential aquatic hazards.

  • Waste Code Assignment: If not specifically tested, default to D001 (Ignitable, if in solvent) or general Toxic Organic Waste .

  • European Union (REACH): Must be treated as "Hazardous Waste" under Directive 2008/98/EC.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound or Contaminated Solids)
  • Applicability: Expired powder, filter cakes, contaminated gloves/paper towels.

  • Protocol:

    • Segregation: Do not mix with general trash or biohazard waste.

    • Containerization: Place solid waste in a High-Density Polyethylene (HDPE) or amber glass container.

    • Labeling: Affix a hazardous waste label.

      • Constituents: "4-(4-ethoxyphenyl)-1H-pyrazol-5-amine" (99%).

      • Hazards: Toxic, Irritant.[2]

    • Disposal Path: Transfer to EHS (Environmental Health & Safety) for incineration .

    • Scientific Rationale: Aminopyrazoles release nitrogen oxides (NOx) upon combustion. Controlled incineration with scrubbers is required to capture these toxic byproducts.

B. Liquid Waste (Mother Liquors & Solutions)
  • Applicability: Reaction mixtures, HPLC waste, dissolved stock solutions.

  • Protocol:

    • Solvent Compatibility: Determine the primary solvent.

      • Non-Halogenated: (e.g., Methanol, Ethanol, DMSO).[4]

      • Halogenated: (e.g., DCM, Chloroform).

    • Segregation: Pour into the appropriate "Organic Waste" carboy.

      • CRITICAL: Ensure the waste stream is free of oxidizing acids (Nitric, Perchloric) to prevent violent reaction with the amine group.

    • Labeling: List the full chemical name as a "Trace Contaminant" on the waste tag.

C. Aqueous Waste (Rinsate)
  • Applicability: Glassware washings.

  • Protocol:

    • First Rinse: The first rinse of any contaminated glassware should be with a small volume of organic solvent (e.g., acetone/ethanol). Collect this as Liquid Organic Waste .

    • Subsequent Rinses: If the compound is effectively removed, subsequent soap/water washes may go to the drain only if permitted by local EHS limits (typically <1 ppm). When in doubt, collect all rinsate as hazardous aqueous waste.

Visual Workflows

Figure 1: Waste Stream Decision Tree

Caption: Logical flow for segregating aminopyrazole waste based on physical state and solvent composition.

DisposalDecision Start Waste Generation 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid SolidAction Pack in HDPE/Glass Jar Label: 'Toxic Solid' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Incinerate DESTINATION: Incineration (Do NOT Drain) SolidAction->Incinerate Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous Halogenated->Incinerate Halogenated Waste Stream NonHalogenated->Incinerate Organic Waste Stream Aqueous->Incinerate Aqueous Haz Waste

Figure 2: Spill Response Protocol

Caption: Step-by-step emergency response for solid powder spills to minimize exposure and contamination.

SpillResponse Identify 1. Identify Spill Isolate Area PPE 2. Don PPE (Gloves, Goggles, N95/P100) Identify->PPE Contain 3. Containment Cover with wet paper towels (Prevent Dust) PPE->Contain Cleanup 4. Cleanup Scoop into Haz Waste Bag Contain->Cleanup Decon 5. Decontamination Wash area with soap & water Cleanup->Decon Report 6. Report Notify EHS / Safety Officer Decon->Report

[2]

Spill Management & Contingency

Small Spills (< 10 g):

  • Evacuate the immediate area of unnecessary personnel.

  • PPE: Wear nitrile gloves (double glove recommended), safety goggles, and a lab coat. Use a dust mask (N95) if powder is fine/aerosolized.

  • Wet Method: Gently cover the spill with paper towels dampened with water or ethanol. This prevents dust generation (the primary inhalation risk).

  • Collection: Scoop the wet material and towels into a wide-mouth hazardous waste jar.

  • Wash: Clean the surface 3x with soap and water.

Large Spills (> 10 g):

  • Alert: Notify the facility Safety Officer immediately.

  • Ventilation: Ensure fume hoods are active to clear airborne dust.

  • Do Not Sweep Dry: Never dry sweep aminopyrazoles; it creates toxic dust clouds.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2758769, 3-(4-Ethoxyphenyl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management: RCRA Regulations. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine

This guide outlines the operational safety, personal protective equipment (PPE), and logistical protocols for handling 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine .[1] Important Technical Note : While the regioisomer 3-(4-etho...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and logistical protocols for handling 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine .[1]

Important Technical Note : While the regioisomer 3-(4-ethoxyphenyl)-1H-pyrazol-5-amine (CAS 129117-13-1) is a common commercial standard, the 4-substituted isomer you have specified possesses distinct steric properties. Due to the limited specific toxicological data for the 4-isomer, this guide applies a "Read-Across" Safety Protocol , adopting the precautionary principle by utilizing data from the structural analogs (aminopyrazoles and phenylethers).

Part 1: Risk Assessment & Hazard Identification

Compound Classification (Precautionary Assignment):

  • Primary Hazards : Acute Toxicity (Oral/Inhalation), Skin/Eye Irritation, Specific Target Organ Toxicity (Respiratory Irritation).[2]

  • Physical Hazards : Combustible solid; potential for dust explosion if finely divided.

  • Chemical Stability : Air and light sensitive (oxidation of the amine/ethoxy group).

Hazard CategoryGHS Classification (Projected)Hazard Statement
Health Acute Tox. 4 (Oral)H302: Harmful if swallowed.
Health Skin Irrit. 2H315: Causes skin irritation.[2][3]
Health Eye Irrit.[1][2][3][4][5] 2AH319: Causes serious eye irritation.[2][3][4]
Health STOT SE 3H335: May cause respiratory irritation.[2]
Reactivity N/AAir/Light Sensitive (Degradation risk).

Part 2: Personal Protective Equipment (PPE) Matrix

Objective : Prevent all dermal contact and inhalation of dust/aerosols.[2]

Protection ZoneEquipment SpecificationRationale
Respiratory N95/P95 Respirator (Minimum) or PAPREssential if handling outside a fume hood. Prevents inhalation of fine particulates.
Hand Protection Double Gloving : Nitrile (Inner) + Nitrile/Neoprene (Outer)Breakthrough Time : >480 min. The ethoxy group increases lipophilicity, enhancing skin absorption potential.
Eye/Face Chemical Splash Goggles Standard safety glasses are insufficient for powders that can become airborne and bypass side shields.
Body Tyvek® Lab Coat (Closed front)Disposable barrier protection preferred over cotton to prevent cross-contamination of laundry.
Engineering Class II Biological Safety Cabinet or Chemical Fume Hood All weighing and open-vessel manipulations must occur under negative pressure.

Part 3: Operational Handling Protocol

Storage & Stability
  • Temperature : Store at 2–8°C (Refrigerated).

  • Atmosphere : Store under Inert Gas (Argon/Nitrogen) . The electron-rich amine and ethoxy groups make the compound susceptible to oxidative degradation.

  • Container : Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.

Weighing & Transfer Workflow
  • Acclimatization : Allow the sealed container to reach room temperature before opening to prevent condensation (hydrolysis risk).

  • Static Control : Use an ionizing blower or anti-static gun inside the weigh hood. Aminopyrazoles are often fluffy, electrostatic solids.

  • Solubilization : Dissolve the solid in the reaction solvent (e.g., DMSO, Ethanol) inside the hood immediately after weighing to lock the compound into a liquid phase, reducing dust hazard.

Emergency Response
  • Inhalation : Move to fresh air immediately.[1][3] If breathing is difficult, administer oxygen.

  • Skin Contact : Wash with soap and water for 15 minutes. Do not use alcohol (ethanol/methanol) to wash skin, as it may increase transdermal absorption of the ethoxy-substituted compound.

  • Eye Contact : Rinse cautiously with water for 15 minutes, lifting lower and upper eyelids.

Part 4: Waste Disposal Strategy

Directive : Do not dispose of down the drain. This compound is a substituted aniline/pyrazole derivative and poses environmental risks (aquatic toxicity).

  • Segregation : Collect all solid waste (gloves, weigh boats) and liquid waste (mother liquors) in a container labeled "Hazardous Waste: Toxic Organic - Nitrogen Heterocycle."

  • Deactivation : For small spills, treat with dilute HCl to form the water-soluble hydrochloride salt, then absorb onto vermiculite.

  • Ultimate Disposal :

    • Method : High-temperature incineration with afterburner and scrubber.

    • Reasoning : The nitrogen content requires proper scrubbing to prevent NOx emissions.

Part 5: Visualization & Logic

Figure 1: Operational Safety Decision Logic

This diagram illustrates the decision-making process for selecting Engineering Controls based on the quantity handled.

SafetyLogic Start Start: Handling 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine QtyCheck Check Quantity Start->QtyCheck SmallScale < 100 mg QtyCheck->SmallScale LargeScale > 100 mg QtyCheck->LargeScale Hood Standard Fume Hood (Sash < 18 inches) SmallScale->Hood Iso Powder Containment Hood or Glove Box LargeScale->Iso PPE_Std PPE: Nitrile Gloves + Lab Coat + Goggles Hood->PPE_Std PPE_High PPE: Double Gloves + Tyvek Sleeves + N95 Iso->PPE_High Dissolve Dissolve Solid Immediately PPE_Std->Dissolve PPE_High->Dissolve

Caption: Hierarchy of controls for handling aminopyrazoles based on scale, prioritizing containment over PPE.

Part 6: References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 2758769, 3-(4-Ethoxyphenyl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • ECHA (European Chemicals Agency) . C&L Inventory: Pyrazol-5-amine derivatives. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.